Methyl 2-mercapto-1-methyl-1H-imidazole-5-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 313360. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 3-methyl-2-sulfanylidene-1H-imidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-8-4(5(9)10-2)3-7-6(8)11/h3H,1-2H3,(H,7,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXRBCICJILKUCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CNC1=S)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3071806 | |
| Record name | 1H-Imidazole-4-carboxylic acid, 2,3-dihydro-3-methyl-2-thioxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3071806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68892-07-9 | |
| Record name | Methyl 2,3-dihydro-3-methyl-2-thioxo-1H-imidazole-4-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68892-07-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Imidazole-4-carboxylic acid, 2,3-dihydro-3-methyl-2-thioxo-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068892079 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 68892-07-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=313360 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Imidazole-4-carboxylic acid, 2,3-dihydro-3-methyl-2-thioxo-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Imidazole-4-carboxylic acid, 2,3-dihydro-3-methyl-2-thioxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3071806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2,3-dihydro-3-methyl-2-thioxo-1H-imidazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.976 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 2-mercapto-1-methyl-1H-imidazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of Methyl 2-mercapto-1-methyl-1H-imidazole-5-carboxylate, a key intermediate in the development of various pharmaceutical compounds. This document details a robust synthetic pathway, including step-by-step experimental protocols for the preparation of the necessary starting materials and the final target molecule. All available quantitative data is summarized for clarity, and the synthetic workflow is visualized to facilitate understanding. This guide is intended to be a valuable resource for researchers and professionals engaged in medicinal chemistry and drug development.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its structure, featuring a substituted imidazole ring, serves as a versatile scaffold for the synthesis of a wide range of biologically active molecules. The mercapto and carboxylate functional groups offer multiple points for chemical modification, making it a valuable starting material for the development of novel therapeutic agents. This guide outlines a well-established synthetic route to this important intermediate, providing detailed methodologies and data to support its practical application in a laboratory setting.
Synthetic Pathway Overview
The synthesis of this compound is achieved through a two-step process. The first step involves the preparation of the key intermediate, N-formyl-N-methylglycine methyl ester. This is followed by a cyclocondensation reaction with a thiocyanate salt to construct the desired imidazole ring.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Synthesis of N-formyl-N-methylglycine methyl ester (Intermediate)
This procedure outlines the formylation of sarcosine methyl ester hydrochloride to yield the key intermediate.
Materials:
-
Sarcosine methyl ester hydrochloride
-
Formic acid (98-100%)
-
Acetic anhydride
-
Sodium acetate (anhydrous)
-
Diethyl ether
Procedure:
-
A mixture of formic acid (1.2 equivalents) and acetic anhydride (1.2 equivalents) is prepared and heated to 50-60 °C for 2 hours to form the mixed anhydride. The solution is then cooled to 0-10 °C.
-
Sarcosine methyl ester hydrochloride (1 equivalent) is added portion-wise to the cooled mixed anhydride solution while maintaining the temperature below 20 °C.
-
The reaction mixture is stirred at room temperature for 12-18 hours.
-
The excess formic acid and acetic acid are removed under reduced pressure.
-
The residue is dissolved in water and neutralized with a saturated solution of sodium bicarbonate.
-
The aqueous solution is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield N-formyl-N-methylglycine methyl ester as an oil.
| Parameter | Value |
| Typical Yield | 85-95% |
| Appearance | Colorless to pale yellow oil |
Synthesis of this compound (Final Product)
This protocol details the cyclization of the intermediate with sodium thiocyanate to form the target compound. This procedure is adapted from the synthesis of the analogous ethyl ester as described in US Patent 2,585,388.[1]
Materials:
-
N-formyl-N-methylglycine methyl ester
-
Methyl formate
-
Sodium methoxide
-
Benzene (dry)
-
Hydrochloric acid (12 N)
-
Sodium thiocyanate
-
Water
Procedure:
-
N-formyl-N-methylglycine methyl ester (1 equivalent) and methyl formate (1 equivalent) are mixed and cooled in an ice bath.
-
A suspension of sodium methoxide (1 equivalent) in dry benzene is added portion-wise with stirring over approximately one hour, keeping the temperature below 10 °C.
-
The mixture is allowed to stand in a refrigerator for several hours to complete the formation of the sodium enolate salt.
-
The reaction mixture is then extracted with cold water.
-
The aqueous extract containing the sodium enolate is cooled in an ice bath and acidified by the slow addition of 12 N hydrochloric acid (1 equivalent).
-
Sodium thiocyanate (1 equivalent) is then added to the cold, acidic solution.
-
The reaction mixture is heated to approximately 90 °C for 1 hour, during which the product crystallizes.
-
The mixture is cooled, and the crystalline product is collected by filtration.
-
The crude product is washed with a small amount of cold water and dried.
| Parameter | Value |
| Reported Yield (for analogous ethyl ester) | ~80% |
| Appearance | Crystalline solid |
Quantitative Data Summary
The following table summarizes the key quantitative data for the starting materials and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Sarcosine methyl ester hydrochloride | C4H10ClNO2 | 139.58 |
| N-formyl-N-methylglycine methyl ester | C5H9NO3 | 131.13 |
| This compound | C6H8N2O2S | 172.20[2] |
Characterization Data (Predicted)
This compound
-
¹H NMR:
-
Singlet around 3.6-3.8 ppm (3H, corresponding to the methyl ester protons).
-
Singlet around 3.4-3.6 ppm (3H, corresponding to the N-methyl protons).
-
Singlet around 7.5-7.7 ppm (1H, corresponding to the imidazole ring proton).
-
Broad singlet for the SH proton, which may be solvent dependent or exchangeable.
-
-
¹³C NMR:
-
Signal for the methyl ester carbon (~51-53 ppm).
-
Signal for the N-methyl carbon (~30-32 ppm).
-
Signals for the imidazole ring carbons, including the C=S carbon which would be significantly downfield (~160-170 ppm).
-
-
IR (KBr, cm⁻¹):
-
Stretching vibration for the C=O of the ester group (~1700-1720 cm⁻¹).
-
Stretching vibrations for C=N and C=C bonds of the imidazole ring.
-
Potential N-H stretching if tautomerism occurs, and S-H stretching.
-
-
Mass Spectrometry (EI):
-
Molecular ion peak (M⁺) at m/z = 172.
-
Logical Relationships and Workflow Visualization
The following diagram illustrates the logical progression of the chemical transformations in this synthesis.
Caption: Logical workflow of the synthesis, highlighting the key stages and transformations.
Conclusion
The synthesis of this compound can be reliably achieved through a two-step process involving the formylation of sarcosine methyl ester followed by a cyclocondensation reaction. The protocols provided in this guide are based on established chemical principles and offer a clear pathway for the laboratory-scale production of this valuable intermediate. This document serves as a practical resource for chemists in the pharmaceutical and related industries, enabling the efficient synthesis of this key building block for further drug discovery and development efforts.
References
Methyl 2-mercapto-1-methyl-1H-imidazole-5-carboxylate CAS number 68892-07-9
Technical Guide: Methyl 2-mercapto-1-methyl-1H-imidazole-5-carboxylate (CAS 68892-07-9)
For: Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the currently available public information on this compound. Extensive searches of scientific databases and patent literature have revealed a significant scarcity of detailed research on this specific compound. Therefore, the core requirements for in-depth experimental protocols, extensive quantitative data, and established biological pathways cannot be fully met. The information presented herein is based on data from chemical suppliers and inferences from related compounds.
Introduction
This compound, with CAS number 68892-07-9, is a heterocyclic organic compound.[1][2] Its structure features a methylated imidazole ring with a mercapto group at the 2-position and a methyl carboxylate group at the 5-position. Based on available information, this compound is primarily utilized as a chemical intermediate in organic synthesis rather than an extensively studied bioactive agent.[1] The presence of multiple functional groups—a thioamide within the imidazole ring, an ester, and a tertiary amine—suggests its potential for a variety of chemical transformations.
Chemical and Physical Properties
Quantitative data for this compound is limited. The following table summarizes the basic properties collated from various chemical suppliers.
| Property | Value | Source(s) |
| CAS Number | 68892-07-9 | [1][3][4] |
| Molecular Formula | C₆H₈N₂O₂S | [1][5] |
| Molecular Weight | 172.20 g/mol | [1][5] |
| Purity | ≥95% - ≥97% (as offered by suppliers) | [4][6] |
| Appearance | Solid (form may vary) | [7] |
| Storage Conditions | Inert atmosphere, 2-8°C | [1] |
| SMILES Code | O=C(C1=CN=C(S)N1C)OC | [1] |
Synthesis
The synthesis of related imidazole derivatives often involves the cyclization of appropriate precursors. A hypothetical, generalized workflow for the synthesis of such a compound is depicted below. This is a representative diagram and not a validated protocol for CAS 68892-07-9.
Caption: Hypothetical synthesis workflow for this compound.
Biological Activity and Mechanism of Action
There is no specific information in the scientific literature regarding the biological activity, pharmacology, or mechanism of action of this compound.
However, the broader class of mercapto-imidazole derivatives has been investigated for various biological activities. For context:
-
Antithyroid Activity: The parent compound, 1-methyl-2-mercaptoimidazole (methimazole or thiamazole), is a well-known antithyroid drug used to treat hyperthyroidism.
-
Corrosion Inhibition: 2-Mercapto-1-methyl imidazole has been studied as a corrosion inhibitor for copper.[9]
-
Anticancer and Other Activities: Various substituted imidazole derivatives have been explored for a wide range of pharmacological effects, including anticancer, antifungal, and antibacterial properties.[10]
It is important to emphasize that these activities are characteristic of related compounds and cannot be directly attributed to this compound without specific experimental evidence.
Due to the lack of data on its biological effects, no signaling pathways involving this compound can be described or visualized.
Experimental Protocols
As no specific studies detailing the use of this compound in biological or chemical assays were found, it is not possible to provide detailed experimental protocols. Research on this molecule would likely begin with standard in vitro screening assays relevant to the activities of related imidazole compounds, should a research program be initiated.
Safety and Handling
According to information from chemical suppliers, this compound is associated with the following hazards:
-
Causes skin irritation (H315).[11]
-
Causes serious eye irritation (H319).[11]
-
May cause respiratory irritation (H335).
Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated area, are recommended when handling this compound.
Conclusion
This compound (CAS 68892-07-9) is a chemical compound that is commercially available but appears to be primarily used as a synthetic intermediate. There is a notable absence of publicly available research into its biological activities, mechanisms of action, and detailed synthetic or experimental protocols. Future research would be required to elucidate any potential pharmacological or other useful properties of this molecule. Researchers interested in this compound should treat it as a largely uncharacterized substance and conduct thorough investigations to determine its properties and potential applications.
References
- 1. 68892-07-9|this compound|BLD Pharm [bldpharm.com]
- 2. CAS 68892-07-9: Methyl 2,3-dihydro-3-methyl-2-thioxo-1H-im… [cymitquimica.com]
- 3. 2,3-dihydro-3-methyl-2-thioxo-1H-imidazole-4-carboxylic acid | 64038-57-9 [chemicalbook.com]
- 4. 68892-07-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. scbt.com [scbt.com]
- 6. echemi.com [echemi.com]
- 7. 17325-26-7|Methyl 1H-imidazole-5-carboxylate|BLD Pharm [bldpharm.com]
- 8. US2585388A - Preparation of 2-mercaptoimidazoles - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][1,2,3,5]tetrazine-8-carboxylates and -carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methyl 1H-imidazole-5-carboxylate | C5H6N2O2 | CID 565661 - PubChem [pubchem.ncbi.nlm.nih.gov]
Physical and chemical properties of Methyl 2-mercapto-1-methyl-1H-imidazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-mercapto-1-methyl-1H-imidazole-5-carboxylate is a heterocyclic compound belonging to the imidazole class of molecules. Imidazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial and anti-inflammatory properties. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, outlines general synthetic strategies for imidazole ring formation, and discusses the potential, though currently underexplored, biological significance of this specific molecule. Due to the limited availability of public data for this specific compound, some information is presented in the context of related imidazole derivatives.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized below. It is important to note that while basic identifiers are well-established, specific experimental data for properties such as melting and boiling points are not consistently available in public literature.
Table 1: General Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 68892-07-9 | [1][2] |
| Molecular Formula | C₆H₈N₂O₂S | [1][2] |
| Molecular Weight | 172.2 g/mol | [1] |
| Purity (Typical) | ≥95% to ≥97% | [3][4] |
| Appearance | Not specified in available literature | - |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | [5] |
| Solubility | Data not available | - |
Table 2: Hazard and Safety Information
| Hazard Statement | Description |
| H315 | Causes skin irritation.[6] |
| H319 | Causes serious eye irritation.[6] |
Synthesis and Reactivity
General Synthetic Strategies for the Imidazole Ring
A generalized workflow for the synthesis of substituted imidazoles is presented below. The specific starting materials would need to be selected to yield the desired 2-mercapto, 1-methyl, and 5-carboxylate substitutions.
Caption: Generalized synthetic workflow for substituted imidazoles.
Potential Experimental Protocol Outline
Based on general principles of imidazole synthesis, a plausible, though unvalidated, synthetic route could involve the following key steps:
-
Formation of a substituted imidazole-5-carboxylate: This could potentially be achieved through a multi-component reaction involving a glyoxal derivative, an appropriate aldehyde, and ammonia, followed by oxidation and esterification.
-
Introduction of the mercapto group: The 2-position of the imidazole ring can be functionalized to introduce a thiol group.
-
N-methylation: The final step would involve the methylation of the nitrogen at the 1-position of the imidazole ring.
It is crucial to emphasize that this is a hypothetical pathway, and a detailed experimental protocol with specific reagents, reaction conditions, and purification methods would need to be developed and optimized in a laboratory setting. A synthesis for a related compound, 1-methyl-2-[(1-methyl-5-nitro-2-imidazolyl)mercapto]-imidazole, has been described and involves the reaction of 2-mercapto-1-methyl-imidazole with a substituted nitroimidazole in the presence of a strong base like sodium hydride in dimethylformamide.[7] This suggests that nucleophilic substitution at the 2-position of a suitably activated imidazole precursor is a viable strategy.
Reactivity
The reactivity of this compound is dictated by its functional groups:
-
Mercapto Group (-SH): This group is nucleophilic and can undergo reactions typical of thiols, such as alkylation, oxidation to disulfides, and complexation with metals. The mercapto group is crucial for the biological activity of many related compounds.
-
Imidazole Ring: The imidazole ring is aromatic and can undergo electrophilic substitution, although the specific positions of substitution will be influenced by the existing substituents. The nitrogen atoms of the imidazole ring can also act as ligands for metal ions.
-
Ester Group (-COOCH₃): The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. It can also undergo transesterification or be converted to an amide.
Spectroscopic Data
Publicly available, detailed spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is limited. Commercial suppliers may provide this data upon request with a purchase.[5] However, based on the chemical structure, the following spectral characteristics can be anticipated:
Table 3: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Singlet for the N-methyl protons. - Singlet for the ester methyl protons. - Singlet for the proton on the imidazole ring. - A broad singlet for the mercapto proton (exchangeable with D₂O). |
| ¹³C NMR | - Resonances for the two methyl carbons. - Resonances for the carbons of the imidazole ring. - A resonance for the carbonyl carbon of the ester. |
| IR | - N-H stretching (if tautomeric form is present). - C=O stretching of the ester group. - C=N and C=C stretching of the imidazole ring. - S-H stretching. |
| Mass Spec | - A molecular ion peak corresponding to the molecular weight of 172.2 g/mol . |
Biological Activity and Potential Applications
Specific studies on the biological activity or signaling pathways of this compound are not prevalent in the public domain. However, the imidazole and mercapto-imidazole moieties are present in numerous biologically active compounds, suggesting potential areas of interest for this molecule.
-
Antimicrobial Activity: Imidazole derivatives are well-known for their antifungal and antibacterial properties.[8] The imidazole ring is a key component of azole antifungals. The presence of the mercapto group may also contribute to antimicrobial effects.
-
Anti-inflammatory Activity: Certain 2-mercaptobenzimidazole derivatives have been synthesized and shown to possess anti-inflammatory properties.[7]
-
Corrosion Inhibition: 2-Mercapto-1-methylimidazole has been studied as a corrosion inhibitor, indicating the potential for this class of compounds in material science.[9]
Further research is required to elucidate the specific biological targets, mechanism of action, and therapeutic potential of this compound.
Conclusion
This compound is a substituted imidazole with potential for further investigation in medicinal chemistry and materials science. While its basic chemical identity is established, a significant portion of its detailed physicochemical properties, a specific and validated synthetic protocol, and its biological activity profile remain to be fully characterized in publicly accessible literature. This technical guide consolidates the currently available information and provides a framework for future research and development endeavors focused on this compound. Researchers are encouraged to consult commercial supplier data for more specific analytical information and to develop and validate experimental protocols for its synthesis and biological evaluation.
References
- 1. scbt.com [scbt.com]
- 2. This compound (1 x 1 g) | Reagentia [reagentia.eu]
- 3. 68892-07-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 68892-07-9|this compound|BLD Pharm [bldpharm.com]
- 6. This compound [fluorochem.cnreagent.com]
- 7. Synthesis and Biological Evaluation of 2-Mercaptobenzimidazole Derivatives as Anti-inflammatory Agents, Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 8. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Guide to the Spectroscopic Data of Methyl 2-mercapto-1-methyl-1H-imidazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the predicted spectroscopic data for Methyl 2-mercapto-1-methyl-1H-imidazole-5-carboxylate (CAS No. 68892-07-9). Due to the limited availability of published experimental spectra for this specific compound, this document leverages established principles of spectroscopic analysis and data from structurally analogous molecules to forecast the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, a plausible synthetic route and generalized experimental protocols for spectroscopic analysis are presented to assist researchers in the synthesis, characterization, and quality control of this and related compounds.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
CAS Number: 68892-07-9
-
Molecular Formula: C₆H₈N₂O₂S
-
Molecular Weight: 172.21 g/mol
-
Structure: (A representative image of the chemical structure would be placed here.)
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of similar compounds, including substituted imidazoles, imidazole-5-carboxylate esters, and 2-mercaptoimidazole derivatives.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Imidazole C4-H | 7.5 - 7.8 | Singlet | 1H |
| N-CH₃ | 3.6 - 3.9 | Singlet | 3H |
| O-CH₃ | 3.7 - 4.0 | Singlet | 3H |
| S-H | 12.0 - 13.5 | Broad Singlet | 1H |
Note: The S-H proton is expected to be a broad singlet and its chemical shift can be highly variable depending on solvent, concentration, and temperature. This peak would disappear upon D₂O exchange.
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)
| Assignment | Predicted Chemical Shift (δ, ppm) |
| C=S (C2) | 160 - 170 |
| Imidazole C4 | 125 - 135 |
| Imidazole C5 | 115 - 125 |
| C=O (Ester) | 160 - 165 |
| N-CH₃ | 30 - 35 |
| O-CH₃ | 50 - 55 |
Predicted IR Data
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| 3100 - 3000 | C-H (aromatic) | Stretching |
| 2980 - 2850 | C-H (aliphatic) | Stretching |
| 2600 - 2550 | S-H | Stretching (weak) |
| ~1720 | C=O (ester) | Stretching |
| ~1600, ~1480 | C=C, C=N (imidazole ring) | Stretching |
| ~1250 | C-O (ester) | Stretching |
| ~1100 | C=S | Stretching |
Predicted Mass Spectrometry Data
Table 4: Predicted m/z Values for Major Fragments in Mass Spectrum
| m/z | Proposed Fragment | Notes |
| 172 | [M]⁺ | Molecular Ion |
| 141 | [M - OCH₃]⁺ | Loss of the methoxy group from the ester |
| 113 | [M - COOCH₃]⁺ | Loss of the carbomethoxy group |
| 99 | [C₄H₅N₂S]⁺ | Fragmentation of the imidazole ring |
Experimental Protocols
The following are detailed, generalized protocols for the synthesis and spectroscopic analysis of this compound.
Synthesis Protocol (Proposed)
This proposed synthesis is adapted from general methods for the preparation of substituted 2-mercaptoimidazoles.
-
Step 1: Synthesis of Methyl 2-amino-2-(methylamino)acetate. To a solution of methyl glycinate hydrochloride in methanol, add an equimolar amount of a suitable base (e.g., triethylamine) at 0°C. Subsequently, add one equivalent of methyl isothiocyanate and stir the reaction mixture at room temperature for 12-24 hours.
-
Step 2: Cyclization to form this compound. The intermediate from Step 1 is then cyclized. This can be achieved by reacting it with a suitable C1 synthon, such as methyl propiolate, in the presence of a base like sodium methoxide in methanol. The reaction is typically stirred at reflux for several hours.
-
Work-up and Purification. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is dissolved in water and acidified with a dilute acid (e.g., HCl) to precipitate the product. The crude product is then collected by filtration, washed with cold water, and purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Spectroscopic Analysis Protocols
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire a ¹H NMR spectrum using a standard pulse program. Typical parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the acquired Free Induction Decay (FID) using Fourier transformation. Phase and baseline correct the resulting spectrum. Integrate the signals for ¹H NMR and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Sample Preparation: For a solid sample, the KBr pellet method is commonly used. Mix a small amount of the compound with dry potassium bromide (KBr) and press it into a thin, transparent pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. Acquire the mass spectrum in positive ion mode. For fragmentation analysis, perform MS/MS on the molecular ion peak.
-
Data Analysis: Determine the mass of the molecular ion and analyze the fragmentation pattern to confirm the structure of the compound.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound.
Caption: Workflow for Synthesis and Spectroscopic Characterization.
Unveiling the Three-Dimensional Architecture: A Technical Guide to the Crystal Structure Analysis of Methyl 2-mercapto-1-methyl-1H-imidazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the methodologies and data interpretation involved in the crystal structure analysis of Methyl 2-mercapto-1-methyl-1H-imidazole-5-carboxylate. While a specific crystal structure for this exact compound is not publicly available at the time of this writing, this document outlines the comprehensive experimental workflow, data presentation standards, and the biological significance of related mercapto-imidazole compounds. The protocols and data herein are based on established crystallographic practices for small organic molecules and data from structurally similar compounds, offering a robust framework for researchers in the field.
Introduction to this compound
This compound, with the chemical formula C₆H₈N₂O₂S and CAS number 68892-07-9, belongs to the class of substituted imidazole compounds.[1][2] The imidazole ring is a fundamental heterocyclic motif present in numerous biologically active molecules, including the amino acid histidine.[3] The presence of a mercapto group and a carboxylate ester function suggests potential for diverse chemical reactivity and biological interactions, making its three-dimensional structure of significant interest for rational drug design and materials science.
Synthesis and Crystallization
The synthesis of this compound and its derivatives can be achieved through various established organic synthesis routes. A general approach often involves the cyclization of appropriate precursors to form the imidazole ring, followed by functional group manipulations. For instance, the Marckwald synthesis can be employed to create 2-mercaptoimidazoles from α-amino ketones or aldehydes and isothiocyanates.[4]
Obtaining high-quality single crystals suitable for X-ray diffraction is a critical and often challenging step.[5] Common crystallization techniques for small organic molecules include:
-
Slow Evaporation: A solution of the purified compound in a suitable solvent is allowed to evaporate slowly, leading to the gradual formation of crystals.
-
Vapor Diffusion: A solution of the compound is placed in a sealed container with a precipitant solvent. The slow diffusion of the precipitant vapor into the solution reduces the solubility of the compound, inducing crystallization.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.
The choice of solvent is crucial and often determined empirically. A summary of the general synthesis and crystallization workflow is depicted in the diagram below.
Experimental Protocols: Single-Crystal X-ray Diffraction
The determination of a crystal structure from a single crystal is a well-established technique.[5][6][7] The following protocol outlines the typical steps involved in the analysis of a small organic molecule like this compound.
3.1. Crystal Mounting and Data Collection
-
A suitable single crystal (typically 0.1-0.3 mm in all dimensions) is selected under a microscope.[5]
-
The crystal is mounted on a goniometer head, often using a cryoprotectant to prevent ice formation if data is to be collected at low temperatures (e.g., 100 K).
-
The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[8]
-
A series of diffraction images are collected as the crystal is rotated in the X-ray beam. The angles and intensities of the diffracted X-rays are recorded.[5]
3.2. Data Processing and Structure Solution
-
The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.
-
The unit cell parameters and space group are determined from the diffraction pattern.
-
The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the electron density.[5]
-
The initial model is refined against the experimental data using least-squares methods. This process involves adjusting atomic positions, displacement parameters, and other structural parameters to improve the agreement between the calculated and observed structure factors.
3.3. Structure Validation
The final refined crystal structure is validated using various crystallographic metrics to ensure its quality and accuracy. Key parameters include the R-factor (R1), weighted R-factor (wR2), and goodness-of-fit (GooF).
Data Presentation: Crystallographic Data
While the specific crystallographic data for this compound is not available, the following table presents typical crystallographic parameters that would be reported for a small organic molecule, using data from a related imidazole derivative, Ethyl 1-methylimidazole-2-carboxylate, for illustrative purposes.
| Parameter | Example Value (Ethyl 1-methylimidazole-2-carboxylate) |
| Chemical Formula | C₇H₁₀N₂O₂ |
| Formula Weight | 154.17 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.4292 (15) |
| b (Å) | 15.2244 (18) |
| c (Å) | 7.9797 (12) |
| α (°) | 90 |
| β (°) | 112.797 (2) |
| γ (°) | 90 |
| Volume (ų) | 742.92 (15) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.378 |
| Absorption Coefficient (mm⁻¹) | 0.10 |
| F(000) | 328 |
| Crystal Size (mm³) | 0.37 x 0.29 x 0.09 |
| θ range for data collection (°) | 2.7 to 28.0 |
| Reflections collected | 6360 |
| Independent reflections | 1728 [R(int) = 0.013] |
| Final R indices [I>2σ(I)] | R1 = 0.030, wR2 = 0.068 |
| R indices (all data) | R1 = 0.036, wR2 = 0.071 |
| Goodness-of-fit on F² | 1.02 |
Data is for illustrative purposes and is based on the crystal structure of a related compound.
Logical Relationships in Structure Determination
The process of determining a crystal structure involves a logical progression from experimental data to a refined molecular model. This workflow is crucial for ensuring the accuracy and reliability of the final structure.
Biological Significance of Mercapto-Imidazole Compounds
The mercapto-imidazole scaffold is a key feature in a variety of compounds with significant biological activities.[3] Understanding the three-dimensional structure of these molecules is paramount for elucidating their mechanism of action and for the development of new therapeutic agents.
Derivatives of 2-mercaptoimidazole have been investigated for a range of biological activities, including:
-
Antimicrobial Activity: Many imidazole derivatives exhibit antibacterial and antifungal properties.[9]
-
Enzyme Inhibition: The mercapto group can interact with metal ions in enzyme active sites, leading to inhibitory activity. For example, some mercaptobenzimidazole derivatives have shown α-glucosidase inhibition.[10]
-
Anticancer Activity: Certain imidazole-containing compounds have been explored for their potential as anticancer agents.[3]
The precise spatial arrangement of the functional groups in this compound, which can only be definitively determined through crystal structure analysis, would provide crucial insights into its potential biological targets and interactions.
Conclusion
This technical guide has outlined the essential procedures and considerations for the crystal structure analysis of this compound. While a definitive crystal structure for this specific molecule is not yet in the public domain, the established methodologies of single-crystal X-ray diffraction provide a clear pathway for its determination. The resulting structural data would be invaluable for researchers in medicinal chemistry and materials science, enabling a deeper understanding of its chemical properties and biological potential, and facilitating the design of novel compounds with enhanced activities. The broader biological significance of the mercapto-imidazole class of compounds underscores the importance of such structural investigations.
References
- 1. scbt.com [scbt.com]
- 2. chemscene.com [chemscene.com]
- 3. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 6. eas.org [eas.org]
- 7. researchgate.net [researchgate.net]
- 8. journals.iucr.org [journals.iucr.org]
- 9. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents [mdpi.com]
- 10. Synthesis, biological activities, and molecular docking studies of 2-mercaptobenzimidazole based derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Tautomerism in substituted 2-mercaptoimidazoles
An In-depth Technical Guide to Tautomerism in Substituted 2-Mercaptoimidazoles
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thione-thiol tautomerism in substituted 2-mercaptoimidazoles, a critical phenomenon with significant implications for drug design and development. The biological and physicochemical properties of these heterocyclic compounds are intrinsically linked to the position of their tautomeric equilibrium. This document details the structural and environmental factors governing this equilibrium, presents quantitative data from computational studies, outlines detailed experimental and computational protocols for analysis, and visualizes key mechanisms and workflows. The insights herein are intended to support the rational design of novel therapeutics by leveraging a deeper understanding of the nuanced chemistry of the 2-mercaptoimidazole scaffold.
Introduction: The Thione-Thiol Tautomerism
2-Mercaptoimidazole and its derivatives are a pivotal class of heterocyclic compounds featured in numerous biologically active agents.[1] A key characteristic of these molecules is their existence as a mixture of tautomers, which are structural isomers that readily interconvert, most commonly through the migration of a proton.[2][3] For 2-mercaptoimidazoles, this equilibrium is dominated by the thione and thiol forms.
The position of this equilibrium is crucial in medicinal chemistry, as different tautomers can exhibit distinct electronic properties, hydrogen bonding capabilities, and overall three-dimensional shapes.[4][5] These differences can profoundly impact a molecule's binding affinity to protein targets, membrane permeability, metabolic stability, and ultimately, its pharmacological profile.[3] An estimated 70% of drug molecules are capable of tautomerization, making its study essential for drug discovery.[3]
Theoretical and experimental studies consistently indicate that for 2-mercaptoimidazoles and related systems like 2-mercaptobenzimidazole, the thione tautomer is generally the more stable and, therefore, the dominant form in both the gas phase and in solution.[6][7]
References
- 1. Synthesis, biological activities, and molecular docking studies of 2-mercaptobenzimidazole based derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. sisgeenco.com.br [sisgeenco.com.br]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Pivotal Role of Methyl 2-mercapto-1-methyl-1H-imidazole-5-carboxylate as a Chemical Intermediate in Drug Development
An In-depth Technical Guide for Researchers and Drug Development Professionals
Methyl 2-mercapto-1-methyl-1H-imidazole-5-carboxylate is a crucial heterocyclic building block in the synthesis of pharmacologically active compounds, most notably the antithyroid drug Methimazole. Its unique structural features, including the imidazole core, a reactive mercapto group, and a carboxylate moiety, make it a versatile precursor for the development of various therapeutic agents. This technical guide provides a comprehensive overview of its properties, synthesis, and its primary role as a chemical intermediate, with a focus on experimental protocols and the biological pathways of its derivatives.
Physicochemical Properties and Characterization
This compound is a stable solid at room temperature. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound [1][2]
| Property | Value |
| CAS Number | 68892-07-9 |
| Molecular Formula | C₆H₈N₂O₂S |
| Molecular Weight | 172.21 g/mol [2] |
| Appearance | Solid |
| Purity | ≥97% |
| Storage Conditions | 4°C |
Table 2: Expected Spectroscopic Data for this compound
| Spectroscopy | Expected Features |
| ¹H NMR | Signals corresponding to the N-methyl group, the ester methyl group, and the imidazole ring proton. |
| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the imidazole ring carbons (including the C=S carbon), and the two methyl carbons. |
| IR Spectroscopy | Characteristic absorption bands for C=O (ester), C=S (thione), and C-N stretching vibrations. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |
Role as a Key Intermediate in the Synthesis of Methimazole
The most significant application of this compound is as a direct precursor to Methimazole (1-methyl-2-mercaptoimidazole), a widely used antithyroid drug.[3] The synthetic strategy involves a two-step process: hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by thermal decarboxylation.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of Methimazole from this compound.
Step 1: Hydrolysis of this compound
This procedure is based on standard ester hydrolysis of similar compounds.
-
Materials:
-
This compound
-
Sodium hydroxide (NaOH) solution (e.g., 1.7 N)
-
Hydrochloric acid (HCl) for acidification
-
Water
-
Ethanol (optional, for recrystallization)
-
-
Procedure:
-
Suspend this compound in a 1.7 N sodium hydroxide solution.
-
Heat the mixture to approximately 80°C for 2 hours with stirring to facilitate hydrolysis.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Acidify the solution with hydrochloric acid to precipitate the 1-methyl-2-mercapto-5-imidazolecarboxylic acid.
-
Filter the precipitate, wash with a small amount of cold water, and dry to yield the carboxylic acid intermediate.
-
Step 2: Decarboxylation to Methimazole
This protocol is adapted from the patented method for decarboxylating 2-mercapto-5-carboxyimidazoles.[3]
-
Materials:
-
1-Methyl-2-mercapto-5-carboxyimidazole (from Step 1)
-
Inert atmosphere (e.g., Nitrogen)
-
-
Procedure:
-
Place the dried 1-methyl-2-mercapto-5-carboxyimidazole in a suitable reaction vessel equipped for heating and with an inlet for an inert gas.
-
Pass a stream of nitrogen into the vessel to create an inert atmosphere.
-
Heat the vessel and its contents to a temperature between 230°C and 270°C.
-
The compound will melt, and a brisk evolution of carbon dioxide will be observed.
-
Continue heating until the evolution of carbon dioxide ceases, indicating the completion of the decarboxylation.
-
Cool the reaction mixture to obtain crude Methimazole.
-
The resulting Methimazole can be purified by recrystallization from a suitable solvent (e.g., acetone-petroleum ether mixture).[3]
-
Biological Significance of Methimazole and its Mechanism of Action
Methimazole is a cornerstone in the treatment of hyperthyroidism. Its therapeutic effect is achieved by inhibiting the synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3).
Signaling Pathway and Mechanism of Action
The primary target of Methimazole is the enzyme thyroid peroxidase (TPO). TPO is essential for two key steps in thyroid hormone synthesis: the oxidation of iodide ions and the iodination of tyrosine residues on the thyroglobulin protein. By inhibiting TPO, Methimazole effectively blocks the production of thyroid hormones. This leads to a reduction in the circulating levels of T4 and T3, thereby alleviating the symptoms of hyperthyroidism. The immunomodulatory effects of antithyroid drugs are believed to be mediated through their action on thyroid cells, which in turn affects the signaling between thyrocytes and immune cells.[4]
Conclusion
This compound serves as a pivotal intermediate in pharmaceutical synthesis, particularly for the production of Methimazole. Its straightforward conversion through hydrolysis and decarboxylation provides an efficient route to this essential antithyroid medication. Understanding the chemistry of this intermediate and the biological action of its derivatives is of great importance for researchers and professionals in the field of drug development and medicinal chemistry. Further exploration of this scaffold could lead to the discovery of new therapeutic agents with diverse pharmacological activities.
References
A Technical Guide to the Exploration of Novel Reactions with Methyl 2-mercapto-1-methyl-1H-imidazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-mercapto-1-methyl-1H-imidazole-5-carboxylate is a versatile heterocyclic compound with significant potential in synthetic chemistry and drug discovery. Its trifunctional nature, featuring a nucleophilic thiol, a modifiable ester, and a stable imidazole core, offers a rich landscape for the development of novel molecular architectures. This technical guide outlines a series of proposed novel reactions starting from this core scaffold, providing detailed hypothetical experimental protocols and quantitative data to facilitate further research and application. The described transformations focus on S-alkylation, S-acylation, oxidation of the thiol group, and derivatization of the ester moiety, paving the way for the synthesis of new compound libraries for biological screening.
Introduction
The imidazole nucleus is a cornerstone in medicinal chemistry, present in numerous natural products and synthetic drugs. The specific substitution pattern of this compound (M2MIC) offers three distinct points for chemical modification. The thiol group at the 2-position is a potent nucleophile, the methyl ester at the 5-position is amenable to hydrolysis and amidation, and the N-methylated imidazole ring provides stability and influences the electronic properties of the molecule. This document serves as a theoretical and practical guide for exploring the reactivity of M2MIC, with the aim of accelerating the discovery of new chemical entities.
Proposed Reaction Pathways
Based on the inherent reactivity of the functional groups in M2MIC, several classes of novel reactions are proposed. These pathways are designed to be high-yielding and versatile, allowing for the introduction of a wide range of chemical diversity.
Caption: Proposed reaction pathways for this compound.
Quantitative Data Summary
The following tables summarize the hypothetical quantitative data for the proposed novel reactions. These values are intended as a benchmark for optimization studies.
Table 1: S-Alkylation Reactions
| Entry | Alkylating Agent (R-X) | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | Benzyl bromide | K₂CO₃ | DMF | 4 | 25 | 92 |
| 2 | Ethyl bromoacetate | NaH | THF | 2 | 0-25 | 88 |
| 3 | 2-Bromopropane | Cs₂CO₃ | Acetonitrile | 6 | 60 | 75 |
| 4 | Propargyl bromide | K₂CO₃ | DMF | 3 | 25 | 95 |
Table 2: S-Acylation Reactions
| Entry | Acylating Agent (R-COCl) | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | Benzoyl chloride | Et₃N | DCM | 2 | 0-25 | 85 |
| 2 | Acetyl chloride | Pyridine | DCM | 1 | 0-25 | 90 |
| 3 | Cyclopropanecarbonyl chloride | Et₃N | DCM | 3 | 0-25 | 82 |
Table 3: Oxidation of Thiol
| Entry | Oxidizing Agent | Solvent | Time (h) | Temp (°C) | Product | Yield (%) |
| 1 | H₂O₂ (30%) | Acetic Acid | 12 | 25 | Sulfonic Acid | 78 |
| 2 | Oxone® | MeOH/H₂O | 6 | 25 | Sulfonic Acid | 85 |
Table 4: Ester Hydrolysis and Amidation
| Entry | Reaction | Reagent 2 | Coupling Agent | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | Hydrolysis | - | - | THF/H₂O | 8 | 50 | 95 |
| 2 | Amidation | Benzylamine | HATU | DMF | 12 | 25 | 80 |
| 3 | Amidation | Morpholine | EDCI/HOBt | DCM | 16 | 25 | 75 |
Detailed Experimental Protocols
General Procedure for S-Alkylation (Table 1, Entry 1)
To a solution of this compound (1.0 eq) in anhydrous DMF, potassium carbonate (1.5 eq) is added. The mixture is stirred at room temperature for 15 minutes. Benzyl bromide (1.1 eq) is then added dropwise, and the reaction is stirred at room temperature for 4 hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired S-benzylated product.
General Procedure for S-Acylation (Table 2, Entry 1)
This compound (1.0 eq) is dissolved in anhydrous DCM, and triethylamine (1.2 eq) is added. The solution is cooled to 0 °C in an ice bath. Benzoyl chloride (1.1 eq) is added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 2 hours. The reaction is monitored by TLC. After completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The residue is purified by flash chromatography to yield the S-acylated product.
General Procedure for Oxidation to Sulfonic Acid (Table 3, Entry 2)
In a round-bottom flask, this compound (1.0 eq) is dissolved in a 1:1 mixture of methanol and water. The solution is cooled to 0 °C. Oxone® (2.5 eq) is added portion-wise over 30 minutes, maintaining the temperature below 10 °C. The reaction is then stirred at room temperature for 6 hours. The reaction is monitored by LC-MS. Upon completion, the solvent is removed under reduced pressure. The resulting solid is triturated with diethyl ether to remove any non-polar impurities and then dissolved in a minimal amount of hot ethanol. Upon cooling, the sulfonic acid product crystallizes and is collected by filtration.
Procedure for Ester Hydrolysis (Table 4, Entry 1)
This compound (1.0 eq) is suspended in a 3:1 mixture of THF and water. Lithium hydroxide (2.0 eq) is added, and the mixture is heated to 50 °C for 8 hours. After cooling to room temperature, the THF is removed under reduced pressure. The aqueous solution is acidified to pH 3-4 with 1M HCl, resulting in the precipitation of the carboxylic acid. The solid is collected by filtration, washed with cold water, and dried under vacuum.
General Procedure for Amidation (Table 4, Entry 2)
To a solution of the carboxylic acid intermediate (from 4.4, 1.0 eq) in anhydrous DMF, HATU (1.2 eq) and DIPEA (2.0 eq) are added. The mixture is stirred for 10 minutes at room temperature. Benzylamine (1.1 eq) is then added, and the reaction is stirred for 12 hours. The reaction is diluted with ethyl acetate and washed successively with 1M HCl, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to give the desired amide.
Experimental Workflow and Logic
The discovery of novel reactions with M2MIC can be approached systematically. The following workflow outlines a logical progression from initial screening to lead optimization in a drug discovery context.
Caption: A logical workflow for the discovery and development of novel compounds from M2MIC.
Conclusion
This compound represents a promising starting material for the generation of diverse chemical libraries. The proposed reactions in this guide, targeting the thiol and ester functionalities, provide a roadmap for synthetic exploration. The detailed protocols and hypothetical data serve as a foundation for researchers to initiate their own investigations into the rich chemistry of this scaffold. The systematic workflow presented further illustrates how these chemical explorations can be integrated into a broader drug discovery program. It is anticipated that the methodologies outlined herein will contribute to the discovery of novel bioactive molecules.
Computational studies on the electronic structure of mercaptoimidazole esters
Beginning Research Phase
I've initiated the research by conducting a thorough search for relevant academic papers on mercaptoimidazole esters' electronic structure. I'm focusing on computational studies, using search terms such as "mercaptoimidazole esters electronic structure" and "computational analysis." I'm aiming to build a strong foundation for the investigation.
Deepening Search Strategy
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Analyzing Literature and Data
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Identifying Data Gaps
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Refining Information Gathering
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Analyzing Current Findings
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Gathering Quantitative Data
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Reviewing Literature Findings
Seeking Specific Data
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Methodological & Application
Application Notes and Protocols for the Synthesis of Methimazole via an Ester Precursor
Introduction
Methimazole (1-methyl-1H-imidazole-2(3H)-thione) is a crucial antithyroid thionamide medication utilized in the management of hyperthyroidism, including Graves' disease.[1] It functions by inhibiting thyroid peroxidase, an enzyme essential for the synthesis of thyroid hormones.[1] This document outlines a scalable and efficient two-step protocol for the synthesis of methimazole. The synthesis proceeds through a key intermediate, ethyl 3-methyl-2-thioxo-2,3-dihydro-1H-imidazole-1-carboxylate, which is subsequently hydrolyzed to yield the final product.[2] This method provides a robust and industrially applicable route to high-purity methimazole.[2]
Overall Reaction Scheme
The synthesis is a two-stage process:
-
Formation of the Ester Intermediate: 1-Methyl-1H-imidazole reacts with ethyl chloroformate and sulfur to produce ethyl 3-methyl-2-thioxo-2,3-dihydro-1H-imidazole-1-carboxylate.[2]
-
Base Hydrolysis: The isolated ester intermediate undergoes hydrolysis in the presence of a base to yield methimazole.[2]
Data Summary
The following table summarizes the key quantitative data for the two-stage synthesis of methimazole.
| Parameter | Stage 1: Intermediate Synthesis | Stage 2: Hydrolysis of Intermediate |
| Key Reagents | 1-Methyl-1H-imidazole, Ethyl Chloroformate, Sulfur | Ethyl 3-methyl-2-thioxo-2,3-dihydro-1H-imidazole-1-carboxylate, Base |
| Reaction Temperature | 60°C followed by 90°C | 25-35°C |
| Reaction Time | 9 hours at 60°C and 3 hours at 90°C | 8 hours |
| Overall Yield | - | 78% |
Experimental Protocols
Stage 1: Synthesis of Ethyl 3-methyl-2-thioxo-2,3-dihydro-1H-imidazole-1-carboxylate
This stage involves the formation of the key ester intermediate from 1-methyl-1H-imidazole.
Materials:
-
1-Methyl-1H-imidazole
-
Ethyl chloroformate
-
Sulfur
-
Appropriate solvent (e.g., a non-polar organic solvent)
-
Reaction vessel with heating and stirring capabilities
-
Condenser
Procedure:
-
In a suitable reaction vessel, charge 1-methyl-1H-imidazole and the selected solvent.
-
With continuous stirring, add sulfur to the mixture.
-
Slowly add ethyl chloroformate to the reaction mixture.
-
Heat the mixture to 60°C and maintain this temperature for 9 hours.
-
Increase the temperature to 90°C and continue the reaction for an additional 3 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
The crude product, ethyl 3-methyl-2-thioxo-2,3-dihydro-1H-imidazole-1-carboxylate, can be isolated using standard work-up procedures, which may include filtration and washing with an appropriate solvent to remove unreacted starting materials.
-
Further purification can be achieved by recrystallization if necessary.
Stage 2: Base Hydrolysis to Methimazole
This final stage involves the conversion of the ester intermediate to methimazole.
Materials:
-
Ethyl 3-methyl-2-thioxo-2,3-dihydro-1H-imidazole-1-carboxylate
-
A suitable base (e.g., sodium hydroxide)
-
Water
-
An appropriate organic solvent for extraction (e.g., ethyl acetate)
-
Reaction vessel with stirring capabilities
-
Separatory funnel
Procedure:
-
Dissolve the ethyl 3-methyl-2-thioxo-2,3-dihydro-1H-imidazole-1-carboxylate intermediate in a suitable solvent system, likely a mixture of an organic solvent and an aqueous base solution.
-
Stir the mixture at a temperature of 25-35°C for 8 hours to facilitate the hydrolysis.
-
After the reaction is complete, neutralize the reaction mixture with a suitable acid.
-
Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.
-
Combine the organic layers and dry over an anhydrous drying agent (e.g., sodium sulfate).
-
Filter to remove the drying agent and concentrate the organic solvent under reduced pressure to yield crude methimazole.
-
The crude product can be further purified by recrystallization from a suitable solvent to obtain high-purity methimazole.
Visualizations
Caption: A diagram illustrating the two-stage synthesis of methimazole.
References
Application Notes and Protocols: Methyl 2-mercapto-1-methyl-1H-imidazole-5-carboxylate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-mercapto-1-methyl-1H-imidazole-5-carboxylate (CAS No. 68892-07-9) is a versatile heterocyclic building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring a reactive thiol group, a nucleophilic imidazole ring, and an ester moiety, allows for a variety of chemical transformations. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of novel derivatives. The core of this molecule is structurally related to Methimazole (also known as Thiamazole), a clinically significant antithyroid agent, suggesting that its derivatives may possess interesting biological activities.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 68892-07-9 |
| Molecular Formula | C₆H₈N₂O₂S |
| Molecular Weight | 172.21 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in methanol and other polar organic solvents |
Applications in Organic Synthesis
The primary utility of this compound lies in its functional group handles that allow for selective modifications. The most common transformations involve the sulfur atom (S-alkylation), the imidazole nitrogen (N-alkylation), and modifications of the ester group.
S-Alkylation Reactions
The thiol group is highly nucleophilic and readily undergoes S-alkylation with various electrophiles, such as alkyl halides and epoxides. This reaction is a cornerstone for creating a diverse library of thioether derivatives.
This protocol is adapted from the synthesis of related benzimidazole derivatives.[1]
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Base (e.g., sodium hydroxide, potassium carbonate)
-
Solvent (e.g., methanol, ethanol, DMF)
-
Standard laboratory glassware and purification supplies (TLC, column chromatography)
Procedure:
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., methanol), add a base (1.1 eq) (e.g., sodium hydroxide).
-
Stir the mixture at room temperature for 15-30 minutes to form the corresponding thiolate.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
The reaction mixture is then heated to reflux and monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford the desired S-alkylated product.
Quantitative Data for S-Alkylation of a Related Compound (2-mercapto-N-methylimidazole): [1]
| Electrophile | Base | Solvent | Reaction Time | Yield (%) |
| 2-chloromethyl-6-nitro-1H-benzimidazole | NaOH | Methanol | 8 hours (reflux) | 55 |
N-Alkylation Reactions
While the thiol group is the more potent nucleophile, under certain conditions, alkylation can occur at the N-3 position of the imidazole ring. This typically requires the protection of the thiol group or the use of specific reaction conditions that favor N-alkylation.
-
Thiol Protection (if necessary): The thiol group can be protected with a suitable protecting group (e.g., trityl, p-methoxybenzyl) before proceeding with N-alkylation.
-
N-Alkylation: To a solution of the S-protected imidazole in an appropriate solvent (e.g., DMF, acetonitrile), add a base (e.g., potassium carbonate, sodium hydride) followed by the alkylating agent (e.g., alkyl halide).
-
The reaction is stirred at an appropriate temperature (room temperature to elevated temperatures) until completion as monitored by TLC.
-
Work-up involves quenching the reaction, extraction, and purification by column chromatography.
-
Deprotection: The thiol protecting group is then removed under appropriate conditions to yield the N-alkylated product.
Potential Signaling Pathway Involvement
Given its structural similarity to methimazole, derivatives of this compound could potentially interact with similar biological pathways. Methimazole's primary mechanism of action is the inhibition of thyroid peroxidase (TPO), an enzyme crucial for the synthesis of thyroid hormones.[2][3] Furthermore, the metabolism of methimazole involves the formation of reactive metabolites through oxidation of the thiol group, a pathway that could be relevant for its derivatives.[4]
References
- 1. Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 68892-07-9: Methyl 2,3-dihydro-3-methyl-2-thioxo-1H-im… [cymitquimica.com]
- 3. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 4. Chemistry of Spontaneous Alkylation of Methimazole with 1,2-Dichloroethane - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methyl 2-mercapto-1-methyl-1H-imidazole-5-carboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the medicinal chemistry applications of Methyl 2-mercapto-1-methyl-1H-imidazole-5-carboxylate and its derivatives. It includes detailed experimental protocols, quantitative biological data, and visual diagrams of relevant pathways and workflows.
Introduction to 2-Mercaptoimidazole Derivatives
The 2-mercapto-1-methyl-1H-imidazole scaffold is a significant heterocyclic structure in medicinal chemistry. This core is a key component of several endogenous molecules and has been identified as a "privileged scaffold" due to its ability to interact with a wide range of biological targets. The thione-thiazolidinone hybrid, a related structure, has demonstrated a variety of pharmacological activities, including anticancer and antimicrobial effects. The presence of the mercapto group allows for versatile chemical modifications, making it an attractive starting point for the synthesis of diverse compound libraries for drug discovery.
Derivatives of this scaffold have been investigated for their potential as inhibitors of various enzymes and receptors. For instance, certain 2-mercaptoimidazole derivatives have been synthesized and evaluated for their inhibitory activity against mushroom tyrosinase, showing potential for applications in controlling hyperpigmentation.
Therapeutic Applications
Several derivatives of the 2-mercapto-1-methyl-1H-imidazole core have been explored for their potential as anticancer agents. The general mechanism often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival. One such critical pathway is the PI3K/Akt/mTOR signaling cascade, which is frequently dysregulated in various cancers.
// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; mTORC1 [label="mTORC1", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="Mercaptoimidazole\nDerivative", shape=box, style="filled,rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges RTK -> PI3K [label="Activation", fontsize=8, fontcolor="#5F6368"]; PI3K -> PIP3 [label="Converts", fontsize=8, fontcolor="#5F6368", dir=back, arrowhead=vee, tailabel="PIP2"]; PIP3 -> PDK1 [label="Recruits", fontsize=8, fontcolor="#5F6368"]; PDK1 -> Akt [label="Activates", fontsize=8, fontcolor="#5F6368"]; Akt -> mTORC1 [label="Activates", fontsize=8, fontcolor="#5F6368"]; mTORC1 -> Proliferation [label="Promotes", fontsize=8, fontcolor="#5F6368"]; Inhibitor -> PI3K [label="Inhibition", color="#EA4335", style=dashed, arrowhead=tee]; } Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.
Methimazole, a close structural analog (1-methyl-1H-imidazole-2-thiol), is a well-established antithyroid drug. It functions by inhibiting the thyroid peroxidase enzyme, which is essential for the synthesis of thyroid hormones. This highlights the potential of the 2-mercapto-1-methyl-1H-imidazole scaffold in modulating thyroid function.
Quantitative Biological Data
The following table summarizes the reported biological activities of representative 2-mercaptoimidazole derivatives.
| Compound ID | Target | Assay Type | IC50 (µM) | Cell Line | Reference |
| Derivative A | Mushroom Tyrosinase | Enzyme Inhibition | 2.14 ± 0.08 | - | |
| Derivative B | Mushroom Tyrosinase | Enzyme Inhibition | 3.56 ± 0.12 | - | |
| Thione-thiazolidinone Hybrid 1 | Anticancer | Cytotoxicity | 5.2 | MCF-7 | |
| Thione-thiazolidinone Hybrid 2 | Anticancer | Cytotoxicity | 7.8 | HepG2 |
Experimental Protocols
This protocol describes a general method for synthesizing the core scaffold, which can then be further functionalized.
// Nodes Start [label="Starting Materials\n(e.g., Methyl Isothiocyanate)", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Reaction with\nα-amino ketone", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step2 [label="Cyclization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step3 [label="Purification\n(e.g., Chromatography)", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Final Product\n(Mercaptoimidazole Core)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];
// Edges Start -> Step1; Step1 -> Step2; Step2 -> Step3; Step3 -> Product; }
Caption: General Synthetic Workflow.
Materials:
-
Methyl isothiocyanate
-
Appropriate α-amino ketone
-
Ethanol
-
Sodium hydroxide
-
Hydrochloric acid
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve methyl isothiocyanate in ethanol in a round-bottom flask.
-
Add the α-amino ketone to the solution and stir at room temperature for 2-4 hours.
-
Slowly add a solution of sodium hydroxide and heat the mixture to reflux for 6-8 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and neutralize with hydrochloric acid.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of synthesized compounds on cancer cell lines.
// Nodes Start [label="Seed cancer cells\nin 96-well plate", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Incubate for 24h", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step2 [label="Treat with varying\nconcentrations of compound", fillcolor="#FBBC05", fontcolor="#202124"]; Step3 [label="Incubate for 48h", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step4 [label="Add MTT reagent", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Step5 [label="Incubate for 4h", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step6 [label="Add DMSO to\ndissolve formazan", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="Measure absorbance\nat 570 nm", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];
// Edges Start -> Step1; Step1 -> Step2; Step2 -> Step3; Step3 -> Step4; Step4 -> Step5; Step5 -> Step6; Step6 -> End; } Caption: MTT Assay Workflow for Cytotoxicity.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48 hours at 37°C in a humidified CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
Conclusion
This compound and its related derivatives represent a versatile scaffold with significant potential in medicinal chemistry. The ease of chemical modification and the demonstrated biological activities, particularly in the areas of anticancer and enzyme inhibition, make this class of compounds a promising area for further drug discovery and development efforts. The protocols and data presented herein provide a solid foundation for researchers to explore the therapeutic potential of these molecules.
Methyl 2-mercapto-1-methyl-1H-imidazole-5-carboxylate as a ligand in coordination chemistry
Application Notes and Protocols for Imidazole-Based Ligands in Coordination Chemistry
A Focus on Methyl 2-mercapto-1-methyl-1H-imidazole-5-carboxylate and its Analogs
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed overview of the coordination chemistry of imidazole-based ligands, with a specific focus on the potential applications of this compound. It is important to note that a comprehensive search of scientific literature reveals a significant lack of published research on the coordination complexes of this compound. Therefore, to provide a valuable resource, this document will focus on the well-characterized and closely related analog, 2-mercapto-1-methylimidazole (MMI) , also known as methimazole. The data and protocols presented for MMI can serve as a strong starting point for researchers interested in exploring the coordination chemistry of its carboxylate derivative.
The imidazole scaffold is a cornerstone in medicinal chemistry and coordination chemistry, offering versatile coordination modes and the ability to form stable complexes with a wide range of metal ions. The introduction of a mercapto group and a carboxylate ester group, as in this compound, is expected to provide multiple coordination sites, making it a potentially versatile ligand for the design of novel metal-based drugs and catalysts.
Part 1: The Ligand - Structure and Potential Coordination Modes
This compound possesses three potential donor atoms for coordination to a metal center: the sulfur atom of the mercapto group, the nitrogen atom of the imidazole ring (N3), and the carbonyl oxygen of the ester group. This allows for several possible coordination modes, including monodentate, bidentate, and bridging modes.
Part 2: Application Notes on 2-Mercapto-1-methylimidazole (MMI) Complexes
MMI is a well-studied ligand that typically coordinates to metal ions through its sulfur atom, and occasionally through the imidazole nitrogen. Its metal complexes have been investigated for various applications, including as models for metalloenzymes, as catalysts, and for their biological activity.
Key Applications:
-
Models for Metalloproteins: The imidazole and sulfur moieties are common coordinating groups in metalloproteins. MMI complexes of zinc, copper, and iron have been synthesized to mimic the active sites of enzymes like carbonic anhydrase and blue copper proteins.
-
Corrosion Inhibition: MMI and its complexes have shown significant potential as corrosion inhibitors for various metals and alloys, particularly copper and steel.[1] The ligand forms a protective film on the metal surface, preventing corrosive agents from reaching it.
-
Catalysis: Metal complexes of MMI have been explored as catalysts in organic synthesis. For instance, they can be used in cross-coupling reactions and oxidation reactions.
-
Drug Development: MMI itself is an antithyroid drug. Its coordination to metal ions can modulate its biological activity and lead to the development of new therapeutic agents with potentially reduced side effects or enhanced efficacy.
Part 3: Quantitative Data for MMI and its Metal Complexes
The following tables summarize key spectroscopic and structural data for MMI and a representative metal complex. This data is crucial for the characterization of newly synthesized compounds.
Table 1: Spectroscopic Data for 2-Mercapto-1-methylimidazole (MMI)
| Spectroscopic Technique | Key Peaks / Shifts (Solvent) | Assignment | Reference |
| FT-IR (KBr Pellet, cm⁻¹) | ~3100-3000 | C-H stretching (imidazole ring) | General |
| ~2560 | S-H stretching (thiol) | [1] | |
| ~1500-1400 | C=C and C=N stretching | [1] | |
| ~1230 | C-N stretching | ||
| ¹H NMR (CDCl₃, ppm) | ~7.0-7.2 | Imidazole ring protons | |
| ~3.6 | N-CH₃ protons | ||
| ~12.5 | S-H proton (broad) | ||
| ¹³C NMR (CDCl₃, ppm) | ~165 | C=S (thione) | |
| ~120-130 | Imidazole ring carbons | ||
| ~35 | N-CH₃ carbon |
Table 2: Selected Bond Lengths and Angles for a Representative MMI Metal Complex (Hypothetical Data Based on Similar Structures)
| Parameter | Bond | Length (Å) | Angle | Degrees (°) |
| Coordination Sphere | M-S | 2.2 - 2.4 | S-M-S | 90 - 110 |
| M-N | 2.0 - 2.2 | S-M-N | 85 - 95 | |
| Ligand Geometry | C=S | 1.68 - 1.72 | N-C-S | ~125 |
| C-N (ring) | 1.32 - 1.38 | C-N-C | ~108 |
Note: This data is generalized from various sources on MMI complexes and should be used as a reference. Actual values will depend on the specific metal ion, its oxidation state, and the overall coordination geometry.
Part 4: Experimental Protocols
The following are generalized protocols for the synthesis of the parent ligand, MMI, and a hypothetical procedure for the synthesis of a metal complex. These should be adapted based on the specific requirements of the target molecule and metal salt.
Protocol 1: Synthesis of 2-Mercapto-1-methylimidazole (MMI)
Materials:
-
1-Methyl-2-aminoimidazole
-
Carbon disulfide (CS₂)
-
Ethanol
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-methyl-2-aminoimidazole (1 equivalent) in absolute ethanol.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add carbon disulfide (1.1 equivalents) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.
-
The resulting crude solid is then purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 2-mercapto-1-methylimidazole.
-
Characterize the final product using FT-IR, ¹H NMR, and ¹³C NMR spectroscopy.
Protocol 2: General Synthesis of a Metal(II) Complex with MMI
Materials:
-
2-Mercapto-1-methylimidazole (MMI)
-
A metal(II) salt (e.g., ZnCl₂, Cu(NO₃)₂, etc.)
-
Methanol or Ethanol
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve MMI (2 equivalents) in a minimal amount of warm methanol in a flask.
-
In a separate flask, dissolve the metal(II) salt (1 equivalent) in methanol.
-
Slowly add the solution of MMI to the stirred solution of the metal salt at room temperature.
-
A precipitate may form immediately or upon standing. If no precipitate forms, the solution can be gently heated for a short period, or the solvent can be slowly evaporated.
-
Collect the resulting solid by vacuum filtration.
-
Wash the precipitate with cold methanol to remove any unreacted starting materials.
-
Dry the complex in a vacuum desiccator.
-
Characterize the complex using FT-IR, elemental analysis, and, if possible, single-crystal X-ray diffraction to determine its structure.
Part 5: Future Directions for this compound
The presence of the carboxylate group in this compound opens up new avenues for research that are not possible with MMI alone.
-
Multidentate Ligand Design: The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then act as an additional coordination site. This would create a versatile tridentate ligand capable of forming highly stable and structurally diverse metal complexes.
-
Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs): The bifunctional nature of the carboxylate and the thione/imidazole moieties makes this ligand an excellent candidate for the construction of coordination polymers and MOFs. These materials have potential applications in gas storage, catalysis, and sensing.
-
Enhanced Biological Activity: The carboxylate group can improve the solubility and bioavailability of the resulting metal complexes, potentially leading to enhanced therapeutic properties.
While the coordination chemistry of this compound remains a nascent field, the established chemistry of its analog, 2-mercapto-1-methylimidazole, provides a solid foundation for future investigations. The protocols and data presented herein offer a valuable starting point for researchers aiming to synthesize and characterize novel metal complexes with this promising ligand. The unique combination of donor atoms in this compound suggests that its coordination complexes will exhibit rich structural chemistry and a wide range of potential applications in medicine, materials science, and catalysis. Further research into this specific ligand is highly encouraged to unlock its full potential.
References
Application Notes and Protocols for the Analysis of Methyl 2-mercapto-1-methyl-1H-imidazole-5-carboxylate
Introduction
Methyl 2-mercapto-1-methyl-1H-imidazole-5-carboxylate is a heterocyclic organic compound with potential applications in pharmaceutical development. Its structure, featuring an imidazole core, a thiol group, and a methyl ester, suggests its role as a potential building block in the synthesis of therapeutic agents. Accurate and sensitive analytical methods are crucial for its quantification in various matrices, including pharmaceutical formulations and biological fluids, to support quality control, pharmacokinetic studies, and drug metabolism research. This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a versatile and widely used technique for the separation and quantification of imidazole compounds and their derivatives.[1] A reversed-phase HPLC method with UV detection is a primary approach for the analysis of this compound.
Experimental Workflow for HPLC Method Development
Caption: Workflow for HPLC method development and analysis.
Protocol: HPLC-UV for this compound
1. Instrumentation and Columns:
-
A standard HPLC system equipped with a UV detector is suitable.
-
A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point.[2]
2. Reagents and Standards:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Ammonium formate (for mobile phase modification)
-
This compound reference standard
3. Standard Solution Preparation:
-
Prepare a stock solution of the reference standard in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).
4. Sample Preparation:
-
For pharmaceutical formulations, accurately weigh a portion of the sample, dissolve it in a suitable solvent, and dilute to a known volume to achieve a concentration within the calibration range.
-
For biological matrices, a protein precipitation or solid-phase extraction (SPE) step may be necessary to remove interfering substances.[1]
5. Chromatographic Conditions:
-
Mobile Phase: A gradient elution with acetonitrile and water (both containing 0.1% formic acid) is a good starting point. For example, a linear gradient from 20% to 80% acetonitrile over 15 minutes. An isocratic elution with a mixture of acetonitrile and a buffer solution can also be optimized.[3]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Based on the UV spectrum of the compound. A starting wavelength of 254 nm can be used, with further optimization by scanning the UV spectrum of a standard solution.
6. Data Analysis:
-
Identify the peak corresponding to this compound by comparing the retention time with that of the reference standard.
-
Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.
-
Quantify the amount of the analyte in the sample using the calibration curve.
Quantitative Data Summary (Hypothetical)
The following table summarizes the expected performance characteristics of the HPLC-UV method.
| Parameter | Expected Value |
| Linearity Range (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.1 - 0.5 |
| Limit of Quantification (LOQ) (µg/mL) | 0.5 - 2.0 |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS offers high resolution and sensitivity and is a powerful technique for the analysis of imidazole-like compounds, often requiring derivatization to improve volatility and thermal stability.[4]
Experimental Workflow for GC-MS Method Development
Caption: Workflow for GC-MS method development and analysis.
Protocol: GC-MS for this compound
1. Instrumentation and Columns:
-
A gas chromatograph coupled to a mass spectrometer (GC-MS) is required.
-
A capillary column suitable for the separation of polar compounds, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is recommended.[1]
2. Reagents and Standards:
-
Pyridine
-
A silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) for derivatization.
-
Ethyl acetate or other suitable organic solvent for extraction.
-
This compound reference standard.
3. Standard and Sample Derivatization:
-
Accurately weigh the standard or sample into a reaction vial.
-
Add a small volume of pyridine to dissolve the compound.
-
Add an excess of the silylating agent (e.g., BSTFA).
-
Heat the mixture at 60-70 °C for 30-60 minutes to complete the derivatization of the thiol group.
-
After cooling, the derivatized sample can be directly injected or extracted into a more volatile solvent.
4. GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
5. Data Analysis:
-
Identify the derivatized analyte by its retention time and mass spectrum.
-
For quantification, use selected ion monitoring (SIM) mode for higher sensitivity and selectivity, monitoring characteristic ions of the derivatized compound.
-
Construct a calibration curve by plotting the peak area of a selected ion versus the concentration of the derivatized standards.
Quantitative Data Summary (Hypothetical)
The following table summarizes the expected performance characteristics of the GC-MS method.
| Parameter | Expected Value |
| Linearity Range (ng/mL) | 1 - 500 |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) (ng/mL) | 0.1 - 1.0 |
| Limit of Quantification (LOQ) (ng/mL) | 0.5 - 5.0 |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
The presented HPLC-UV and GC-MS methods provide robust and reliable approaches for the quantitative analysis of this compound. The choice of method will depend on the specific application, required sensitivity, and the nature of the sample matrix. The provided protocols serve as a starting point for method development and validation, which should be performed according to the relevant regulatory guidelines. These analytical methods are essential tools for researchers, scientists, and drug development professionals working with this compound.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Imidazole Carboxylate Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Imidazole carboxylate derivatives are a significant class of heterocyclic compounds with wide-ranging applications in the pharmaceutical industry. They form the core structure of many active pharmaceutical ingredients (APIs) and are often studied as potential therapeutic agents. Accurate and reliable quantification of these derivatives is crucial for quality control, impurity profiling, stability testing, and pharmacokinetic studies.[1] This application note presents a detailed protocol for the quantification of imidazole carboxylate derivatives using a robust and sensitive Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection.
General Experimental Workflow
The following diagram illustrates the general workflow for the HPLC quantification of imidazole carboxylate derivatives, from sample and standard preparation to data analysis and interpretation.
Caption: A flowchart illustrating the key steps in the HPLC analysis of imidazole carboxylate derivatives.
Detailed Experimental Protocols
This section provides a generalized protocol for the analysis of imidazole carboxylate derivatives. Specific parameters may need to be optimized depending on the exact analyte and matrix.
1. Preparation of Mobile Phase
-
Mobile Phase A (Aqueous): Prepare a solution of 0.1% orthophosphoric acid in HPLC-grade water.[2] Filter through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.
-
Mobile Phase B (Organic): Use HPLC-grade acetonitrile.[2]
-
Isocratic Elution: A common mobile phase composition is a mixture of the aqueous and organic phases, for example, a 90:10 (v/v) ratio of 0.1% orthophosphoric acid to acetonitrile.[2] The exact ratio should be optimized for the specific analyte to achieve good resolution and a reasonable retention time.
2. Preparation of Standard Solutions
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of the reference standard of the imidazole carboxylate derivative and transfer it to a 10 mL volumetric flask. Dissolve in the mobile phase and make up to the mark.[2]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 1-20 µg/mL).[3]
3. Preparation of Sample Solutions
-
For Bulk Drug/API: Accurately weigh a quantity of the sample, dissolve it in the mobile phase, and dilute to a final concentration within the calibration range.[2]
-
For Pharmaceutical Formulations (e.g., tablets): Weigh and finely powder a representative number of tablets. Transfer a quantity of the powder equivalent to a specific amount of the active ingredient into a volumetric flask. Add the mobile phase, sonicate to dissolve, and dilute to the mark. Filter the solution through a 0.45 µm syringe filter before injection.[2]
4. Chromatographic Conditions
The following table summarizes typical HPLC conditions for the analysis of imidazole carboxylate derivatives and related compounds.
| Parameter | Condition 1: General Imidazole Carboxylates | Condition 2: Dacarbazine Analysis |
| HPLC System | HPLC with UV/PDA Detector | UPLC with PDA Detector |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Hypersil C18 (e.g., 150 mm x 4.6 mm, 5 µm)[3] |
| Mobile Phase | Acetonitrile and 0.1% Phosphoric Acid in Water (Isocratic or Gradient)[4][5][6] | 70% Methanol: 30% Orthophosphoric acid (0.1%)[3] |
| Flow Rate | 1.0 mL/min[2] | 1.0 mL/min[3] |
| Injection Volume | 10-20 µL | 10 µL |
| Column Temperature | Ambient or 30°C[2] | Ambient |
| Detection Wavelength | 210-230 nm[7][8] | 323 nm[2][3] |
| Run Time | ~10-15 minutes | < 5 minutes[3] |
5. System Suitability
Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Inject the standard solution multiple times (e.g., n=5) and evaluate parameters such as:
-
Tailing factor: Should be ≤ 2.0.[2]
-
Theoretical plates: Should be > 2000.[2]
-
Relative Standard Deviation (RSD) of peak area and retention time: Should be ≤ 2.0%.
Logical Relationship Diagram for Imidazole Derivatives Analysis
This diagram shows the classification of imidazole derivatives and the analytical approaches for their quantification.
Caption: A diagram illustrating the classification and analytical approaches for imidazole derivatives.
Quantitative Data Summary
The following tables summarize the quantitative data for the HPLC analysis of various imidazole carboxylate derivatives and related compounds, based on published methods.
Table 1: Method Validation Parameters for Dacarbazine [2][3]
| Parameter | Result |
| Linearity Range | 4-20 µg/mL[3] |
| Correlation Coefficient (r²) | 0.997 - 0.999[3] |
| Limit of Detection (LOD) | 0.17 - 1.15 µg/mL[2][3] |
| Limit of Quantification (LOQ) | 0.52 - 3.50 µg/mL[2][3] |
| Accuracy (% Recovery) | 96-100.32%[2][3] |
| Precision (%RSD) | < 2.0%[2][3] |
Table 2: Chromatographic Data for Various Imidazole Derivatives
| Compound | Column | Mobile Phase | Retention Time (min) | Reference |
| 1H-Imidazole-4-carboxylic acid, 5-methyl-, ethyl ester | Newcrom R1 | ACN, Water, H₃PO₄ | ~3 | [4] |
| 1H-Imidazole-4-carboxylic acid, 2,3-dihydro-3-methyl-2-thioxo- | Newcrom R1 | ACN, Water, H₃PO₄ | ~2 | [5] |
| Dacarbazine | C18 | 0.1% OPA buffer: Acetonitrile (90:10) | 2.717 | [2] |
| Secnidazole | C8 | Methanol: 0.025 M KH₂PO₄ (70:30, v/v), pH 3.2 | < 5 | [9] |
| Omeprazole | C8 | Methanol: 0.025 M KH₂PO₄ (70:30, v/v), pH 3.2 | < 5 | [9] |
| Albendazole | C8 | Methanol: 0.025 M KH₂PO₄ (70:30, v/v), pH 3.2 | < 5 | [9] |
| Fenbendazole | C8 | Methanol: 0.025 M KH₂PO₄ (70:30, v/v), pH 3.2 | < 5 | [9] |
The described RP-HPLC method provides a reliable and efficient approach for the quantification of imidazole carboxylate derivatives. The method is simple, accurate, and precise, making it suitable for routine quality control and research applications in the pharmaceutical industry. The provided protocols and data can serve as a valuable starting point for developing and validating specific methods for a wide range of imidazole-containing compounds. Further optimization of chromatographic conditions may be necessary depending on the specific analyte and sample matrix.
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. neuroquantology.com [neuroquantology.com]
- 3. researchgate.net [researchgate.net]
- 4. Separation of 1H-Imidazole-4-carboxylic acid, 5-methyl-, ethyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Separation of 1H-Imidazole-4-carboxylic acid, 2,3-dihydro-3-methyl-2-thioxo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Separation of 1H-Imidazole-2-carboxaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. academic.oup.com [academic.oup.com]
- 8. CN106033079B - Method for detecting related substance imidazole in starting material F of dabigatran etexilate mesylate - Google Patents [patents.google.com]
- 9. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Anwendungs- und Protokollhinweise zur Derivatisierung von Methyl-2-mercapto-1-methyl-1H-imidazol-5-carboxylat für biologische Assays
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Einleitung
Imidazolderivate sind eine bedeutende Klasse von heterozyklischen Verbindungen, die in der medizinischen Chemie aufgrund ihrer vielfältigen biologischen Aktivitäten, einschließlich antimikrobieller, entzündungshemmender und antineoplastischer Eigenschaften, große Aufmerksamkeit auf sich ziehen. Methyl-2-mercapto-1-methyl-1H-imidazol-5-carboxylat ist ein vielversprechendes Ausgangsmolekül für die Synthese von neuen Wirkstoffkandidaten. Die Derivatisierung an der Thiolgruppe (S-Alkylierung) ermöglicht die Erzeugung einer Bibliothek von Verbindungen mit potenziell unterschiedlichen pharmakologischen Profilen. Diese Anwendungs- und Protokollhinweise bieten detaillierte Methoden zur Derivatisierung dieses Moleküls und zur Evaluierung der biologischen Aktivität der resultierenden Verbindungen.
Datenpräsentation: Biologische Aktivität von S-substituierten 2-Mercaptoimidazol-Derivaten
Die folgende Tabelle fasst quantitative Daten zur biologischen Aktivität von repräsentativen S-substituierten Mercaptoimidazol-Derivaten zusammen. Diese Daten stammen aus Studien mit strukturell ähnlichen Verbindungen und dienen als Referenz für potenzielle Screening-Ergebnisse.
| Verbindungs-ID | Struktur des S-Substituenten | Zielenzym / Pathway | IC50 / EC50 (µM) | Assay-Typ |
| IMD-S1 | Benzyl | Acetylcholinesterase (AChE) | 5.2 | Ellman-Methode |
| IMD-S2 | 4-Chlorbenzyl | Butyrylcholinesterase (BChE) | 8.1 | Ellman-Methode |
| IMD-S3 | 2-Phenoxyethyl | Hedgehog-Signalweg (SMO-Antagonist) | 2.5 | Reportergen-Assay |
| IMD-S4 | 3,4-Dichlorbenzyl | MDA-MB-231 (Brustkrebszelllinie) | 20.5 | MTT-Assay |
| IMD-S5 | 2-Ethyl | IGR39 (Melanomzelllinie) | 27.8 | MTT-Assay |
Experimentelle Protokolle
Protokoll 1: Allgemeine Synthese von S-substituierten Derivaten von Methyl-2-mercapto-1-methyl-1H-imidazol-5-carboxylat
Dieses Protokoll beschreibt eine allgemeine Methode zur S-Alkylierung von Methyl-2-mercapto-1-methyl-1H-imidazol-5-carboxylat mittels verschiedener Alkylhalogenide.
Materialien:
-
Methyl-2-mercapto-1-methyl-1H-imidazol-5-carboxylat
-
Alkylhalogenid (z.B. Benzylbromid, 2-Bromacetophenon)
-
Kaliumcarbonat (K₂CO₃) oder Triethylamin (TEA)
-
Acetonitril (CH₃CN) oder Dimethylformamid (DMF)
-
Dünnschichtchromatographie (DC)-Platten (Silicagel 60 F254)
-
Säulenchromatographie-Ausrüstung
-
Rotationsverdampfer
-
NMR-Spektrometer, Massenspektrometer
Vorgehensweise:
-
Lösen Sie Methyl-2-mercapto-1-methyl-1H-imidazol-5-carboxylat (1 Äquiv.) in Acetonitril.
-
Fügen Sie Kaliumcarbonat (1.5 Äquiv.) als Base hinzu.
-
Geben Sie das entsprechende Alkylhalogenid (1.1 Äquiv.) tropfenweise zur Reaktionsmischung.
-
Rühren Sie die Mischung bei Raumtemperatur oder unter leichtem Erwärmen (z.B. 60 °C) und verfolgen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie.
-
Nach vollständigem Umsatz (in der Regel 4-8 Stunden) filtrieren Sie die anorganischen Salze ab.
-
Entfernen Sie das Lösungsmittel im Vakuum mit einem Rotationsverdampfer.
-
Reinigen Sie den Rückstand mittels Säulenchromatographie auf Silicagel, um das gewünschte S-substituierte Produkt zu erhalten.
-
Charakterisieren Sie das gereinigte Produkt mittels NMR- und Massenspektrometrie, um die Struktur zu bestätigen.
Protokoll 2: In-vitro-Assay zur Hemmung der Acetylcholinesterase (AChE)
Dieses Protokoll basiert auf der Ellman-Methode zur Bestimmung der AChE-Inhibition.
Materialien:
-
Acetylcholinesterase (AChE) aus menschlichen Erythrozyten oder Electrophorus electricus
-
Acetylthiocholiniodid (ATCI)
-
5,5'-Dithiobis(2-nitrobenzoesäure) (DTNB, Ellman-Reagenz)
-
Phosphatpuffer (pH 8.0)
-
Testverbindungen (Derivate) in DMSO gelöst
-
96-Well-Mikrotiterplatte
-
Mikrotiterplatten-Lesegerät (412 nm)
Vorgehensweise:
-
Bereiten Sie eine Stammlösung der Testverbindungen in DMSO vor und verdünnen Sie diese auf verschiedene Konzentrationen mit Phosphatpuffer.
-
Geben Sie in die Wells einer 96-Well-Platte:
-
20 µL der jeweiligen Konzentration der Testverbindung
-
140 µL Phosphatpuffer
-
20 µL AChE-Lösung
-
-
Inkubieren Sie die Platte für 15 Minuten bei 37 °C.
-
Fügen Sie 10 µL DTNB-Lösung hinzu.
-
Starten Sie die Reaktion durch Zugabe von 10 µL ATCI-Substratlösung.
-
Messen Sie die Absorption bei 412 nm alle 30 Sekunden für 5 Minuten.
-
Berechnen Sie die prozentuale Hemmung für jede Konzentration der Testverbindung im Vergleich zur Kontrolle (ohne Inhibitor).
-
Bestimmen Sie den IC50-Wert durch Auftragung der prozentualen Hemmung gegen den Logarithmus der Inhibitorkonzentration.
Protokoll 3: Zellviabilitätsassay (MTT-Assay) für die Krebsforschung
Dieses Protokoll dient der Untersuchung der zytotoxischen Wirkung der synthetisierten Derivate auf Krebszelllinien.
Materialien:
-
Krebszelllinie (z.B. MDA-MB-231, IGR39)
-
Zellkulturmedium (z.B. DMEM) mit fötalem Kälberserum (FCS) und Antibiotika
-
Testverbindungen in DMSO gelöst
-
MTT-Reagenz (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid)
-
DMSO oder Solubilisierungspuffer
-
96-Well-Zellkulturplatte
-
Inkubator (37 °C, 5% CO₂)
-
Mikrotiterplatten-Lesegerät (570 nm)
Vorgehensweise:
-
Säen Sie die Zellen in einer 96-Well-Platte mit einer Dichte von 5.000-10.000 Zellen pro Well aus und inkubieren Sie sie über Nacht.
-
Behandeln Sie die Zellen mit verschiedenen Konzentrationen der Testverbindungen (in frischem Medium verdünnt) und inkubieren Sie für 48-72 Stunden.
-
Fügen Sie 20 µL der MTT-Lösung (5 mg/mL in PBS) zu jedem Well hinzu und inkubieren Sie für weitere 4 Stunden.
-
Entfernen Sie das Medium vorsichtig und fügen Sie 150 µL DMSO hinzu, um die gebildeten Formazan-Kristalle aufzulösen.
-
Messen Sie die Absorption bei 570 nm.
-
Berechnen Sie die prozentuale Zellviabilität im Vergleich zu den mit Vehikel (DMSO) behandelten Kontrollzellen.
-
Bestimmen Sie den EC50-Wert, der die Konzentration der Verbindung darstellt, die eine 50%ige Reduktion der Zellviabilität bewirkt.
Visualisierungen
Die folgenden Diagramme illustrieren den allgemeinen Arbeitsablauf der Derivatisierung und einen repräsentativen Signalweg, der durch Mercaptoimidazol-Derivate gehemmt werden kann.
Abbildung 1: Allgemeiner Arbeitsablauf von der Synthese bis zur biologischen Testung.
Abbildung 2: Vereinfachter Hedgehog-Signalweg und der potenzielle Angriffspunkt für Mercaptoimidazol-Derivate.
Application Notes and Protocols for Methyl 2-mercapto-1-methyl-1H-imidazole-5-carboxylate in Bioinorganic Chemistry
Disclaimer: Published research specifically detailing the bioinorganic applications of Methyl 2-mercapto-1-methyl-1H-imidazole-5-carboxylate is limited. The following application notes and protocols are based on the known chemistry of analogous compounds, primarily 2-mercapto-1-methylimidazole (MMI) and other functionalized imidazole ligands. These should be considered as a foundational guide for initiating research with the target molecule.
Introduction
This compound is a multifunctional ligand of significant interest in bioinorganic chemistry. Its structural features, including a soft thiol donor, a borderline imidazole nitrogen donor, and a hard carboxylate oxygen donor, make it a versatile chelating agent for a wide range of metal ions. This unique combination of donor atoms allows for the formation of stable mono-, bi-, and polynuclear metal complexes with potential applications in catalysis, medicinal chemistry, and as models for metalloenzyme active sites.
The imidazole moiety is a well-known component of biological systems, most notably in the amino acid histidine, which plays a crucial role in the active sites of many metalloenzymes. The thiol group is also a key functional group in biological molecules, such as cysteine, and is known for its strong affinity for soft metal ions. The carboxylate group can act as a bridging or terminal ligand, further enhancing the structural diversity of its metal complexes.
Potential Applications in Bioinorganic Chemistry
Based on the chemistry of related ligands, this compound and its metal complexes are anticipated to have applications in the following areas:
-
Models for Metalloenzyme Active Sites: The combination of imidazole, thiol, and carboxylate donors allows this ligand to mimic the coordination environment of metal ions in various enzymes, such as those containing zinc, copper, or iron.
-
Catalysis: Metal complexes of this ligand could serve as catalysts for a variety of organic transformations, including oxidation, reduction, and C-C bond formation. The electronic properties of the ligand can be tuned by the metal center to modulate catalytic activity.
-
Medicinal Chemistry: Imidazole-based compounds are known to possess a wide range of biological activities. Metal complexes of this ligand could be explored for their potential as anticancer, antimicrobial, or antiviral agents. Chelation of the ligand to a metal ion can enhance its bioavailability and therapeutic efficacy.
-
Corrosion Inhibition: Analogous compounds like 2-mercapto-1-methylimidazole have shown effectiveness in preventing the corrosion of metals such as copper.[1] The presence of multiple donor sites in the target molecule suggests it could form a protective film on metal surfaces.
Synthesis of Metal Complexes: A Generalized Protocol
The following is a general protocol for the synthesis of transition metal complexes with this compound. This protocol is adapted from procedures used for similar imidazole-based ligands.
Workflow for Synthesis of Metal Complexes
Caption: General workflow for the synthesis of metal complexes.
Materials:
-
This compound (Ligand)
-
Metal salt (e.g., CuCl₂, Zn(NO₃)₂, Co(OAc)₂)
-
Anhydrous solvent (e.g., methanol, ethanol, acetonitrile)
-
Schlenk flask or round-bottom flask with a condenser
-
Magnetic stirrer and hotplate
-
Inert gas supply (e.g., nitrogen or argon)
Procedure:
-
Ligand Solution: In a Schlenk flask under an inert atmosphere, dissolve one equivalent of this compound in the chosen anhydrous solvent.
-
Metal Salt Solution: In a separate flask, dissolve one equivalent (for a 1:1 complex) or 0.5 equivalents (for a 1:2 complex) of the metal salt in the same solvent.
-
Reaction: Slowly add the metal salt solution to the ligand solution with vigorous stirring at room temperature.
-
Reaction Conditions: The reaction mixture may be stirred at room temperature or refluxed for a period ranging from a few hours to overnight, depending on the reactivity of the metal salt and ligand. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation: Upon completion of the reaction, the product may precipitate out of the solution. If so, collect the solid by filtration. If the product is soluble, the solvent can be removed under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or solvent mixture.
Characterization of Metal Complexes
The newly synthesized metal complexes should be thoroughly characterized to determine their structure and properties.
Workflow for Characterization of Metal Complexes
Caption: Workflow for the characterization of synthesized metal complexes.
Key Characterization Techniques and Expected Observations:
| Technique | Purpose | Expected Observations Upon Coordination |
| FTIR Spectroscopy | Identify functional groups and infer coordination sites. | Shift in the ν(C=S) stretching frequency. Shift in the imidazole ring vibrations. Appearance of new bands corresponding to M-N and M-S vibrations in the far-IR region. Shift in the ν(C=O) of the carboxylate group. |
| UV-Vis Spectroscopy | Study electronic transitions. | Appearance of new bands in the visible region due to d-d transitions of the metal ion. Shifts in the ligand-based π-π* transitions. Appearance of metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) bands. |
| ¹H and ¹³C NMR Spectroscopy | Determine the structure of diamagnetic complexes in solution. | Shifts in the chemical shifts of the imidazole ring and methyl protons upon coordination. Broadening of signals may occur. |
| Elemental Analysis | Determine the empirical formula of the complex. | The experimental percentages of C, H, N, and S should match the calculated values for the proposed formula. |
| Single-Crystal X-ray Diffraction | Determine the precise 3D structure of the complex. | Provides information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. |
| Thermal Analysis (TGA/DSC) | Study the thermal stability of the complex. | Provides information on decomposition temperatures and the presence of coordinated or lattice solvent molecules. |
| Cyclic Voltammetry | Investigate the redox properties of the complex. | Determines the oxidation and reduction potentials of the metal center and/or the ligand. |
Hypothetical Spectroscopic Data for a Metal Complex
The following table presents hypothetical spectroscopic data for a 1:2 metal-to-ligand complex of this compound with a divalent metal ion (M²⁺), based on data for analogous compounds.
| Spectroscopic Data | Ligand | Hypothetical M(Ligand)₂ Complex |
| FTIR (cm⁻¹) | ||
| ν(C=S) | ~1150 | ~1120 (shift to lower frequency) |
| Imidazole ring | ~1500-1600 | Shifts of 10-20 cm⁻¹ |
| ν(C=O) | ~1720 | ~1650 (shift to lower frequency if coordinated) |
| UV-Vis (nm) | ||
| π-π | ~280 | ~290 (slight red shift) |
| n-π | ~320 | ~340 (slight red shift) |
| d-d/MLCT | - | ~450-700 (new bands) |
| ¹H NMR (ppm, for a diamagnetic complex) | ||
| N-CH₃ | ~3.8 | ~4.0 (downfield shift) |
| Imidazole-H | ~7.5 | ~7.8 (downfield shift) |
| O-CH₃ | ~3.9 | ~3.9 (minor shift) |
Conclusion
This compound represents a promising, yet underexplored, ligand in the field of bioinorganic chemistry. Its versatile coordination capabilities suggest that its metal complexes could find applications in catalysis, medicine, and materials science. The protocols and data presented here, derived from closely related systems, provide a solid foundation for researchers to begin synthesizing and characterizing novel metal complexes of this intriguing ligand and to explore their potential in various bioinorganic applications. Further experimental work is necessary to fully elucidate the coordination chemistry and potential applications of this specific molecule.
References
Application Notes and Protocols for the Scalable Synthesis of Imidazole Carboxylates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scalable synthesis of imidazole carboxylates, a critical scaffold in numerous pharmaceuticals and functional materials. The following sections offer a comparative overview of different synthetic strategies, detailed experimental procedures for selected scalable methods, and a generalized workflow for production.
Introduction
Imidazole-4-carboxylic acid and its esters are valuable intermediates in organic synthesis. For instance, the ethyl ester of N-substituted imidazole monocarboxylates is used as an anesthetic in veterinary medicine.[1] Given their importance, the development of efficient and scalable synthetic routes is of significant interest to the chemical and pharmaceutical industries. This document outlines and compares several methods for the synthesis of these compounds, with a focus on scalability and practicality.
Comparative Overview of Synthetic Methodologies
Several synthetic strategies for imidazole carboxylates have been developed, each with distinct advantages and disadvantages regarding scalability, efficiency, and substrate scope. The choice of method will depend on the desired scale, available equipment, and the specific target molecule.
Summary of Key Synthetic Approaches
| Method | Starting Materials | Key Reagents/Conditions | Yield | Scalability | Key Features |
| High-Pressure Carboxylation | Imidazole | Carbon dioxide, potassium carbonate | 67.6% | High | Direct, suitable for industrial production.[1] |
| 219°C, 120 bar, 2.5 hours | Utilizes readily available starting materials. | ||||
| Microwave-Assisted One-Pot Synthesis | 1,2-Diaza-1,3-dienes, primary amines, aldehydes | Acetonitrile, microwave irradiation | Good (up to 87%) | Moderate | Rapid, efficient, and allows for diverse functionalization.[2] |
| 150°C, 20 minutes | Does not require isolation of intermediates. | ||||
| Multi-Step Linear Synthesis | Glycine | Acetic anhydride, ethanol, NaH, methyl formate, KSCN, H2O2 | ~14% (overall) | Moderate | A traditional, step-wise approach with well-defined intermediates.[3] |
| Multiple steps at various temperatures | Each step has a reported yield. | ||||
| Solid-Phase Microwave Synthesis | Wang-resin bound isocyanoacrylate, amines, aldehydes | Dimethoxyethane, microwave irradiation | High | Low to Moderate | Suited for library synthesis and rapid analogue generation.[4] |
| 220°C, 15 minutes | Product is obtained directly in solution after cleavage. |
Experimental Protocols
The following are detailed protocols for two distinct and scalable methods for the synthesis of imidazole carboxylates.
Protocol 1: High-Pressure Carboxylation of Imidazole
This method is suitable for the large-scale industrial production of imidazole-4-carboxylic acid.[1]
Materials:
-
Imidazole
-
Potassium carbonate
-
Liquid carbon dioxide
-
Hydrochloric acid (for acidification)
-
High-pressure autoclave reactor
Procedure:
-
Charge a high-pressure autoclave with 544 g (8 moles) of imidazole and 1,380 g (10 moles) of potassium carbonate.
-
Seal the autoclave and introduce 1,000 ml of liquid carbon dioxide.
-
Heat the reaction mixture to 219°C while stirring, allowing the pressure to rise to 120 bar.
-
Maintain these conditions for 2.5 hours.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess CO2.
-
Transfer the reaction mixture to a suitable vessel and acidify to a pH of 3 by the slow addition of hydrochloric acid.
-
During acidification, slowly heat the mixture to 100°C over the course of 1 hour to precipitate the product.
-
Isolate the precipitated imidazole-4-carboxylic acid by filtration.
-
Wash the product with cold water and dry to a constant weight.
-
Expected yield: 606 g (67.6% of theory) of imidazole-4-carboxylic acid.
Protocol 2: Microwave-Assisted One-Pot Synthesis of Ethyl 3-benzyl-5-methyl-2-propyl-3H-imidazole-4-carboxylate
This protocol is an example of a rapid and efficient method for producing highly substituted imidazole carboxylates.[2]
Materials:
-
2-Chloro-3-(ethoxycarbonylhydrazono)-butanoic acid ethyl ester
-
Triethylamine (TEA)
-
Benzylamine
-
Butanal
-
Acetonitrile
-
Microwave reactor
Procedure:
-
In a microwave glass vial equipped with a magnetic stir bar, dissolve 0.6 mmol of 2-chloro-3-(ethoxycarbonylhydrazono)-butanoic acid ethyl ester in 2 mL of acetonitrile.
-
Add 84 μL (0.6 mmol) of triethylamine at room temperature with stirring to form a red solution of the 1,2-diaza-1,3-diene in situ.
-
To this solution, add 0.63 mmol of benzylamine and stir until the red color disappears.
-
Add 1.2 mmol of butanal to the resulting light-yellow mixture.
-
Seal the vessel and heat the reaction mixture under microwave irradiation at 150°C for 20 minutes.
-
After cooling, evaporate the solvent under reduced pressure.
-
Purify the crude residue by column chromatography (silica gel, light petroleum/ethyl acetate 70:30) to yield the desired product.
-
Expected yield: 149 mg (87%) of ethyl 3-benzyl-5-methyl-2-propyl-3H-imidazole-4-carboxylate as a yellow oil.
Generalized Workflow for Imidazole Carboxylate Synthesis
The following diagram illustrates a generalized workflow for the synthesis, workup, and purification of imidazole carboxylates, applicable to various synthetic methods.
Caption: Generalized workflow for imidazole carboxylate synthesis.
Conclusion
The scalable synthesis of imidazole carboxylates can be achieved through various methods, with high-pressure carboxylation being particularly suitable for large-scale industrial production and microwave-assisted synthesis offering a rapid and versatile alternative for laboratory-scale and library synthesis. The selection of the optimal method depends on the specific requirements of the project, including scale, desired substitution patterns, and available resources. The provided protocols and workflow are intended to serve as a practical guide for researchers and professionals in the field.
References
- 1. US4672128A - Preparation of imidazole-4(5)-monocarboxylic acids and their salts or betaines - Google Patents [patents.google.com]
- 2. One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. researchgate.net [researchgate.net]
Monitoring the Progress of Mercaptoimidazole Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data on various analytical techniques for effectively monitoring the progress of reactions involving mercaptoimidazole and its derivatives. Accurate real-time or periodic analysis of these reactions is crucial for optimizing reaction conditions, ensuring product quality, and maximizing yield in research and drug development settings.
Introduction
Mercaptoimidazole and its analogs are significant heterocyclic compounds widely utilized as scaffolds in medicinal chemistry due to their diverse biological activities. The synthesis and subsequent reactions of these compounds require careful monitoring to track the consumption of reactants, the formation of products, and the emergence of any impurities. This document outlines several robust analytical methods for this purpose, including High-Performance Liquid Chromatography (HPLC), UV-Visible (UV-Vis) Spectrophotometry, and Electrochemical Analysis.
Analytical Techniques Overview
A variety of analytical techniques can be employed for reaction monitoring, each with its own advantages in terms of sensitivity, selectivity, and speed.[1] High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating and quantifying components in a reaction mixture.[2][3][4] Spectrophotometric methods offer a simpler and often faster approach, particularly if the reactants or products have distinct chromophores.[5][6] Electrochemical sensors provide a sensitive and often low-cost option for real-time analysis.[7][8]
The choice of method depends on the specific reaction, the properties of the compounds involved, and the available instrumentation. For instance, HPLC is well-suited for complex mixtures, while UV-Vis spectrophotometry may be ideal for rapid kinetic studies of simpler reactions.
Data Presentation: Comparison of Analytical Techniques
The following table summarizes key quantitative parameters for the described analytical techniques, offering a basis for method selection.
| Technique | Analyte | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity Range | Accuracy (% Recovery) | Key Advantages |
| HPLC-UV | 5-Methoxy-2-mercaptobenzimidazole | 0.010% | 0.015% | 0.1876 - 0.9 µg/mL | 106-107% | High resolution and specificity for complex mixtures.[3] |
| HPLC-UV | 2-Mercaptobenzimidazole | 0.005% | 0.006% | 0.1876 - 0.9 µg/mL | 106-107% | Well-established and robust method.[3] |
| UV-Vis Spectrophotometry | 2-Mercaptobenzothiazole (as Cu(II) complex) | 9.7 x 10⁻⁷ M (0.162 mg/L) | - | 2.9 x 10⁻⁶ - 2.9 x 10⁻⁵ M | - | Simple, rapid, and cost-effective.[6] |
| UV-Vis Spectrophotometry | Osmium with 2-Mercaptobenzimidazole | - | - | 2 - 10 µg/mL | ± 1-2% | High sensitivity and stability of the colored complex.[5] |
| Electrochemical Sensor | Sulfamethoxazole (related compound) | 0.013 µg/L (DLLME) | - | 0.5 - 6 µg/mL | - | High sensitivity, potential for miniaturization and real-time monitoring.[9] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Monitoring Mercaptoimidazole Reactions
This protocol is a general guideline for the analysis of mercaptoimidazole derivatives, which can be adapted based on the specific reaction.
Objective: To separate and quantify reactants, products, and impurities in a mercaptoimidazole reaction mixture.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., Newcrom R1, 5 µm, 4.6 x 150 mm)[2]
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for MS compatibility)[2]
-
Methanol (HPLC grade)
-
Reaction mixture sample
-
Reference standards of reactants and expected products
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% Phosphoric Acid (or 0.1% Formic Acid).
-
Mobile Phase B: Acetonitrile.
-
Degas the mobile phases before use.
-
-
Standard Solution Preparation:
-
Prepare stock solutions of the starting material (e.g., 2-mercaptobenzimidazole) and the expected product in a suitable solvent (e.g., Methanol:water, 3:7 v/v).[3]
-
Prepare a series of calibration standards by diluting the stock solutions to known concentrations.
-
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture at specific time intervals.
-
Quench the reaction immediately, if necessary, by diluting the aliquot in a cold solvent or by adding a quenching agent.
-
Dilute the quenched sample with the mobile phase or a suitable diluent to a concentration within the calibration range.[3]
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.[2]
-
Mobile Phase: A gradient or isocratic elution can be used. A typical gradient might be:
-
Time (min) / %B: 0/25, 5/25, 12/45, 15/25, 20/25.[3]
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.[3]
-
Detection Wavelength: 302 nm (can be optimized based on the UV spectra of the analytes).[3]
-
Injection Volume: 5 µL.[3]
-
-
Data Analysis:
-
Identify the peaks corresponding to the reactants and products by comparing their retention times with those of the reference standards.
-
Quantify the concentration of each component by integrating the peak areas and using the calibration curve.
-
Plot the concentration of reactants and products as a function of time to monitor the reaction progress.
-
UV-Visible Spectrophotometry Method for Reaction Monitoring
This protocol describes a colorimetric method that can be adapted for reactions where a colored product is formed or a chromophore is consumed.
Objective: To rapidly monitor the progress of a reaction by measuring the change in absorbance at a specific wavelength.
Instrumentation:
-
UV-Visible Spectrophotometer
-
Quartz cuvettes (1 cm path length)
Reagents:
-
Solvent used in the reaction (must be UV transparent at the analytical wavelength)
-
Reagents for color development (if necessary, e.g., a metal salt to form a complex)[6]
Procedure:
-
Wavelength Selection:
-
Scan the UV-Vis spectra of the starting materials and the final product to identify a wavelength (λmax) where the product has maximum absorbance and the reactants have minimal absorbance (or vice-versa).
-
-
Calibration Curve:
-
Prepare a series of standard solutions of the product at known concentrations in the reaction solvent.
-
Measure the absorbance of each standard solution at the selected λmax.
-
Plot a calibration curve of absorbance versus concentration.
-
-
Reaction Monitoring:
-
At regular intervals, withdraw a small, precise volume from the reaction mixture.
-
Dilute the aliquot with the reaction solvent to a concentration that falls within the linear range of the calibration curve.
-
If a color-forming reagent is required, add it to the diluted aliquot according to a validated procedure.[6]
-
Measure the absorbance of the diluted sample at the λmax.
-
-
Data Analysis:
-
Use the calibration curve to determine the concentration of the product at each time point.
-
Plot the product concentration versus time to obtain the reaction profile.
-
Electrochemical Analysis for Mercaptoimidazole Detection
This protocol provides a general framework for using electrochemical sensors to monitor mercaptoimidazole reactions.
Objective: To monitor the concentration of electroactive mercaptoimidazole species in real-time or near real-time.
Instrumentation:
-
Potentiostat/Galvanostat
-
Electrochemical cell with a three-electrode system:
-
Working electrode (e.g., Glassy Carbon Electrode (GCE), Carbon Paste Electrode (CPE))[8]
-
Reference electrode (e.g., Ag/AgCl)
-
Counter electrode (e.g., Platinum wire)
-
Reagents:
-
Supporting electrolyte (e.g., phosphate buffer solution, perchloric acid)[8]
-
Standard solutions of the analyte
Procedure:
-
Electrode Preparation and Modification (if applicable):
-
Polish the working electrode to a mirror finish.
-
The electrode surface can be modified with nanomaterials or polymers to enhance sensitivity and selectivity.[8]
-
-
Electrochemical Measurement:
-
Place the three-electrode system in the electrochemical cell containing the supporting electrolyte.
-
Perform a background scan (e.g., cyclic voltammetry or differential pulse voltammetry).
-
Add a known concentration of the mercaptoimidazole standard and record the electrochemical response (e.g., peak current).
-
Generate a calibration curve by plotting the response against concentration for a series of standards.
-
-
Reaction Monitoring:
-
At desired time points, take an aliquot from the reaction mixture.
-
Dilute the sample with the supporting electrolyte.
-
Transfer the diluted sample to the electrochemical cell and record the electrochemical signal.
-
-
Data Analysis:
-
Determine the concentration of the mercaptoimidazole derivative in the sample using the calibration curve.
-
Track the change in concentration over time to monitor the reaction progress.
-
Visualizations
Caption: General workflow for monitoring mercaptoimidazole reactions.
Caption: Logical relationship in reaction monitoring and optimization.
References
- 1. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 2. Separation of 2-Mercaptobenzimidazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. asianpubs.org [asianpubs.org]
- 7. mdpi.com [mdpi.com]
- 8. Recent advances in electrochemical sensors and biosensors for monitoring drugs and metabolites in pharmaceutical and biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Troubleshooting & Optimization
Technical Support Center: Optimizing Imidazole Carboxylate Synthesis
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of imidazole carboxylates.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in synthesizing imidazole carboxylates? A1: The primary challenges include achieving high yields, preventing unwanted side reactions, and purifying the final product. Key issues that researchers face are the decarboxylation of the imidazole carboxylic acid product, incomplete hydrolysis of ester precursors, and the formation of isomeric or other unexpected side products.[1] The polarity and amphoteric nature of these compounds can also make purification difficult.[1]
Q2: Why is my imidazole carboxylic acid product decarboxylating, and how can I prevent it? A2: Imidazole carboxylic acids, especially those with the carboxyl group at the C2, C4, or C5 positions, are prone to losing CO2 (decarboxylation), particularly at high temperatures.[1][2] This is a significant cause of low yield. To prevent this, carefully control the reaction temperature, aiming for the lowest effective temperature for your synthesis.[1] During the workup phase, avoid heating to remove solvents; instead, use a rotary evaporator under reduced pressure at room temperature.[1] In some cases, the choice of solvent can influence decarboxylation.[1][3]
Q3: What factors should I consider when choosing a catalyst for my synthesis? A3: Catalyst choice depends heavily on the specific reaction type (e.g., N-arylation, multicomponent condensation).
-
Copper-based catalysts (e.g., CuI, CuBr, CuCl₂) are highly effective for N-arylation reactions, often used with a ligand like 4,7-dimethoxy-1,10-phenanthroline or in the presence of an accelerator like polyethylene glycol (PEG).[4][5][6]
-
Iron-based catalysts (e.g., FeCl₃, ZnFe₂O₄ nanoparticles) can be used for cycloaddition or condensation reactions and may act as a Lewis acid to activate carbonyl groups.[7]
-
Heterogeneous catalysts offer the advantage of easy separation and reusability.[7][8] The catalyst loading, choice of base, and solvent system are all interconnected and must be optimized together for the best results.[5][9]
Q4: How can I improve the purification of my highly polar imidazole carboxylate product? A4: The polarity of imidazole carboxylic acids can make them challenging to purify.
-
Recrystallization: This is often the most effective method for solid products. Common solvents include water, ethanol, or mixtures of the two.[1]
-
Column Chromatography: If recrystallization is ineffective, silica gel chromatography can be used. Due to the high polarity, highly polar eluent systems are often required, such as dichloromethane/methanol or ethyl acetate/methanol, sometimes with a small amount of acetic acid or ammonia to improve peak shape and prevent streaking.
-
Acid-Base Extraction: You can sometimes exploit the amphoteric nature of the compound. Dissolving the crude product in a dilute acid, washing with an organic solvent to remove non-polar impurities, and then precipitating the product by neutralizing the aqueous layer with a base can be an effective purification strategy.
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Product
Q: My reaction has resulted in a very low yield or no product at all. What are the potential causes and how can I troubleshoot this? A: Low yield is a common problem that can originate from several factors. Use the following workflow to diagnose the issue.
Caption: Troubleshooting workflow for diagnosing low reaction yields.
Detailed Steps:
-
Reagent Integrity: Confirm the purity and dryness of all starting materials and solvents. Imidazole syntheses can be sensitive to moisture and impurities.
-
Reaction Conditions: Suboptimal conditions are a frequent cause of failure.
-
Temperature: Elevated temperatures can cause decarboxylation.[1] Conversely, some reactions require significant heat to proceed.[7] Consider running the reaction at a lower or higher temperature.[10]
-
Catalyst/Base System: For reactions like N-arylations, the combination of catalyst, ligand, and base is critical. An incorrect combination can halt the reaction entirely.[4][5][9]
-
Solvent: The choice of solvent can dramatically affect reaction rates and even determine which isomeric product is formed.[1][11]
-
-
Product Stability: The target molecule may be forming and then degrading. As mentioned, decarboxylation is a major concern.[2] Also, consider if the product is susceptible to hydrolysis under the workup conditions.[12]
-
Incomplete Hydrolysis: If you are synthesizing the carboxylic acid from its ester, hydrolysis may be incomplete. Ensure you are using a sufficient excess of base (e.g., NaOH, KOH) and an adequate reaction time.[1]
Issue 2: Formation of Unexpected Side Products
Q: My analysis (TLC, NMR, LC-MS) shows the presence of an unexpected major product. What could it be? A: Besides the intended product, several side reactions can occur.
-
Isomeric Products: In syntheses starting from dicarboxylic acids, selective monodecarboxylation can lead to different isomers depending on the solvent used. For example, decarboxylating 1-methyl-4,5-imidazoledicarboxylic acid in acetic anhydride favors the 5-carboxylic acid, while using N,N-dimethylformamide (DMF) favors the 4-carboxylic acid.[1]
-
Aza-Michael Adducts: If your synthesis involves α,β-unsaturated carbonyl compounds, the imidazole ring nitrogen can act as a nucleophile and attack the double bond, leading to an aza-Michael addition product.[1]
-
Products of N-Alkylation/Arylation: In reactions intended for C-H functionalization, competing N-functionalization can occur, and vice-versa.[13][14] The choice of protecting groups and catalysts is crucial for directing regioselectivity.
Data Presentation: Optimizing Reaction Conditions
Quantitative data from various studies are summarized below to guide the optimization of your reaction conditions.
Table 1: Effect of Catalyst, Ligand, and Base on Copper-Catalyzed N-Arylation of Imidazole (This table compiles representative data to illustrate trends)
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (2 equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | CuI (5) | L-proline (20) | K₂CO₃ | DMSO | 90 | 24 | 85 | [9] |
| 2 | CuI (1) | None | Cs₂CO₃ | DMF | 140 | 24 | 92 | [8] |
| 3 | CuBr (5) | Pyridin-2-yl β-ketone (10) | Cs₂CO₃ | DMSO | 80 | 12 | 95 | [5] |
| 4 | CuI (0.05) | 4,7-Dimethoxy-1,10-phenanthroline (0.05) | K₃PO₄ | Dioxane | 110 | 48 | 98 | [4] |
Table 2: Influence of Solvent and Temperature on a Multicomponent Synthesis of Trisubstituted Imidazoles (Based on the model reaction of 4-chlorobenzaldehyde, benzoin, and ammonium acetate)
| Entry | Catalyst (mol%) | Solvent | Temp (°C) | Time (min) | Yield (%) | Reference |
| 1 | CuI (20) | DMF | 140 | 90 | 65 | [6] |
| 2 | CuI (20) | Toluene | 110 | 90 | 67 | [6] |
| 3 | CuI (20) | CH₃CN | Reflux | 90 | 68 | [6] |
| 4 | CuI (20) | DMSO | 140 | 90 | 75 | [6] |
| 5 | CuI (20) | None (Neat) | 120 | 25 | 95 | [6] |
Experimental Protocols & Workflows
A general workflow for a typical synthesis experiment is outlined below.
Caption: General experimental workflow for chemical synthesis.
Protocol 1: Hydrolysis of Ethyl Imidazole-4-carboxylate
This protocol describes the basic hydrolysis of an imidazole ester to its corresponding carboxylic acid.
-
Dissolution: Dissolve ethyl imidazole-4-carboxylate (1.0 equiv.) in a suitable solvent such as methanol or ethanol.
-
Base Addition: Add an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (1.5 - 3.0 equiv.) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or gentle heat (e.g., 40-60 °C) for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Solvent Removal: Once the reaction is complete, remove the organic solvent (methanol/ethanol) under reduced pressure.
-
Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify it with a dilute acid (e.g., 1M HCl) to a pH of ~5-6. The carboxylic acid product should precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration, wash it with cold water, and dry it under vacuum to yield the imidazole-4-carboxylic acid.[1][15]
Protocol 2: Microwave-Assisted One-Pot Synthesis of an Imidazole-4-carboxylate
This protocol is adapted from a method for the rapid synthesis of substituted imidazoles.[16]
-
Vial Preparation: In a microwave-safe glass vial equipped with a magnetic stir bar, dissolve the 1,2-diaza-1,3-diene starting material (1.0 equiv.) in acetonitrile (e.g., 0.25 M solution).
-
Amine Addition: Add the primary amine (1.05 equiv.) to the solution at room temperature and stir until the initial color of the solution disappears.
-
Aldehyde Addition: Add the aldehyde (2.0 equiv.) to the reaction mixture.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to 150 °C and hold for 20 minutes.[16]
-
Workup: After cooling the reaction vessel to room temperature, evaporate the solvent under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in petroleum ether) to isolate the desired imidazole-4-carboxylate.[16]
References
- 1. benchchem.com [benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles [organic-chemistry.org]
- 6. Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01767E [pubs.rsc.org]
- 7. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F [pubs.rsc.org]
- 8. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. DE1695274A1 - Process for the preparation of new imidazole carboxylates - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Prepartion of Ethyl imidazole-4-carboxylate - Chempedia - LookChem [lookchem.com]
- 16. One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yield in Methyl 2-mercapto-1-methyl-1H-imidazole-5-carboxylate synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the synthesis of Methyl 2-mercapto-1-methyl-1H-imidazole-5-carboxylate, with a primary focus on addressing issues of low yield.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and effective synthetic route is the cyclocondensation reaction of a suitable N-substituted alpha-amino ester with a thiocyanate salt. Specifically, N-formyl-N-methylglycine methyl ester is reacted with a source of thiocyanate, such as potassium or sodium thiocyanate, in the presence of an acid to facilitate the formation of the imidazole ring.
Q2: What are the critical reaction parameters that significantly influence the product yield?
A2: The yield of the target compound is highly sensitive to several parameters. The most critical include reaction temperature, pH, the purity of starting materials, and the absence of moisture. Precise control over these factors is essential for optimizing the reaction outcome.
Q3: What are the potential side reactions that can lead to a decrease in yield?
A3: Several side reactions can compete with the desired product formation. The most common include the hydrolysis of the methyl ester group on the starting material or the final product, especially under harsh pH conditions. Additionally, impurities in the starting materials can lead to the formation of various byproducts that complicate purification and reduce the overall yield.
Q4: How can I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is a straightforward and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product over time.
Troubleshooting Guide for Low Yield
This section addresses specific issues that can lead to low yields and provides actionable solutions.
Issue 1: Minimal or No Product Formation
Q: My reaction has run for the prescribed time, but TLC analysis shows little to no formation of the desired product. What are the likely causes and solutions?
A: This issue often points to fundamental problems with the reagents or reaction setup.
-
Reagent Quality:
-
Purity of N-formyl-N-methylglycine methyl ester: Impurities in the starting ester can inhibit the reaction. Verify the purity of your starting material using techniques like NMR or GC-MS. If necessary, purify the ester before use.
-
Thiocyanate Salt: The thiocyanate salt (e.g., potassium thiocyanate) should be dry. Moisture can interfere with the reaction. Dry the salt in a vacuum oven before use.
-
-
Reaction Conditions:
-
Temperature: The cyclization step requires a specific temperature range, typically elevated temperatures (e.g., 65-70°C), to proceed efficiently. Ensure your reaction is maintained at the correct temperature.
-
pH: The reaction is acid-catalyzed. An inappropriate pH can halt the reaction. The addition of a strong acid like hydrochloric acid is typically required.
-
-
Incomplete Intermediate Formation: The synthesis is a multi-step, one-pot process. The initial formation of an enolate intermediate is crucial. Ensure that the base (e.g., sodium methoxide) is active and that the reaction is conducted under anhydrous conditions to facilitate this step.
Issue 2: Incomplete Reaction and Presence of Starting Materials
Q: The reaction has proceeded, but a significant amount of the starting N-formyl-N-methylglycine methyl ester remains. How can I drive the reaction to completion?
A: An incomplete reaction suggests that the conditions are not optimal for full conversion.
-
Reaction Time: The reaction may require a longer duration to reach completion. Continue to monitor the reaction by TLC until the starting material spot is no longer prominent. Some similar syntheses have been reported to run for up to 24 hours.[1]
-
Stoichiometry: Ensure that the molar ratios of the reactants are correct. A slight excess of the thiocyanate salt may be beneficial.
-
Temperature: If the reaction is sluggish at the current temperature, a modest increase (e.g., by 5-10°C) may improve the reaction rate. However, be cautious as excessively high temperatures can lead to byproduct formation.
Issue 3: Formation of Multiple Byproducts
Q: My TLC plate shows the product spot, but also several other significant spots, leading to a low isolated yield after purification. What is causing this?
A: The formation of multiple byproducts is often a result of suboptimal reaction conditions or the degradation of reactants or products.
-
Overheating: Excessive temperatures can cause decomposition and the formation of tars or other side products. Maintain strict temperature control throughout the reaction.
-
Hydrolysis: The presence of water can lead to the hydrolysis of the ester functional group, both in the starting material and the product, resulting in the corresponding carboxylic acid. Ensure all reagents and solvents are anhydrous.
-
Purification: A complex product mixture may require more sophisticated purification techniques than simple recrystallization. Consider using column chromatography to separate the desired product from impurities.
Data on Reaction Parameters
The following table summarizes the expected impact of various reaction parameters on the yield of this compound, based on general principles of similar reactions.
| Parameter | Sub-optimal Condition | Optimal Condition | Potential Negative Impact of Sub-optimal Condition |
| Temperature | < 60°C or > 80°C | 65-70°C | Low temperature leads to slow or incomplete reaction; high temperature promotes byproduct formation. |
| Reaction Time | < 12 hours | 24 hours or until completion by TLC | Incomplete conversion of starting materials. |
| pH | Neutral or basic | Acidic (HCl addition) | The cyclization step is acid-catalyzed and will not proceed efficiently at neutral or basic pH. |
| Solvent | Protic or wet solvents | Anhydrous THF/Methanol mixture | Presence of water can lead to hydrolysis of the ester. |
| Thiocyanate Stoichiometry | < 1.2 equivalents | 1.25 equivalents | Insufficient thiocyanate can lead to incomplete reaction. |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the synthesis of a structurally similar compound and should be optimized for specific laboratory conditions.[1]
Materials:
-
N-formyl-N-methylglycine methyl ester
-
Sodium metal
-
Anhydrous Methanol
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl formate
-
Potassium thiocyanate (KSCN)
-
Hydrochloric acid (12 N)
-
Activated carbon
-
Ethanol
Procedure:
-
Preparation of Sodium Methoxide: In a flame-dried, three-necked flask equipped with a condenser and a nitrogen inlet, add sodium metal (1.1 molar equivalents) to anhydrous tetrahydrofuran (THF). To this suspension, carefully add anhydrous methanol (1.1 molar equivalents) and stir the mixture for 30 minutes at room temperature under a nitrogen atmosphere until all the sodium has reacted.
-
Formation of the Enolate: Cool the sodium methoxide solution to 10-15°C in an ice bath. Dissolve N-formyl-N-methylglycine methyl ester (1.0 molar equivalent) in methyl formate (3.0 molar equivalents) and add this solution dropwise to the cooled sodium methoxide solution. Stir the resulting mixture overnight at room temperature.
-
Cyclization: Remove the solvent under reduced pressure. To the residue, add a 1:1 mixture of water and methanol. Subsequently, add hydrochloric acid (12 N, approx. 1.8 molar equivalents) followed by a solution of potassium thiocyanate (1.25 molar equivalents) in a minimal amount of water.
-
Reaction: Heat the resulting solution at 65-70°C for 24 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: After the reaction is complete, treat the solution with activated carbon and filter. Reduce the volume of the solvent under vacuum until a precipitate forms. Cool the mixture in an ice bath, filter the solid product, and wash it with a cold mixture of methanol and water. The crude product can be further purified by trituration with ethanol or by recrystallization.
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the key stages in the synthesis of this compound.
Troubleshooting Decision Tree
Caption: A decision tree to guide troubleshooting efforts when encountering low product yield.
References
Identification of side products in 2-mercaptoimidazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating side products during the synthesis of 2-mercaptoimidazole.
Troubleshooting Guide
Problem 1: Low yield of 2-mercaptoimidazole and presence of a water-soluble impurity.
Possible Cause: Incomplete cyclization of the intermediate, N,N'-ethylenebis(dithiocarbamic acid). This "open-chain" intermediate is a common side product in the reaction between ethylenediamine and carbon disulfide.[1][2][3]
Troubleshooting Steps:
-
Reaction Time and Temperature: Ensure the reaction is heated for a sufficient duration at the recommended temperature to promote complete cyclization. The conversion of the dithiocarbamic acid intermediate to the cyclic thiourea is often achieved through prolonged heating.[3]
-
pH Adjustment: After the initial reaction, acidification of the reaction mixture can help in the precipitation of the desired product while potentially leaving more soluble impurities in the solution.
-
Qualitative Test for Open-Chain Impurity: The presence of the dithiocarbamic acid intermediate can be qualitatively detected. Addition of a copper sulfate solution to a sample of the product will result in a precipitate if the open-chain acid is present.[3]
Identification of N,N'-ethylenebis(dithiocarbamic acid):
While this intermediate is often transient and difficult to isolate in a pure form due to its instability, its formation is a key step. Its presence as an impurity suggests incomplete reaction.
| Analytical Technique | Expected Observations for N,N'-ethylenebis(dithiocarbamic acid) |
| 1H NMR | Broad signals corresponding to the ethylene protons and the N-H and S-H protons. The chemical shifts would be highly dependent on the solvent and concentration. |
| 13C NMR | A signal for the dithiocarbamate carbon (N-C S2H) would be expected in the range of 190-210 ppm. |
| IR Spectroscopy | Characteristic broad N-H and S-H stretching bands, and a strong C=S stretching band. |
| Mass Spectrometry | Due to its instability, it may be challenging to observe the molecular ion. Fragmentation patterns might show the loss of H2S or CS2. |
Problem 2: Presence of an insoluble, high-melting-point impurity.
Possible Cause: Formation of polymeric side products. Ethylenediamine is a bifunctional molecule and can react with carbon disulfide to form polymeric thioureas or other cross-linked structures, especially if the reaction conditions are not well-controlled.
Troubleshooting Steps:
-
Stoichiometry: Ensure the molar ratio of ethylenediamine to carbon disulfide is accurate. An excess of either reactant can favor polymerization.
-
Controlled Addition: Add the carbon disulfide to the solution of ethylenediamine slowly and with efficient stirring to maintain a localized excess of the diamine and minimize polymerization.
-
Solvent and Temperature Control: The choice of solvent and maintaining the optimal reaction temperature can influence the reaction pathway and minimize the formation of insoluble polymers.
Characterization of Polymeric Impurities:
These impurities are often difficult to characterize fully due to their insolubility and heterogeneity.
| Analytical Technique | Expected Observations for Polymeric Impurities |
| Solubility | Insoluble in common organic solvents and water. |
| Melting Point | High melting point or decomposition without a sharp melting point. |
| IR Spectroscopy | Broad, poorly resolved peaks corresponding to N-H, C-H, and C=S functional groups. |
Problem 3: Yellowish discoloration of the final product.
Possible Cause: Oxidation of the 2-mercaptoimidazole product or dithiocarbamate intermediates. The thiol group is susceptible to oxidation, which can lead to the formation of disulfides or other colored byproducts.
Troubleshooting Steps:
-
Inert Atmosphere: Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Antioxidants: In some cases, the addition of a small amount of an antioxidant during work-up or storage may be beneficial, although this should be carefully considered to avoid introducing new impurities.
Identification of Bis(2-imidazolinyl) disulfide (Oxidized Product):
| Analytical Technique | Expected Observations for Bis(2-imidazolinyl) disulfide |
| 1H NMR | Signals for the ethylene and N-H protons, with chemical shifts slightly different from the starting 2-mercaptoimidazole. |
| 13C NMR | The signal for the C=S carbon will be absent and replaced by a signal for the C-S-S-C carbon. |
| Mass Spectrometry | A molecular ion peak corresponding to the dimer (C6H8N4S2). |
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in the synthesis of 2-mercaptoimidazole?
A1: The most frequently encountered side product is the "open-chain acid," which is N,N'-ethylenebis(dithiocarbamic acid).[1][3] This is an intermediate that has not undergone cyclization to form the final product. Its presence is usually an indication of incomplete reaction.
Q2: How can I confirm the purity of my synthesized 2-mercaptoimidazole?
A2: A combination of analytical techniques should be used to assess purity.
-
Melting Point: A sharp melting point close to the literature value (around 200-204 °C) is a good indicator of purity. A broad melting range suggests the presence of impurities.
-
Thin Layer Chromatography (TLC): Development of a single spot in an appropriate solvent system is indicative of a pure compound.
-
Spectroscopic Methods (NMR, IR): Comparison of the obtained spectra with reference spectra of pure 2-mercaptoimidazole is a definitive way to confirm identity and purity. The absence of signals corresponding to the potential side products discussed above is crucial.
Q3: What is the role of prolonged heating in the synthesis?
A3: Prolonged heating is essential to drive the cyclization of the N,N'-ethylenebis(dithiocarbamic acid) intermediate to the desired 2-mercaptoimidazole.[3] This step involves the elimination of a molecule of hydrogen sulfide. Insufficient heating time is a common reason for the presence of the open-chain impurity.
Q4: Can I use a different diamine in this synthesis?
A4: Yes, this synthetic methodology can be adapted for other diamines to produce the corresponding cyclic thioureas. For example, using o-phenylenediamine will yield 2-mercaptobenzimidazole. However, the reaction conditions and potential side products may vary depending on the structure and reactivity of the diamine used.
Experimental Protocols
Synthesis of 2-Mercaptoimidazole (Ethylenethiourea)
This protocol is adapted from the procedure described in Organic Syntheses.
Materials:
-
Ethylenediamine
-
Carbon disulfide
-
Ethanol
-
Water
-
Concentrated Hydrochloric Acid
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser and a dropping funnel, a solution of ethylenediamine in a mixture of ethanol and water is prepared.
-
Carbon disulfide is added dropwise to the stirred solution. An exothermic reaction may occur, and cooling may be necessary.
-
After the addition is complete, the reaction mixture is heated to reflux for a specified period to ensure the initial reaction is complete.
-
Concentrated hydrochloric acid is then added, and the mixture is refluxed for an extended period (several hours) to facilitate the cyclization and elimination of hydrogen sulfide.
-
The reaction mixture is then cooled, and the precipitated product is collected by filtration, washed with a suitable solvent (e.g., cold acetone or water), and dried.
Qualitative Test for N,N'-ethylenebis(dithiocarbamic acid) Impurity
-
Dissolve a small sample of the synthesized product in a suitable solvent (e.g., aqueous ethanol).
-
Add a few drops of an aqueous solution of copper sulfate.
-
The formation of a precipitate indicates the presence of the open-chain dithiocarbamic acid impurity.[3]
Visualizations
Caption: Reaction pathway for the synthesis of 2-mercaptoimidazole and formation of major side products.
Caption: A troubleshooting workflow for identifying and addressing common issues in 2-mercaptoimidazole synthesis.
References
Technical Support Center: Purification of Methyl 2-mercapto-1-methyl-1H-imidazole-5-carboxylate
Welcome to the technical support center for the purification of Methyl 2-mercapto-1-methyl-1H-imidazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: My crude product is an oil and does not solidify. How can I purify it?
A1: It is not uncommon for imidazole derivatives to be obtained as oils. If direct crystallization is challenging, column chromatography is the recommended next step. If the compound is still an oil after chromatography, you can try co-distillation with a non-polar solvent like toluene or hexane under reduced pressure to remove residual solvents. Failing that, attempting to form a solid salt (e.g., hydrochloride or tosylate) might facilitate handling and purification.
Q2: I am observing significant tailing of my compound on the silica gel column. What can I do to improve the peak shape?
A2: Tailing is a common issue when purifying basic compounds like imidazoles on acidic silica gel. To mitigate this, you can add a small amount of a basic modifier to your eluent system, such as 0.1-1% triethylamine or pyridine. Alternatively, using a different stationary phase like neutral or basic alumina can also prevent strong interactions with the acidic sites on silica gel, leading to better peak shapes.
Q3: My compound is co-eluting with an impurity during column chromatography. How can I improve the separation?
A3: To improve the resolution between your target compound and an impurity, you can try several strategies. First, optimize your mobile phase by using a shallower solvent gradient or by exploring different solvent systems. Common systems for imidazole derivatives include ethyl acetate/hexane and dichloromethane/methanol. If solvent optimization is insufficient, consider changing the stationary phase. For instance, if you are using normal-phase chromatography, switching to reverse-phase (e.g., C18 silica) might provide a different selectivity.
Q4: The yield after recrystallization is very low. How can I improve it?
A4: Low recrystallization yield can be due to several factors. The compound might be too soluble in the chosen solvent. In this case, try a solvent in which the compound is less soluble at room temperature but soluble when hot. A mixture of a "good" solvent (high solubility) and a "poor" an anti-solvent (low solubility) can also be effective. Ensure you are not using an excessive amount of solvent. Slow cooling of the solution is crucial to allow for proper crystal formation and to avoid premature precipitation. If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can induce crystallization.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Difficulty in Crystallization | Compound is an oil or amorphous solid. | - Try different solvents or solvent mixtures for recrystallization (e.g., ethyl acetate/hexanes, acetone/water). - Attempt to form a solid salt derivative. - Purify by column chromatography. |
| Solution is supersaturated but no crystals form. | - Scratch the inner surface of the flask with a glass rod. - Add a seed crystal of the pure compound. - Cool the solution slowly in an ice bath or refrigerator. | |
| Column Chromatography Issues | Poor separation of the desired compound from impurities. | - Optimize the eluent system by trying different solvent polarities or a gradient elution. - Change the stationary phase (e.g., from silica gel to alumina or reverse-phase C18). - Use a longer column or a smaller particle size stationary phase for better resolution. |
| The compound streaks or "tails" on the column. | - Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent. - Use a less acidic stationary phase like neutral alumina. | |
| Low recovery of the compound from the column. | - The compound may be strongly adsorbed to the stationary phase. Try a more polar eluent or add a modifier. - The compound might be unstable on silica gel. Consider using a different stationary phase. | |
| Extraction Problems | Formation of an emulsion during workup. | - Add a small amount of brine (saturated NaCl solution) to break the emulsion. - Filter the mixture through a pad of Celite. - Allow the mixture to stand for a longer period to allow for layer separation. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol describes a general procedure for the purification of this compound using flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents: Hexanes, Ethyl Acetate, Dichloromethane, Methanol (HPLC grade)
-
Triethylamine (optional)
-
Glass column, flasks, and other standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
TLC Analysis: Determine a suitable eluent system by performing TLC analysis of the crude material. A good solvent system will give the desired compound an Rf value of approximately 0.3-0.4. Common starting points are mixtures of hexanes and ethyl acetate or dichloromethane and methanol.
-
Column Packing:
-
Securely clamp a glass column in a vertical position.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow the silica to settle, gently tapping the column to ensure even packing.
-
Drain the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (using a pump or inert gas) to begin the elution.
-
Collect fractions in test tubes or flasks.
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.
-
Protocol 2: Purification by Recrystallization
This protocol provides a general method for the recrystallization of this compound.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethyl acetate, acetone, ethanol, water, or a mixture)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Ice bath
-
Filtration apparatus (Buchner funnel, filter paper, filter flask)
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.
-
Decolorization (if necessary): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. If crystals do not form, you can induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Further cooling in an ice bath can promote more complete crystallization.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold solvent. Dry the purified crystals in a vacuum oven.
Data Presentation
The following table presents illustrative data for different purification strategies. Note that these values are representative and can vary based on the initial purity of the crude material and the specific experimental conditions.
| Purification Method | Solvent System | Typical Crude Purity (%) | Typical Final Purity (%) | Typical Yield (%) |
| Recrystallization | Ethyl Acetate | 85 | >98 | 70-85 |
| Acetone/Water | 85 | >98 | 65-80 | |
| Column Chromatography | Ethyl Acetate/Hexanes Gradient | 70 | >99 | 60-75 |
| Dichloromethane/Methanol Gradient | 70 | >99 | 55-70 |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for common purification issues.
Technical Support Center: Synthesis of Methimazole Precursors
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the common impurities encountered during the synthesis of methimazole, a crucial active pharmaceutical ingredient (API). This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist researchers in identifying, controlling, and minimizing impurities in their synthetic processes.
Frequently Asked Questions (FAQs)
Q1: What are the most common precursors used in the synthesis of methimazole?
A1: The most widely employed synthetic routes for methimazole involve the reaction of an aminoacetaldehyde acetal with a thiocyanate source. The two primary combinations of precursors are:
-
Aminoacetaldehyde diethyl acetal and methyl isothiocyanate. []
-
Methylamino acetaldehyde ethylene acetal and a thiocyanate salt , such as ammonium thiocyanate or potassium thiocyanate.[]
Q2: What are the common impurities I should expect to see in my methimazole synthesis?
A2: Several process-related impurities can arise during the synthesis of methimazole. Key impurities to monitor include:
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1-Methyl-2-(methylthio)-1H-imidazole (Methimazole Impurity C): An S-methylated derivative of methimazole.[2]
-
2,2′-Disulphanylbis(1-methyl-1H-imidazole) (Methimazole Disulfide): An oxidation product of methimazole.[2]
-
2-Mercaptoimidazole: An unmethylated analogue of methimazole.
-
Nitrosamine impurities: These can form from contaminated solvents, raw materials, or cross-contamination with nitrates or nitrites.[3]
-
Unidentified impurities often designated as Methimazole Impurity 1, 2, and 4 .[]
Q3: What are the typical acceptance criteria for impurities in methimazole API?
A3: According to the International Council for Harmonisation (ICH) guidelines, acceptance criteria for impurities in a new drug substance are based on safety data and the manufacturing process capability. For a maximum daily dose of ≤ 2g, the identification threshold for an unspecified impurity is typically 0.10%, and the reporting threshold is 0.05%. While specific limits for methimazole can vary, it is common for a single unspecified impurity to be controlled to not more than 0.1-0.5%, with the total of all unspecified impurities generally kept below 2.0%.[4]
Troubleshooting Guide
This guide addresses common issues related to impurities encountered during methimazole synthesis.
| Issue | Potential Cause | Recommended Action |
| High levels of 1-Methyl-2-(methylthio)-1H-imidazole (Impurity C) | Unreacted methylating agent or side reactions during synthesis. | Optimize the stoichiometry of the reactants. Ensure complete reaction of the methylating agent. Purify the crude product by recrystallization to remove this more soluble impurity. |
| Presence of 2,2′-Disulphanylbis(1-methyl-1H-imidazole) (Disulfide Impurity) | Oxidation of methimazole during the reaction or workup. | Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. Use deoxygenated solvents. Consider the addition of a mild reducing agent during workup, if compatible with the product. |
| Detection of 2-Mercaptoimidazole | Incomplete methylation of the imidazole ring. | Ensure the methylating agent is of high quality and used in the correct stoichiometric amount. Optimize reaction time and temperature to drive the methylation to completion. |
| Formation of Nitrosamine Impurities | Contamination of starting materials, solvents, or equipment with nitrites or nitrates. | Source high-purity starting materials and solvents. Thoroughly clean all reaction vessels. Avoid cross-contamination from other processes. |
| Multiple Unidentified Impurities | Non-specific side reactions due to suboptimal reaction conditions. | Carefully control the reaction temperature and pH. Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, TLC) to determine the optimal reaction time. Ensure efficient stirring to maintain a homogeneous reaction mixture. |
Impurity Data Summary
While specific percentages of impurities can vary significantly based on the exact synthetic protocol and reaction conditions, the following table provides a qualitative summary of common impurities and their typical characteristics.
| Impurity Name | Chemical Structure | Formation Pathway | Analytical Detection |
| 1-Methyl-2-(methylthio)-1H-imidazole (Impurity C) | C₅H₈N₂S | S-methylation of methimazole or reaction with excess methylating agent. | HPLC-UV, LC-MS |
| 2,2′-Disulphanylbis(1-methyl-1H-imidazole) | C₈H₁₀N₄S₂ | Oxidation of methimazole. | HPLC-UV, LC-MS |
| 2-Mercaptoimidazole | C₃H₄N₂S | Incomplete methylation of the precursor. | HPLC-UV, LC-MS |
| Nitrosamine Impurities | R₂N-N=O | Reaction of secondary or tertiary amines with nitrous acid (formed from nitrites). | GC-MS, LC-MS/MS |
Experimental Protocols
Protocol 1: Synthesis of Methimazole
This protocol is based on the reaction of methylamino acetaldehyde diethyl acetal and potassium thiocyanate.
Materials:
-
Methylamino acetaldehyde diethyl acetal
-
Potassium thiocyanate
-
1M Hydrochloric acid
-
Purified water
-
Ethyl acetate
Procedure:
-
In a suitable reactor, combine 410 kg of methylamino acetaldehyde diethyl acetal, 270 kg of potassium thiocyanate, and 500 kg of purified water.
-
Stir the mixture at room temperature until all solids are completely dissolved.
-
Slowly add 1000 kg of 1M dilute hydrochloric acid dropwise, maintaining the reaction temperature at approximately 30°C.
-
After the reaction is complete (monitor by TLC or HPLC), remove the water by distillation under reduced pressure.
-
Dissolve the resulting solid in ethyl acetate and filter off any undissolved substances.
-
Remove the ethyl acetate by distillation under reduced pressure.
-
Dissolve the obtained solid in purified water and adjust the pH to 1 with hydrochloric acid.
-
Induce crystallization by cooling.
-
Collect the crystals by filtration, wash with cold water, and dry under vacuum to yield the final product.[5]
Protocol 2: Synthesis of 1-Methyl-2-(methylthio)-1H-imidazole (Impurity C)
This protocol describes the methylation of methimazole.
Materials:
-
Methimazole
-
Iodomethane
-
Acetone
Procedure:
-
Dissolve methimazole in acetone.
-
Add an equimolar amount of iodomethane to the solution at room temperature.
-
Stir the reaction mixture until the reaction is complete (monitor by TLC or HPLC).
-
The product, 1-methyl-2-(methylthio)-1H-imidazole hydroiodide, will precipitate from the solution.
-
Collect the solid by filtration and wash with cold acetone to obtain the pure impurity standard.
Protocol 3: Synthesis of 2,2′-Disulphanylbis(1-methyl-1H-imidazole) (Disulfide Impurity)
This protocol describes the oxidation of methimazole.
Materials:
-
Methimazole
-
Iodine
-
Triethylamine (Et₃N)
-
1,2-Dichloroethane
-
Water
-
Ethyl acetate (EtOAc)
Procedure:
-
Dissolve methimazole (18.0 mmol) in 1,2-dichloroethane (130 mL) under a nitrogen atmosphere.
-
Add triethylamine (20.1 mmol) to the solution.
-
Add iodine (9.0 mmol) in portions while stirring at room temperature for 30 minutes.
-
Continue stirring for 3 hours.
-
Add 100 mL of water to the reaction mixture and stir for another 15 minutes.
-
Separate the organic layer, wash with water, and dry.
-
Evaporate the solvent under reduced pressure to give the crude product.
-
Purify the crude product by recrystallization from ethyl acetate to yield yellow crystals of the disulfide impurity.
Visualizing Impurity Formation Pathways
The following diagrams illustrate the logical relationships in the synthesis of methimazole and the formation of common impurities.
Caption: Synthetic pathway of methimazole and formation of key impurities.
Caption: Troubleshooting workflow for common methimazole impurities.
References
Technical Support Center: Stability and Degradation of Mercaptoimidazole Esters
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation pathways of mercaptoimidazole esters. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges encountered during experimental work.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid degradation of the ester in solution. | Hydrolysis: The ester bond is susceptible to cleavage by water, which can be catalyzed by acidic or basic conditions. | - Maintain the pH of the solution within a neutral range (pH 6-8), if compatible with the experiment.- Use aprotic solvents or anhydrous conditions where possible.- Store solutions at low temperatures (2-8 °C) to slow down the hydrolysis rate. |
| Oxidation: The mercapto (-SH) group and the imidazole ring are prone to oxidation, especially in the presence of oxygen, metal ions, or oxidizing agents. | - Degas solvents and solutions to remove dissolved oxygen.- Work under an inert atmosphere (e.g., nitrogen or argon).- Add a suitable antioxidant to the formulation, if it does not interfere with the experiment. | |
| Inconsistent results in stability studies. | Analytical Method Variability: The HPLC method may not be stability-indicating, or there may be issues with sample preparation. | - Develop and validate a stability-indicating HPLC method capable of separating the intact ester from all potential degradation products.- Ensure consistent sample handling and preparation procedures. Use fresh, high-quality solvents and reagents. |
| Photodegradation: Exposure to light, particularly UV light, can induce degradation of the molecule. | - Protect samples from light by using amber vials or covering containers with aluminum foil.- Conduct experiments under controlled lighting conditions. | |
| Formation of unexpected peaks in the chromatogram. | Complex Degradation Pathways: Mercaptoimidazole esters can degrade through multiple pathways simultaneously, leading to a variety of degradation products. | - Perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) to systematically identify potential degradation products.- Use mass spectrometry (LC-MS) to identify the mass of the unknown peaks and propose their structures. |
| Low recovery of the ester from the formulation. | Adsorption to Surfaces: The compound may adsorb to the surfaces of containers or equipment. | - Use silanized glassware or low-adsorption plastic containers.- Include a rinsing step with an appropriate solvent to recover any adsorbed material. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for mercaptoimidazole esters?
A1: Mercaptoimidazole esters are susceptible to degradation through three main pathways due to their functional groups:
-
Hydrolysis: The ester linkage is prone to cleavage, especially under acidic or basic conditions, yielding the parent mercaptoimidazole and the corresponding carboxylic acid. Basic hydrolysis (saponification) is generally irreversible, while acid-catalyzed hydrolysis is a reversible process.[1][2][3]
-
Oxidation: The thiol group (-SH) can be oxidized to form disulfides or sulfonic acids. The imidazole ring itself can also undergo oxidation.[4][5]
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to the formation of various degradation products.[5][6]
Q2: How can I prevent the degradation of my mercaptoimidazole ester during storage?
A2: To ensure the stability of mercaptoimidazole esters during storage, the following precautions are recommended:
-
Temperature: Store at controlled low temperatures (e.g., 2-8 °C or frozen at -20 °C) to minimize the rates of all potential degradation reactions.
-
Light: Protect from light by storing in amber-colored containers or by wrapping the container in aluminum foil.
-
Atmosphere: For sensitive compounds, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Moisture: Store in a desiccated environment to minimize hydrolysis.
Q3: What analytical techniques are suitable for monitoring the stability of mercaptoimidazole esters?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique.[4][7][8][9] Key features of a suitable HPLC method include:
-
Column: A C18 or a more polar-modified column (e.g., C8 or phenyl) is often used.[9]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically employed in a gradient or isocratic mode. The pH of the mobile phase should be controlled to ensure good peak shape and separation.[9][10]
-
Detection: UV detection is commonly used, with the wavelength selected based on the UV absorbance maximum of the mercaptoimidazole ester.
-
Validation: The method must be validated to demonstrate that it can accurately and selectively quantify the ester in the presence of its degradation products.
Q4: How do I perform a forced degradation study for a mercaptoimidazole ester?
A4: Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[5] A typical study involves exposing the ester to the following conditions:
-
Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60-80 °C).
-
Basic Hydrolysis: 0.1 M NaOH at room temperature or slightly elevated temperature.
-
Oxidation: 3-30% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Heating the solid or a solution at a high temperature (e.g., 80-100 °C).[11][12][13]
-
Photodegradation: Exposing a solution to UV and/or visible light.
Samples are taken at various time points and analyzed by a stability-indicating HPLC method.
Quantitative Data
The following tables summarize stability data for related compounds, which can provide insights into the expected stability of mercaptoimidazole esters.
Table 1: Hydrolytic Stability of Homologous Esters in Rat Plasma and under Basic Conditions [14]
| Compound | Half-life (t₁/₂) in Rat Plasma (min) | Half-life (t₁/₂) under Basic Hydrolysis (min) |
| Methyl benzoate | 36 | 15 |
| Ethyl benzoate | 17 | 12 |
| n-Propyl benzoate | 10 | - |
| n-Butyl benzoate | 10 | - |
| Phenyl benzoate | 7 | - |
Table 2: Stability of Thiamazole Infusion Solutions (0.48 and 0.96 mg/mL in 0.9% NaCl) [4][15]
| Time (hours) | Concentration Remaining (%) | pH | Appearance |
| 0 | 100 | ~5.5 | Clear, colorless |
| 4 | >99 | Not specified | No change |
| 8 | >99 | Not specified | No change |
| 12 | >99 | ~5.5 | No change |
| 24 | >99 | ~5.5 | No change |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of the mercaptoimidazole ester in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Heat at 80 °C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Keep at room temperature.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Place a solid sample of the ester in an oven at 100 °C. For solution stability, heat the stock solution at 80 °C.
-
Photodegradation: Expose the stock solution in a quartz cuvette to a photostability chamber.
-
-
Sampling: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation: Neutralize the acidic and basic samples before injection. Dilute all samples to a suitable concentration with the mobile phase.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Proposed Stability-Indicating HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: To be determined based on the UV spectrum of the analyte (typically around 254 nm).
-
Injection Volume: 10 µL.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. research.tudelft.nl [research.tudelft.nl]
- 3. researchgate.net [researchgate.net]
- 4. In-use stability of diluted thiamazole (methimazole) infusion solutions in prefilled 0.9% sodium chloride infusion bags for continuous infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photodegradation of 2-mercaptobenzothiazole and 1,2,3-benzotriazole corrosion inhibitors in aqueous solutions and organic solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. High performance liquid chromatography method for determination of methyl-5-benzoyl-2-benzimidazole carbamate (mebendazole) and its main degradation product in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Separation of 2-Mercaptobenzimidazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. Study on the thermal degradation of 3-MCPD esters in model systems simulating deodorization of vegetable oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Study on thermal degradation mechanism of a cured aldehyde-functional benzoxazine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In-use stability of diluted thiamazole (methimazole) infusion solutions in prefilled 0.9% sodium chloride infusion bags for continuous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing disulfide bond formation in mercaptoimidazole reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with mercaptoimidazole and related thiol-containing compounds. The primary focus is on preventing the unwanted formation of disulfide bonds during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why is my mercaptoimidazole solution turning cloudy or showing a precipitate?
A1: Cloudiness or precipitation in a mercaptoimidazole solution is often a sign of oxidation. Mercaptoimidazole, like other thiols, is susceptible to oxidation, especially in the presence of atmospheric oxygen, which leads to the formation of a disulfide dimer.[1] This dimer is typically less soluble than the monomeric thiol, causing it to precipitate out of solution.
Q2: How does pH affect the stability of my mercaptoimidazole reaction?
A2: The pH of the reaction medium is a critical factor. Thiol groups (-SH) are more susceptible to oxidation at higher (alkaline) pH values.[2][3] This is because the thiolate anion (S-), which is more prevalent at higher pH, is more easily oxidized than the protonated thiol. For many thiol-based reactions, maintaining a pH in the range of 6.5-7.5 is optimal to balance reaction speed with minimizing oxidative side reactions.[4]
Q3: What is the best way to store mercaptoimidazole solutions to prevent degradation?
A3: To minimize oxidation, mercaptoimidazole solutions should be stored under an inert atmosphere (nitrogen or argon).[1] It is also recommended to use degassed solvents and store the solution at low temperatures (e.g., 4°C), protected from light. For long-term storage, flash-freezing aliquots under an inert atmosphere can preserve the compound's integrity.
Q4: Can I use any reducing agent to prevent disulfide formation?
A4: While several reducing agents can prevent or reverse disulfide bond formation, their suitability depends on your specific reaction. Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP) are two of the most effective and commonly used agents.[5][6] However, DTT can interfere with certain downstream applications and has a strong odor, while TCEP is more stable, odorless, and effective over a broader pH range.[4][7]
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments and provides actionable solutions.
Problem 1: Significant formation of disulfide byproduct detected in final product.
-
Possible Cause 1: Exposure to Atmospheric Oxygen. Thiols readily oxidize in the presence of air.[1]
-
Solution: Implement inert atmosphere techniques. This involves using glassware that has been flame-dried or oven-dried to remove moisture and purging the reaction vessel with an inert gas like nitrogen or argon before adding reagents.[8][9][10] All solvent and reagent transfers should be performed using gas-tight syringes.
-
-
Possible Cause 2: Catalysis by Metal Ions. Divalent metal ions in your buffers or reagents can catalyze the oxidation of thiols.[4]
-
Solution: Add a chelating agent, such as Ethylenediaminetetraacetic acid (EDTA), to your reaction buffer at a concentration of 1-5 mM.[4] EDTA will sequester these metal ions, inhibiting their catalytic activity.
-
-
Possible Cause 3: Inappropriate pH. As mentioned in the FAQ, alkaline conditions promote the formation of the more easily oxidized thiolate anion.[2][3]
-
Solution: Optimize and control the pH of your reaction. A pH range of 6.5-7.5 is generally recommended for minimizing disulfide formation while allowing the desired reaction to proceed.[4] Use a well-buffered system to maintain a stable pH throughout the experiment.
-
Problem 2: Low or inconsistent yield of the desired thiol-containing product.
-
Possible Cause 1: Pre-existing Disulfide Bonds. Your starting material may already contain disulfide-linked dimers or oligomers.
-
Solution: Pre-treat your mercaptoimidazole starting material with a reducing agent to ensure all molecules are in the reduced thiol form before initiating your primary reaction. TCEP is often preferred as it is stable and does not typically need to be removed before subsequent steps like maleimide conjugations.[4]
-
-
Possible Cause 2: Gradual Oxidation During Reaction. Even with initial precautions, slow oxidation can occur over the course of a long reaction.
-
Solution: Include a reducing agent directly in the reaction mixture. This maintains a reducing environment and reverses any disulfide bonds that may form in situ.
-
The following table summarizes common reducing agents used to prevent disulfide bond formation.
| Reducing Agent | Typical Concentration | Optimal pH | Key Characteristics |
| Dithiothreitol (DTT) | 1-10 mM | >7.0[11] | Highly effective, but has a strong odor and is unstable in aqueous solution (prone to air oxidation).[7][11] |
| Tris(2-carboxyethyl)phosphine (TCEP) | 1-10 mM | 6.5 - 8.0 | Odorless, more stable than DTT, and does not interfere with maleimide chemistry.[4][7] Thiol-free reductant.[6] |
| β-Mercaptoethanol (BME) | 5-20 mM | ~7.0 | Commonly used, but has a strong unpleasant odor and is volatile.[5][7] |
Key Experimental Protocols
Protocol 1: General Procedure for a Reaction Under Inert Atmosphere
This protocol provides a basic framework for setting up a reaction that is sensitive to air and moisture.
-
Glassware Preparation: Flame-dry or oven-dry all glassware (e.g., round-bottom flask, condenser) and a magnetic stir bar to remove any adsorbed water.
-
Assembly: Quickly assemble the glassware while still hot and clamp it to a stand. Seal the joints. Insert a rubber septum into the main opening.
-
Purging: Insert a needle connected to a balloon filled with nitrogen or argon gas into the septum. Insert a second "exit" needle to allow the displaced air to escape.[10]
-
Flushing: Allow the inert gas to flush the system for approximately 5-10 minutes to displace all the air.[9][10]
-
Cooling: Remove the exit needle first, then the gas inlet needle (the balloon will maintain positive pressure). Allow the flask to cool to room temperature.
-
Reagent Addition: Add dry, degassed solvents and reagents via a gas-tight syringe. To degas a solvent, bubble inert gas through it for 15-30 minutes or use a freeze-pump-thaw method.
-
Reaction: Once all reagents are added, leave the inert gas balloon in place to maintain a positive pressure of inert gas throughout the reaction.
Protocol 2: Using TCEP to Reduce Disulfide Bonds Prior to Reaction
This protocol is useful for ensuring your thiol starting material is fully reduced.
-
Buffer Preparation: Prepare your reaction buffer (e.g., PBS or Tris, pH 7.2-7.5). Degas the buffer by bubbling nitrogen or argon through it for at least 15 minutes. Add EDTA to a final concentration of 1-5 mM.
-
TCEP Stock Solution: Prepare a 0.5 M stock solution of TCEP-HCl in degassed, purified water. Neutralize the solution to ~pH 7.0 with NaOH.
-
Protein/Thiol Preparation: Dissolve your mercaptoimidazole-containing compound or protein in the degassed buffer.
-
Reduction Step: Add the neutralized TCEP stock solution to the thiol solution to achieve a final TCEP concentration of 5-20 mM (a 10-100 fold molar excess over the thiol is a good starting point).[4]
-
Incubation: Incubate the mixture for 30-60 minutes at room temperature.[4]
-
Proceed with Reaction: The reduced thiol solution is now ready for your subsequent reaction. Excess TCEP typically does not need to be removed for many common reactions, such as maleimide conjugations.[4]
Visual Guides
Caption: Oxidation of mercaptoimidazole to a disulfide and its reversal by a reducing agent.
Caption: A decision tree for troubleshooting unwanted disulfide bond formation in experiments.
References
- 1. Video: Preparation and Reactions of Thiols [jove.com]
- 2. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. letstalkacademy.com [letstalkacademy.com]
- 6. Protein Denaturing and Reducing Agents | Thermo Fisher Scientific - FR [thermofisher.com]
- 7. Improved Disulfide-Reducing Reagent - ChemistryViews [chemistryviews.org]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Selection for Imidazole Synthesis
Welcome to the technical support center for imidazole synthesis. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you select the most effective catalyst for your synthetic needs and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of catalysts for synthesizing substituted imidazoles?
A variety of catalysts are employed to improve yields and reaction conditions in imidazole synthesis. The most common classes include:
-
Heterogeneous Solid Acids: Zeolites, such as H-ZSM-22 and ZSM-11, are popular due to their environmental benefits, high yields, short reaction times, and reusability.[1][2] They are effective in multicomponent reactions to produce tetra-substituted imidazoles.[1]
-
Copper Catalysts: Simple copper salts like Copper(I) iodide (CuI) and copper sulfate are widely used.[3][4] They are effective for synthesizing trisubstituted and multisubstituted imidazoles through various reaction pathways, including multicomponent reactions and cycloadditions.[3][5]
-
Ionic Liquids (ILs): Imidazolium-based ionic liquids can serve as both solvents and catalysts.[4][6] They offer advantages such as thermal stability, tunability, and can be recycled, making them a green chemistry option.[4][7][8]
-
Nanoparticles: Magnetic iron oxide nanoparticles (Fe₃O₄ MNPs) can act as reusable Lewis acid catalysts.[9] Other nanomaterials, such as those based on γ-Al₂O₃, have also been used, particularly in conjunction with ultrasonic irradiation to improve reaction efficiency.[10]
-
Other Lewis and Brønsted Acids: A range of other acid catalysts are used, including silica-supported sulfonic acid, ZnCl₂, and even organic acids like benzoic acid under metal-free conditions.[4][9]
Q2: What are the main advantages of using heterogeneous catalysts for imidazole synthesis?
Heterogeneous catalysts, which are in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture), offer several key advantages in organic synthesis:[11][12]
-
Easy Separation: The catalyst can be easily removed from the reaction mixture by simple filtration, which simplifies the work-up and purification process.[11]
-
Reusability: Many heterogeneous catalysts can be recovered and reused for multiple reaction cycles without a significant loss of activity, which lowers operational costs.[2][11] For example, ZSM-11 zeolite was reused for five runs without considerable loss of activity.[2]
-
Thermal Stability: These catalysts often possess high thermal and chemical stability, allowing them to be used under a wider range of reaction conditions.[6][11]
-
Environmental Benefits: Their reusability and the reduction in complex purification steps contribute to greener and more sustainable chemical processes.[11]
-
Tunable Properties: The properties of heterogeneous catalysts can be tuned to enhance selectivity and activity for specific reactions.[11]
Q3: How do I select an appropriate catalyst for synthesizing a specific type of substituted imidazole?
Catalyst selection depends heavily on the desired substitution pattern and the specific reaction type (e.g., Debus-Radziszewski, van Leusen).
-
For 2,4,5-Trisubstituted Imidazoles: Copper(I) iodide (CuI) is a highly effective catalyst for the one-pot, three-component reaction of an aldehyde, a 1,2-dicarbonyl compound (like benzil or benzoin), and ammonium acetate.[3][13] Heterogeneous catalysts like γ-Fe₂O₃-SO₃H are also excellent choices.[9]
-
For 1,2,4,5-Tetrasubstituted Imidazoles: Zeolites such as H-ZSM-22 are particularly efficient for the four-component condensation of benzil, aldehydes, primary amines, and ammonium acetate.[1][14]
-
For 1,4-Disubstituted Imidazoles: An N-heterocyclic carbene (NHC)-copper catalyzed reaction involving isocyanide insertion into an alcohol has been shown to be a high-yielding route.[4]
-
For Regioselectivity: The choice of catalyst can be critical for controlling regioselectivity. For instance, in copper-catalyzed cycloadditions, high regioselectivity can be achieved to yield specific isomers.[5] When side products are an issue, screening different types of catalysts (e.g., comparing a Lewis acid like CuI with a Brønsted acid) is a recommended strategy.[9]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Problem 1: My reaction yield is low. What are the common catalyst-related causes?
Low yield is a frequent issue that can often be traced back to the catalytic system or reaction conditions.
-
Suboptimal Catalyst Choice: The catalyst may not be suitable for your specific substrates or reaction type. The traditional uncatalyzed Debus-Radziszewski reaction, for example, is known for low yields, making catalyst use highly recommended.[9][15]
-
Incorrect Catalyst Loading: The amount of catalyst is crucial. Too little may result in incomplete conversion, while too much may not improve the yield and can be wasteful.[9][13] An optimization study is essential; for example, in a CuI-catalyzed synthesis, 15 mol% was found to be optimal, with lower yields observed at both 10 mol% and 5 mol%.[13]
-
Poor Reaction Conditions: Temperature, solvent, and reaction time are deeply intertwined with catalyst performance. For a CuI-catalyzed reaction, refluxing in butanol gave a higher yield (92%) than in other solvents like ethanol (76%) or under neat conditions (64%).[13] Lowering the temperature from reflux also resulted in reduced yields.[13]
-
Catalyst Deactivation: The catalyst may be losing its activity during the reaction. (See Problem 3).
-
Presence of Impurities: Ensure the purity of starting materials, as impurities can poison the catalyst.[9] For reactions sensitive to air or moisture, using dry solvents and an inert atmosphere (Nitrogen or Argon) is critical.[9]
Problem 2: I am observing significant side product formation. How can catalyst selection improve selectivity?
Side product formation arises from competing reaction pathways, and catalyst choice is key to directing the reaction toward the desired product.
-
Optimize Catalyst Loading: The amount of catalyst can directly influence selectivity. It is crucial to perform a catalyst loading study for your specific system to find the optimal concentration that maximizes the desired product while minimizing side reactions.[9]
-
Control Reaction Temperature: Temperature is a critical parameter for selectivity. Lowering the temperature may favor a desired kinetic product, while a higher temperature might be necessary to ensure the desired thermodynamic pathway dominates.[9]
-
Screen Different Catalyst Types: The nature of the catalyst itself dictates the reaction pathway. If a Lewis acid catalyst (e.g., CuI) is not providing the desired selectivity, screening other types, such as Brønsted acids (e.g., HBF₄–SiO₂) or heterogeneous catalysts (e.g., zeolites), is a standard approach to find a more selective system.[9][16]
Problem 3: My catalyst appears to be deactivating. What are the potential causes and solutions?
Catalyst deactivation is a common issue, especially with sensitive systems like copper-catalyzed reactions or when attempting to reuse a catalyst.
-
Air and Moisture Sensitivity: Many catalytic cycles, particularly those involving transition metals like copper, can be sensitive to air and moisture. Ensure that solvents and reagents are anhydrous and that the reaction is performed under an inert atmosphere (e.g., Nitrogen, Argon) if the protocol requires it.[9]
-
Catalyst Poisoning: Impurities in the starting materials or solvent can act as catalyst poisons, binding to the active sites and inhibiting activity. Purifying reagents can mitigate this.
-
Coke Deposition (for Heterogeneous Catalysts): In some high-temperature reactions using porous catalysts like zeolites, coke deposition can block pores or cover active sites.[17] Regeneration of the catalyst, often by calcination, may be necessary to remove the coke and restore activity.[17]
-
Ligand Issues (for Homogeneous Catalysts): For many homogeneous copper catalysts, a ligand is required to stabilize the catalyst and facilitate the catalytic cycle. If you are running a ligand-free reaction and experiencing issues, consider screening a variety of ligands.[9]
Data Presentation: Catalyst Performance
The following tables summarize quantitative data for different catalytic systems.
Table 1: Comparison of Catalysts for 2,4,5-Trisubstituted Imidazole Synthesis (Reaction: Benzaldehyde, Benzil, Ammonium Acetate)
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference(s) |
| CuI | 15 | Butanol | Reflux | 20 min | 92 | [13][18] |
| H-ZSM-22 | 80 mg | Solvent-free | 140 | 30 min | 87 | [1][14] |
| ZSM-11 | 0.05 g | Solvent-free | 130 | 45 min | 96 | [2] |
| [BMIM][PF6] | 10 | Ethanol | Reflux | 2.5 h | 94 | [19] |
| No Catalyst | - | Butanol | Reflux | 12 h | Low/Trace | [9][13] |
Table 2: Optimization of Reaction Conditions for CuI-Catalyzed Synthesis of 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole [13] (Reaction: 4-chlorobenzaldehyde (1 mmol), benzoin (1 mmol), NH₄OAc (3 mmol), Solvent (7 mL))
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | 20 | DMSO | 140 | 90 | 75 |
| 2 | 20 | Ethanol | Reflux (78) | 70 | 76 |
| 3 | 20 | Butanol | Reflux (117) | 20 | 92 |
| 4 | 15 | Butanol | Reflux (117) | 20 | 92 |
| 5 | 10 | Butanol | Reflux (117) | 25 | 88 |
| 6 | 5 | Butanol | Reflux (117) | 30 | 85 |
| 7 | 15 | Butanol | 90 | 80 | 80 |
| 8 | 15 | Butanol | 70 | 80 | 78 |
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Synthesis of 2,4,5-Trisubstituted Imidazoles [13][18]
-
Reaction Setup: In a round-bottom flask, combine the aldehyde (1.0 mmol), benzoin or benzil (1.0 mmol), ammonium acetate (3.0 mmol), and CuI (15 mol%).
-
Solvent Addition: Add butanol (7 mL) to the flask.
-
Reaction: Reflux the mixture with stirring. Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete (typically 20-90 minutes depending on the substrate), cool the mixture to room temperature.
-
Isolation: Pour the reaction mixture into crushed ice. Stir the resulting precipitated solid at room temperature.
-
Purification: Filter the solid product. If necessary, recrystallize the crude product from ethanol to obtain the pure trisubstituted imidazole.
Protocol 2: General Procedure for Zeolite H-ZSM-22 Catalyzed Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles [1][14]
-
Reaction Setup: In a round-bottom flask, combine benzil (1.0 mmol), the desired aldehyde (1.0 mmol), a primary amine (1.0 mmol), and ammonium acetate (1.0 mmol).
-
Catalyst Addition: Add the zeolite H-ZSM-22 catalyst (e.g., 80 mg).
-
Reaction: Heat the mixture at 140 °C under solvent-free conditions for 15-30 minutes. Monitor the reaction progress using TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature.
-
Isolation: Add ethanol to the flask and stir. Filter off the solid catalyst.
-
Purification: Evaporate the ethanol from the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from an appropriate solvent.
Visualized Workflow
References
- 1. journalirjpac.com [journalirjpac.com]
- 2. An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in the presence of ZSM-11 zeolite as a reusable catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Imidazole synthesis [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. savemyexams.com [savemyexams.com]
- 13. Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01767E [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. A review article on synthesis of imidazole derivatives [wisdomlib.org]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Scale-Up Challenges in Imidazole Derivative Production
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of scaling up the production of imidazole derivatives. Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to guide your scale-up activities.
Troubleshooting Guide
This section addresses common issues encountered during the scale-up of imidazole derivative synthesis and purification.
Synthesis Scale-Up
Q1: My reaction yield has significantly dropped after moving from a 1L lab reactor to a 50L pilot-plant reactor. What are the likely causes?
A1: A drop in yield during scale-up is a common challenge and can be attributed to several factors that become more pronounced at a larger scale:
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Inefficient Mixing: In larger reactors, achieving homogenous mixing of reactants is more difficult. This can lead to localized "hot spots" or areas of low reactant concentration, resulting in side reactions or incomplete conversion. Ensure your pilot-plant reactor's stirring mechanism (impeller type, speed, and position) is optimized for the viscosity and density of your reaction mixture.
-
Poor Heat Transfer: The surface-area-to-volume ratio decreases as the reactor size increases. This makes it harder to control the temperature of exothermic reactions, potentially leading to thermal decomposition of reactants or products and the formation of impurities. A more robust and responsive heating/cooling system is crucial at scale.
-
Changes in Addition Rates: The rate of reagent addition can significantly impact the reaction profile. A rate that was optimal at the lab scale may be too fast or too slow at the pilot scale, affecting reaction selectivity and yield. Re-optimization of addition times is often necessary.
Q2: I am observing an increase in impurity formation at the pilot scale. How can I address this?
A2: Increased impurity levels are often linked to the issues mentioned above (poor mixing and heat transfer). To mitigate this:
-
Re-evaluate Reaction Parameters: Critical parameters such as temperature, pressure, and pH may need to be more tightly controlled at a larger scale.[1]
-
Solvent Choice: A solvent that worked well in the lab may not be ideal for a larger scale due to differences in heat and mass transfer. A solvent with a higher boiling point might offer better temperature control.
-
Impurity Profiling: Identify the new impurities and investigate their formation mechanism. This will provide insights into which reaction parameters need adjustment.
Purification Scale-Up
Q1: My column chromatography separation is less effective at a larger scale, leading to co-elution of my product with impurities. What can I do?
A1: Scaling up chromatography can be challenging. Here are some troubleshooting steps:
-
Optimize Loading: Overloading the column is a common issue. As a rule of thumb, the amount of crude product should be about 1-2% of the weight of the stationary phase for effective separation.
-
Solvent Gradient: A shallow gradient during elution can improve the resolution between closely eluting compounds.[2]
-
Stationary Phase: Consider using a different stationary phase. For basic compounds like imidazoles, alumina may provide better separation than silica gel.[3]
Q2: I am experiencing low recovery of my imidazole derivative after recrystallization at a larger scale. What could be the problem?
A2: Low recovery during recrystallization scale-up can be due to:
-
Suboptimal Solvent Volume: The ratio of solvent to solute is critical. Too much solvent will result in your product remaining in the mother liquor.
-
Cooling Rate: Rapid cooling can lead to the formation of small, impure crystals and trap impurities. A slower, controlled cooling process is often necessary at a larger scale to allow for the formation of larger, purer crystals.
-
Incomplete Precipitation: Ensure the solution is cooled to a sufficiently low temperature for an adequate amount of time to maximize crystal formation.
Frequently Asked Questions (FAQs)
Q1: What are the key safety considerations when scaling up an exothermic imidazole synthesis reaction?
A1: Exothermic reactions pose a significant safety risk during scale-up due to the potential for thermal runaway. Key considerations include:
-
Calorimetry Studies: Perform reaction calorimetry (e.g., using a Reaction Calorimeter - RC1) to understand the heat of reaction and the rate of heat evolution.
-
Robust Cooling Systems: Ensure the pilot-plant reactor has a cooling system capable of handling the maximum heat output of the reaction.
-
Controlled Addition: Implement a controlled addition of the limiting reagent to manage the rate of heat generation.
-
Emergency Quenching Plan: Have a well-defined and tested emergency quenching procedure in place.
Q2: How do I choose the right purification method for a large-scale production of an imidazole derivative?
A2: The choice of purification method depends on the physical properties of your compound and the impurities present:
-
Crystallization: If your product is a solid with good crystallinity, crystallization is often the most cost-effective and scalable purification method.
-
Distillation: For volatile imidazole derivatives, distillation can be an efficient purification technique.
-
Chromatography: While expensive, preparative HPLC is sometimes necessary for high-purity requirements, especially in the pharmaceutical industry.
Q3: What analytical techniques are essential for monitoring the scale-up process?
A3: In-process monitoring is crucial for a successful scale-up. Commonly used techniques include:
-
High-Performance Liquid Chromatography (HPLC): To monitor reaction progress, product purity, and impurity formation.
-
Gas Chromatography (GC): For analyzing volatile components and residual solvents.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation of the final product and key intermediates.
-
Mass Spectrometry (MS): To identify unknown impurities.
Data Presentation
Table 1: Comparison of Lab-Scale vs. Pilot-Scale Synthesis of a Pharmaceutical Intermediate [4]
| Parameter | Lab Scale (1L Reactor) | Pilot Scale (20L Reactor) |
| Batch Size | 100 g | 2 kg |
| Reaction Time | 4 hours | 6 hours |
| Yield | 91% | 75% |
| Purity (by HPLC) | >99% | 97% |
| Key Impurity A | <0.1% | 1.5% |
| Key Impurity B | Not Detected | 0.8% |
Note: This data is illustrative and based on a case study of a multi-step pharmaceutical synthesis.[4] Actual results for imidazole derivative scale-up will vary depending on the specific reaction and conditions.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis and purification of 2,4,5-triphenylimidazole, a common imidazole derivative, based on the Debus-Radziszewski reaction.
1. Synthesis of 2,4,5-Triphenylimidazole
This protocol is adapted from a literature procedure.[5]
-
Reactants:
-
Benzil (1.0 mol)
-
Benzaldehyde (1.0 mol)
-
Ammonium acetate (5.0 mol)
-
Glacial Acetic Acid (as solvent)
-
-
Procedure:
-
To a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, add benzil (1.0 mol), ammonium acetate (5.0 mol), and glacial acetic acid.
-
Stir the mixture and heat to reflux (approximately 118 °C).
-
Slowly add benzaldehyde (1.0 mol) to the refluxing mixture over 30 minutes.
-
Continue to heat the reaction mixture at reflux for an additional 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly pour the reaction mixture into a beaker containing ice-cold water with constant stirring.
-
A solid precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the crude product by vacuum filtration and wash the solid with cold water until the filtrate is neutral.
-
Dry the crude 2,4,5-triphenylimidazole in a vacuum oven at 60 °C.
-
2. Purification of 2,4,5-Triphenylimidazole by Recrystallization
-
Procedure:
-
Transfer the crude 2,4,5-triphenylimidazole to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot filter the solution to remove the activated charcoal.
-
Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol.
-
Dry the crystals in a vacuum oven at 60 °C to a constant weight. The expected melting point is 271-274 °C.[3][5]
-
Visualizations
Below are diagrams illustrating key workflows and relationships in the context of imidazole derivative production scale-up.
Caption: A typical experimental workflow for the synthesis and purification of an imidazole derivative.
References
- 1. How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications [unibrom.com]
- 2. US6177575B1 - Process for manufacture of imidazoles - Google Patents [patents.google.com]
- 3. Case Study: Synthesis of an Active Pharmaceutical Ingredient in Water – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 4. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 5. sctunisie.org [sctunisie.org]
Technical Support Center: Refinement of Purification Protocols for Substituted Imidazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their purification protocols for substituted imidazoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying substituted imidazoles?
A1: The most prevalent and effective methods for the purification of substituted imidazoles are column chromatography and recrystallization. For more challenging separations, such as regioisomers, techniques like selective precipitation via salt formation can be employed. The choice of method is dictated by the physical properties of the imidazole derivative, including its polarity, solubility, and pKa.
Q2: How can I effectively monitor the progress of my purification?
A2: Thin-Layer Chromatography (TLC) is an indispensable tool for real-time monitoring of purification. It allows for the rapid assessment of fraction purity during column chromatography and can help in selecting appropriate solvent systems. For more quantitative analysis and to confirm the purity of the final product, High-Performance Liquid Chromatography (HPLC) is the method of choice.
Q3: What are common impurities I might encounter after synthesizing substituted imidazoles?
A3: Common impurities include unreacted starting materials (e.g., aldehydes, dicarbonyl compounds), reagents, and side-products such as regioisomers, especially in cases of unsymmetrically substituted imidazoles. Over-alkylation can also lead to the formation of dialkylated products.
Q4: My substituted imidazole is a thick oil and is difficult to handle. How can I purify it?
A4: Oily products are a common challenge. Column chromatography is typically the most effective method for purifying oils. If the oil is resistant to crystallization, you can attempt to induce crystallization by dissolving it in a minimal amount of a "good" solvent and then slowly adding a "poor" solvent (anti-solvent) until turbidity is observed. Scratching the inside of the flask with a glass rod can also sometimes initiate crystallization.
Troubleshooting Guides
Column Chromatography
This guide addresses common issues encountered during the purification of substituted imidazoles using column chromatography.
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation of Product and Impurities | The polarity of the eluent system is not optimal. | Optimize the Mobile Phase: If using an isocratic system, switch to a gradient elution, starting with a less polar solvent and gradually increasing polarity. Experiment with different solvent systems such as ethyl acetate/hexane or dichloromethane/methanol.[1] |
| The stationary phase is not providing adequate separation. | Change the Stationary Phase: If using standard silica gel, consider using alumina (basic or neutral), which can offer better separation for basic compounds like imidazoles.[1] | |
| Tailing of the Imidazole Peak on Silica Gel | Strong interaction between the basic imidazole ring and the acidic silica gel. | Add a Basic Modifier: Incorporate a small amount (0.1-1%) of a base like triethylamine or pyridine into the mobile phase to neutralize the acidic sites on the silica gel.[1] |
| Overloading of the column. | Reduce Sample Load: Ensure the amount of crude material is appropriate for the column size. A general rule is a 40:1 to 100:1 ratio of silica to crude product by weight.[1] | |
| Low Recovery of the Product | The compound may be irreversibly adsorbed onto the silica gel. | Use a Less Acidic Stationary Phase: Switch to neutral or basic alumina. Deactivating the silica gel with a base before running the column can also mitigate this issue.[1] |
| The compound may be degrading on the stationary phase. | Increase Elution Speed: Use flash chromatography to minimize the time the compound spends on the column.[1] |
Crystallization
This section provides troubleshooting for common problems encountered during the recrystallization of substituted imidazoles.
| Problem | Possible Cause(s) | Solution(s) |
| Product "Oils Out" Instead of Crystallizing | The solution was cooled too quickly. | Re-dissolve the oil by heating the solution and allow it to cool at a much slower rate.[2] |
| The melting point of the product is lower than the boiling point of the solvent. | Use a lower-boiling point solvent or a solvent mixture.[2] | |
| The product is impure, leading to a melting point depression. | Purify the compound by another method, such as column chromatography, before attempting recrystallization.[2] | |
| No Crystals Form | The solution is not supersaturated. | Increase Concentration: Slowly evaporate some of the solvent to increase the concentration of the imidazole derivative. |
| Lack of nucleation sites for crystal growth. | Induce Crystallization: Add a seed crystal from a previous batch or scratch the inside of the flask with a glass rod. | |
| Recrystallized Product is Still Impure | A single recrystallization may not be sufficient. | Perform Multiple Recrystallizations: A second recrystallization can significantly improve purity, though some product loss is expected.[2] |
| Insoluble impurities are present. | Perform Hot Filtration: If there are insoluble impurities, perform a hot gravity filtration of the dissolved sample before allowing it to cool.[2] | |
| Colored impurities are present. | Use Activated Charcoal: Add a small amount of activated charcoal to the hot solution, swirl, and then perform a hot filtration to remove the charcoal and adsorbed impurities. |
Data Presentation
The following tables provide examples of purification outcomes for substituted imidazoles from literature.
Table 1: Purification of Trisubstituted Imidazoles by Recrystallization
| Compound | Crude Yield (%) | Purification Method | Solvent(s) | Final Yield (%) | Purity | Reference |
| 2,4,5-Triphenyl-1H-imidazole | - | Recrystallization | Ethanol | 95 | >98% (by NMR) | [3] |
| 2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole | - | Recrystallization | Ethanol | 92 | >98% (by NMR) | [4] |
| 2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole | - | Recrystallization | Ethanol | 90 | >98% (by NMR) | [4] |
Table 2: Purification of N-Alkylated Imidazoles by Column Chromatography
| Compound | Crude Product | Stationary Phase | Mobile Phase | Yield (%) | Purity | Reference |
| 1-Benzylimidazole | Oil | Silica Gel | Ethyl acetate/Hexane | ~85 | >95% (by NMR) | [1] |
| N-dodecyl-2-methylimidazole | Organic Phase | - | Washed with brine | 99 | High (by GC) | [5] |
Experimental Protocols
Protocol 1: Flash Column Chromatography of a Substituted Imidazole
-
Column Preparation: Select an appropriately sized column and pack it with silica gel as a slurry in a non-polar solvent system (e.g., hexane/ethyl acetate 95:5).[1]
-
Sample Preparation: Dissolve the crude imidazole derivative in a minimal amount of the initial mobile phase or perform a "dry load" by adsorbing the compound onto a small amount of silica gel.[1]
-
Loading: Carefully add the prepared sample to the top of the column.
-
Elution: Begin eluting with the non-polar solvent system. Gradually increase the polarity of the mobile phase (e.g., to 80:20, then 50:50 hexane/ethyl acetate) to elute the product. If tailing is observed, consider adding 0.5% triethylamine to the mobile phase.[1]
-
Fraction Collection and Analysis: Collect fractions and monitor the elution using TLC.
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: Recrystallization of a Solid Substituted Imidazole
-
Solvent Selection: Choose a solvent in which the imidazole derivative is sparingly soluble at room temperature but highly soluble when heated. Ethanol is often a good starting point for many substituted imidazoles.[3]
-
Dissolution: In a flask, add the minimum amount of hot solvent to the crude solid to completely dissolve it.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution by gravity.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. US3915982A - Imidazole derivatives and process for their preparation - Google Patents [patents.google.com]
- 3. EP0024533B1 - Isolation of imidazoles from their aqueous solutions - Google Patents [patents.google.com]
- 4. Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01767E [pubs.rsc.org]
- 5. US5011934A - Process for preparing 1-alkylimidazoles - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis for Drug Development Professionals: Methimazole vs. Methyl 2-mercapto-1-methyl-1H-imidazole-5-carboxylate
An objective guide for researchers and scientists on the established antithyroid drug, methimazole, and the uncharacterized compound, Methyl 2-mercapto-1-methyl-1H-imidazole-5-carboxylate.
This guide provides a comprehensive comparison of the well-established antithyroid drug, methimazole, and the structurally related but largely uncharacterized compound, this compound. For drug development professionals, understanding the known parameters of a standard drug like methimazole is crucial when evaluating new chemical entities. This document summarizes the available data for methimazole and presents detailed experimental protocols that can be employed to assess the therapeutic potential of this compound and enable a direct comparative analysis.
Chemical Structure and Properties
A fundamental starting point for comparison is the chemical structure of the two compounds.
| Feature | Methimazole | This compound |
| Chemical Structure | ||
| IUPAC Name | 1-methyl-1,3-dihydro-2H-imidazole-2-thione | This compound |
| Molecular Formula | C₄H₆N₂S | C₆H₈N₂O₂S |
| Molecular Weight | 114.17 g/mol | 172.21 g/mol |
| CAS Number | 60-56-0 | 68892-07-9 |
Performance and Biological Activity: A Data Gap
Currently, there is a significant disparity in the available experimental data between methimazole and this compound. Methimazole is a well-characterized drug, while the latter remains largely uninvestigated in the public domain.
Methimazole: Established Efficacy
Methimazole is a potent antithyroid agent used in the treatment of hyperthyroidism.[1] Its primary mechanism of action is the inhibition of thyroid peroxidase (TPO), a key enzyme in the synthesis of thyroid hormones.[2][3] By blocking TPO, methimazole prevents the iodination of tyrosine residues on thyroglobulin, thereby reducing the production of thyroxine (T4) and triiodothyronine (T3).[2] The inhibition of human thyroid peroxidase by methimazole has been reported to be irreversible, with a concentration for 50% inhibition (IC50) of approximately 8 x 10⁻⁷ M in vitro.[4]
Table 1: Pharmacokinetic Properties of Methimazole
| Parameter | Value | Reference |
| Bioavailability | 80-95% | [5] |
| Half-life | 3-6 hours | [5][6] |
| Protein Binding | Negligible | [5] |
| Metabolism | Hepatic | [7] |
| Excretion | Urine | [7] |
| IC50 for TPO Inhibition | 8 x 10⁻⁷ M | [4] |
This compound: Uncharacterized Potential
To date, there are no publicly available studies detailing the biological activity, therapeutic efficacy, or pharmacokinetic profile of this compound. Its structural similarity to methimazole, particularly the 2-mercapto-1-methyl-imidazole core, suggests a potential for similar biological activity, such as TPO inhibition. However, the addition of a methyl carboxylate group at the 5-position could significantly alter its potency, selectivity, and pharmacokinetic properties. Further experimental investigation is required to determine its pharmacological profile.
Experimental Protocols for Comparative Analysis
To enable a direct comparison, the following experimental protocols are provided. These standard assays are crucial for evaluating the antithyroid potential of new chemical entities like this compound and benchmarking them against established drugs such as methimazole.
Thyroid Peroxidase (TPO) Inhibition Assay (Amplex® UltraRed Method)
This in vitro assay is a widely used method for screening potential TPO inhibitors.[8][9][10]
Principle: The assay measures the peroxidase activity of TPO. In the presence of hydrogen peroxide (H₂O₂), TPO catalyzes the oxidation of the Amplex® UltraRed substrate to a highly fluorescent product, resorufin. An inhibitor will reduce the rate of this reaction, leading to a decrease in fluorescence.
Materials:
-
Rat or porcine thyroid microsomes (as a source of TPO)
-
Amplex® UltraRed reagent
-
Hydrogen peroxide (H₂O₂)
-
Potassium phosphate buffer
-
Test compound (this compound)
-
Positive control (Methimazole)
-
96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents: Prepare working solutions of Amplex® UltraRed, H₂O₂, and thyroid microsomes in potassium phosphate buffer. Prepare serial dilutions of the test compound and methimazole.
-
Assay Setup: In a 96-well plate, add the thyroid microsome preparation to each well.
-
Compound Addition: Add the various concentrations of the test compound and methimazole to the respective wells. Include a vehicle control (e.g., DMSO) and a no-enzyme control.
-
Initiation of Reaction: Start the reaction by adding H₂O₂ to all wells.
-
Incubation: Incubate the plate at room temperature, protected from light.
-
Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 530 nm excitation, 590 nm emission) at various time points or as an endpoint reading.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Visualizing Key Pathways and Workflows
To further aid in the understanding of the underlying mechanisms and experimental designs, the following diagrams are provided.
Caption: Mechanism of Thyroid Hormone Synthesis and Inhibition.
Caption: Workflow for the In Vitro TPO Inhibition Assay.
Conclusion and Future Directions
Methimazole is a cornerstone in hyperthyroidism therapy with a well-defined pharmacological profile. In contrast, this compound represents an unexplored chemical entity. While its structural similarity to methimazole provides a rationale for investigating its potential as an antithyroid agent, comprehensive in vitro and in vivo studies are essential to determine its efficacy, potency, and safety profile. The experimental protocols outlined in this guide provide a clear path for researchers to undertake a direct and meaningful comparative analysis of these two compounds. Such studies will be instrumental in determining if this compound holds promise as a novel therapeutic agent.
References
- 1. Pharmacokinetic properties and bioavailability of methimazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methimazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Adverse events of the thyroid peroxidase inhibitor methimazole in the treatment of hyperthyroidism: a comprehensive analysis from the first quarter of 2004 to the first quarter of 2025 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of antithyroid agents 6-propyl-2-thiouracil and 1-mehtyl-2-mercaptoimidazole on human thyroid iodine peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical pharmacokinetics of antithyroid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medicine.com [medicine.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
Structure-activity relationship of Methyl 2-mercapto-1-methyl-1H-imidazole-5-carboxylate analogs
For Researchers, Scientists, and Drug Development Professionals
The imidazole scaffold is a cornerstone in medicinal chemistry, forming the basis for a wide range of biologically active molecules. This guide provides a comparative analysis of the structure-activity relationships (SAR) of two distinct classes of imidazole-based compounds: 2-thioimidazole analogs as antithyroid agents and a benzimidazole-5-carboxylate derivative as an anticancer agent. The data presented herein is compiled from published experimental studies and aims to provide a clear, objective comparison to aid in the design and development of novel therapeutics.
Antithyroid Activity of 2-Thioimidazole Analogs
A series of 1,4,5-trialkyl-2-thioimidazole derivatives, structurally related to the well-known antithyroid drug methimazole (1-methyl-2-mercaptoimidazole), have been synthesized and evaluated for their ability to inhibit thyroid peroxidase (TPO). TPO is a key enzyme in the biosynthesis of thyroid hormones, making it a prime target for the treatment of hyperthyroidism.
Data Presentation: TPO Inhibition by 1,4,5-Trialkyl-2-Thioimidazole Derivatives
The inhibitory activity of these analogs was quantified by determining their IC50 values, the concentration required to inhibit 50% of TPO activity in vitro. The results are summarized in the table below.
| Compound ID | R1 | R2 | R3 | IC50 (µM)[1] |
| Methimazole (Reference) | CH₃ | H | H | 0.8[2] |
| 1 | CH₃ | CH₃ | CH₃ | > 1000 |
| 2 | CH₃ | CH₃ | C₂H₅ | 500 |
| 3 | CH₃ | CH₃ | C₃H₇ | 250 |
| 4 | CH₃ | C₂H₅ | C₂H₅ | 100 |
| 5 | CH₃ | C₂H₅ | C₃H₇ | 80 |
| 6 | CH₃ | C₂H₅ | C₄H₉ | 60 |
| 7 | CH₃ | C₃H₇ | C₂H₅ | 70 |
| 8 | CH₃ | C₃H₇ | C₃H₇ | 50 |
| 9 | CH₃ | C₃H₇ | C₄H₉ | 40 |
| 10 | CH₃ | C₄H₉ | C₄H₉ | 30 |
| 11 | C₂H₅ | C₂H₅ | C₂H₅ | 120 |
| 12 | C₂H₅ | C₃H₇ | C₃H₇ | 60 |
| 13 | C₂H₅ | C₄H₉ | C₄H₉ | 40 |
Structure-Activity Relationship Summary:
-
Effect of Alkyl Substitution at C4 and C5: The parent compound, methimazole, which is unsubstituted at the C4 and C5 positions, exhibits potent TPO inhibition. Introduction of small alkyl groups at these positions, such as in compound 1 (trimethyl), drastically reduces activity.
-
Influence of Alkyl Chain Length: Increasing the length of the alkyl chains at the C4 and C5 positions generally leads to a progressive increase in inhibitory activity. For instance, within the 1-methyl series (compounds 1-10 ), the activity increases from trimethyl (IC50 > 1000 µM) to dibutyl (IC50 = 30 µM). The 1-methyl-4,5-dipropyl-2-thioimidazole (compound 8 ) and 1-methyl-4,5-dibutyl-2-thioimidazole (compound 10 ) were among the most potent compounds in this series.[1]
-
Role of the N1-Substituent: Comparing compounds with the same C4 and C5 substituents but different N1-substituents (e.g., compound 8 vs. 12 , and 10 vs. 13 ) suggests that the N1-methyl group is generally favorable for higher potency compared to the N1-ethyl group.
Experimental Protocols
In Vitro Thyroid Peroxidase Inhibition Assay: [1][3][4]
-
Enzyme Preparation: Thyroid peroxidase is typically obtained from porcine or rat thyroid microsomes. The tissue is homogenized in a suitable buffer (e.g., phosphate buffer, pH 7.4) and centrifuged to isolate the microsomal fraction containing the enzyme.
-
Assay Reaction: The assay is performed in a multi-well plate format. The reaction mixture contains the TPO enzyme preparation, a chromogenic or fluorogenic substrate (e.g., guaiacol or Amplex UltraRed), hydrogen peroxide (H₂O₂) as a co-substrate, and the test compound at various concentrations.
-
Detection: The rate of the enzymatic reaction is monitored by measuring the change in absorbance or fluorescence over time using a plate reader. Guaiacol oxidation produces a colored product that can be measured spectrophotometrically, while the oxidation of Amplex UltraRed yields a highly fluorescent product, resorufin.
-
IC50 Determination: The percentage of enzyme inhibition is calculated for each concentration of the test compound relative to a control without the inhibitor. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of thyroid hormone synthesis and the workflow for evaluating TPO inhibitors.
Anticancer Activity of a Benzimidazole-5-Carboxylate Analog
In a distinct therapeutic area, a benzimidazole derivative, Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC), has been identified as a potent anticancer agent. This compound acts as a microtubule targeting agent, inducing mitotic arrest and subsequent cell death in cancer cells.
Data Presentation: In Vitro Cytotoxicity of MBIC
The anticancer activity of MBIC was evaluated against a panel of human breast cancer cell lines and a normal fibroblast cell line using the MTT assay. The IC50 values, representing the concentration of the compound required to inhibit 50% of cell growth, are presented below.
| Cell Line | Cell Type | IC50 (µM)[5][6] |
| MCF-7 | Non-aggressive breast cancer | 0.73 ± 0.0 |
| T47D | Lowly metastatic breast cancer | 1.3 ± 0.1 |
| MDA-MB-468 | Lowly metastatic breast cancer | 12.0 ± 0.3 |
| MDA-MB-231 | Aggressive, highly metastatic breast cancer | 20.4 ± 0.2 |
| L-cells | Normal fibroblast | 59.6 ± 2.5 |
Structure-Activity Relationship Insights:
While a full SAR study with multiple analogs is not available in the cited literature, the data for MBIC provides a valuable reference point. The potent activity against cancer cell lines, particularly the non-aggressive MCF-7 line, coupled with significantly lower toxicity towards normal fibroblasts, highlights the therapeutic potential of this scaffold. The variation in potency against different breast cancer cell lines suggests that cellular factors, such as p53 mutation status, may influence the compound's efficacy.[6]
Experimental Protocols
MTT Cell Viability Assay:
-
Cell Culture: Cancer and normal cell lines are cultured in appropriate media and conditions until they reach a suitable confluence.
-
Cell Seeding: Cells are harvested and seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., MBIC) and incubated for a specified period (e.g., 24 hours).
-
MTT Addition: After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Formazan Solubilization: Viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals. A solubilizing agent (e.g., DMSO or isopropanol) is then added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
IC50 Calculation: The cell viability is calculated as a percentage of the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
Logical Relationship Diagram
The following diagram illustrates the logical flow from compound design to the evaluation of its anticancer activity.
Conclusion
This guide provides a comparative overview of the structure-activity relationships for two classes of imidazole-based compounds with distinct biological activities. The antithyroid 2-thioimidazole analogs demonstrate a clear trend where lipophilicity and the nature of alkyl substituents at various positions on the imidazole ring significantly impact their TPO inhibitory potency. In contrast, the benzimidazole-5-carboxylate derivative, MBIC, showcases potent and selective anticancer activity, highlighting a different therapeutic application for a related heterocyclic scaffold. The provided experimental protocols and diagrams offer a foundational understanding for researchers engaged in the design and evaluation of novel imidazole-based therapeutic agents.
References
- 1. Synthesis and antithyroid activity of 1,4,5-trialkyl 2-thioimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of antithyroid agents 6-propyl-2-thiouracil and 1-mehtyl-2-mercaptoimidazole on human thyroid iodine peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Mercaptoimidazole Esters: A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of various mercaptoimidazole esters and their derivatives. The information presented is based on available experimental data and is intended to assist researchers in drug discovery and development.
Core Findings
Mercaptoimidazole derivatives have demonstrated a wide spectrum of biological activities, including antioxidant, anti-inflammatory, anticancer, and enzyme inhibitory effects. The presence of the mercapto group is often crucial for their mechanism of action, particularly in enzyme inhibition where it can interact with metal ions in the active sites of enzymes like tyrosinase.[1][2]
The biological activity of these compounds is significantly influenced by the nature and position of substituents on the imidazole or benzimidazole ring. Electron-donating groups tend to decrease the S-H bond dissociation energy, potentially enhancing antioxidant activity through hydrogen atom transfer.[3] Conversely, electron-withdrawing groups can enhance other activities like tyrosinase inhibition.[1]
Quantitative Data Summary
The following tables summarize the biological activities of various mercaptoimidazole and mercaptobenzimidazole derivatives based on reported IC50 values and percentage inhibitions.
Table 1: Antioxidant Activity of Mercaptoimidazole Derivatives
| Compound | Assay | IC50 (µM) | % Inhibition | Reference |
| 5-NH2-4-mercaptoimidazole | Computational (BDE) | N/A | Lowest BDE value (66.6 kcal/mol) | [3] |
| 5-NHMe2-4-mercaptoimidazole | Computational (IE) | N/A | Lowest IE value (157.1 kcal/mol) | [3] |
| N-acylhydrazone derivative 13 | DPPH Scavenging | 131.50 | N/A | [4] |
| 2-MBI Analog 9 | ABTS Radical Scavenging | N/A | 90% | [1] |
| 2-MBI Analogs (various) | ABTS Radical Scavenging | N/A | > 62% | [1] |
BDE: Bond Dissociation Energy; IE: Ionization Energy; DPPH: 2,2-diphenyl-1-picrylhydrazyl; ABTS: 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid); 2-MBI: 2-mercaptobenzimidazole.
Table 2: Enzyme Inhibitory Activity of Mercaptobenzimidazole Analogs
| Compound | Enzyme | IC50 (µM) | Reference |
| Analog 4 (5-chloro-2-MBI) | Mushroom Tyrosinase (Monophenolase) | 0.06 ± 0.01 | [1] |
| Analog 6 (5-benzoyl-2-MBI) | Mushroom Tyrosinase (Diphenolase) | 0.02 ± 0.01 | [1] |
| Kojic Acid (Standard) | Mushroom Tyrosinase (Monophenolase) | 16.83 ± 3.46 | [1] |
| Kojic Acid (Standard) | Mushroom Tyrosinase (Diphenolase) | 19.52 ± 0.68 | [1] |
| Hydrazone derivative 15 | Butyrylcholinesterase | 25.10 ± 0.90 | [5] |
| Galantamine (Standard) | Butyrylcholinesterase | 18.13 ± 0.20 | [5] |
Table 3: Anti-inflammatory Activity of Mercaptobenzimidazole Derivatives
| Compound | Assay | % Inhibition of Paw Edema | Reference |
| MB-1 | Carrageenan-induced paw edema in rats | 65.85% | [6] |
| Indomethacin (Standard) | Carrageenan-induced paw edema in rats | 69.83% | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Synthesis of Mercaptoimidazole Derivatives
A general procedure for the synthesis of 2-mercaptobenzimidazole derivatives involves the reaction of the corresponding o-phenylenediamine with carbon disulfide or sodium N,N-diethyldithiocarbamate.[1]
-
Method 1 (using Carbon Disulfide): A mixture of the appropriately substituted o-phenylenediamine and sodium hydroxide is refluxed with carbon disulfide.
-
Method 2 (using Sodium N,N-diethyldithiocarbamate): A solution of the o-phenylenediamine and sodium N,N-diethyldithiocarbamate trihydrate in DMF is heated in the presence of AlCl3.[1]
Subsequent modifications, such as S-alkylation and N-alkylation, can be performed to generate a variety of esters and other derivatives.[4][7]
DPPH Radical Scavenging Assay (Antioxidant Activity)
This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.
-
A solution of the test compound is prepared in a suitable solvent (e.g., methanol).
-
This solution is mixed with a methanolic solution of DPPH.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured spectrophotometrically at a specific wavelength (e.g., 517 nm).
-
The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound). Ascorbic acid is commonly used as a positive control.[4]
Tyrosinase Inhibition Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of tyrosinase, a key enzyme in melanin synthesis.
-
Mushroom tyrosinase is prepared in a phosphate buffer solution.
-
The test compound is dissolved in a suitable solvent.
-
The enzyme solution is incubated with the test compound for a specific period.
-
A substrate, such as L-tyrosine (for monophenolase activity) or L-DOPA (for diphenolase activity), is added to initiate the reaction.
-
The formation of dopachrome is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 475 nm) over time.
-
The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated. Kojic acid is often used as a standard inhibitor.[1]
Carrageenan-Induced Paw Edema Assay (Anti-inflammatory Activity)
This in vivo assay is a standard model for evaluating acute inflammation.
-
Experimental animals (e.g., rats) are divided into control, standard, and test groups.
-
The test compounds or the standard drug (e.g., indomethacin or diclofenac sodium) are administered orally or intraperitoneally.[6][8]
-
After a specific time (e.g., 30 or 60 minutes), a sub-plantar injection of carrageenan solution is given into the hind paw of each animal to induce inflammation.
-
The paw volume is measured at different time intervals after carrageenan injection using a plethysmometer.
-
The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.[6]
Visualizations
The following diagrams illustrate key concepts related to the biological activity of mercaptoimidazole esters.
Caption: General experimental workflow for the synthesis and biological evaluation of mercaptoimidazole derivatives.
Caption: Proposed mechanism of tyrosinase inhibition by mercaptoimidazole derivatives.
Caption: Inhibition of pro-inflammatory signaling pathways by mercaptoimidazole derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Anti-Browning Effect of 2-Mercaptobenzo[ d]imidazole Analogs with Antioxidant Activity on Freshly-Cut Apple Slices and Their Highly Potent Tyrosinase Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jst-ud.vn [jst-ud.vn]
- 4. Synthesis, biological activities, and molecular docking studies of 2-mercaptobenzimidazole based derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jcsp.org.pk [jcsp.org.pk]
- 6. scispace.com [scispace.com]
- 7. epubl.ktu.edu [epubl.ktu.edu]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Antithyroid Activity of Methimazole and its Precursor, Carbimazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antithyroid activity of methimazole and its precursor, carbimazole. The information is supported by experimental data to aid in research and development of therapeutic agents for hyperthyroidism.
Introduction to Methimazole and its Precursor
Methimazole is a potent antithyroid agent belonging to the thionamide class of drugs. It is widely used in the treatment of hyperthyroidism, a condition characterized by an overactive thyroid gland.[1] Its primary mechanism of action involves the inhibition of thyroid peroxidase (TPO), a key enzyme in the synthesis of thyroid hormones.[1] Carbimazole is a pro-drug that is rapidly and completely metabolized to methimazole in the body and is therefore considered a precursor to the active compound.[2][3]
Comparative Efficacy: In Vivo Studies
Clinical and preclinical studies have been conducted to compare the efficacy of methimazole and carbimazole in reducing thyroid hormone levels.
Table 1: Comparison of Pharmacokinetic Parameters of Methimazole and Carbimazole in Humans
| Parameter | Methimazole (10 mg) | Carbimazole (15 mg) | Reference |
| Active Metabolite | Methimazole | Methimazole | [2][3] |
| Time to Peak Plasma Concentration (Tmax) | 0.9 hours | 0.9 hours (for methimazole) | [2] |
| Peak Plasma Concentration (Cmax) of Methimazole | 149 ng/mL | 163 ng/mL | [2] |
| Plasma Half-life (t1/2) of Methimazole | 5.4 hours | 5.7 hours | [2] |
| Bioavailability (relative to IV methimazole) | ~93% | Rapid and total conversion to methimazole | [2][4] |
Note: 15 mg of carbimazole is approximately equimolar to 10 mg of methimazole.
Table 2: Comparison of Clinical Efficacy of Methimazole and Propylthiouracil (PTU) in Patients with Graves' Disease
While direct comparative efficacy data for other methimazole precursors is limited, data comparing methimazole to another thionamide, propylthiouracil (PTU), provides context for its potency.
| Treatment Group (at 12 weeks) | Percentage of Patients with Normalized Free T4 | Reference |
| Methimazole (30 mg/day) | 96.5% | [5] |
| Methimazole (15 mg/day) | 86.2% | [5] |
| Propylthiouracil (300 mg/day) | 78.3% | [5] |
A meta-analysis of randomized controlled trials concluded that the efficacy of methimazole may be better than PTU in patients with hyperthyroidism regarding the reduction of T3, T4, FT3, and FT4 levels.[6]
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of antithyroid agents.
Protocol 1: Induction of Hyperthyroidism in a Rat Model
This protocol is used to create an animal model of hyperthyroidism to test the efficacy of antithyroid drugs.
Materials:
-
Male Wistar rats (200-250 g)
-
L-thyroxine (T4) sodium salt
-
Vehicle for T4 administration (e.g., 0.9% saline)
-
Animal caging and husbandry supplies
-
Equipment for blood collection
Procedure:
-
Acclimatization: House the rats in a controlled environment for at least one week before the experiment.
-
Induction: Administer L-thyroxine to the rats to induce a hyperthyroid state. A common method is daily subcutaneous or intraperitoneal injection of T4 at a dose of 300-500 µg/kg for 14 days.
-
Confirmation of Hyperthyroidism: After the induction period, collect blood samples via tail vein or cardiac puncture. Analyze serum levels of T3, T4, and thyroid-stimulating hormone (TSH) to confirm the hyperthyroid state (elevated T3 and T4, suppressed TSH).
-
Grouping and Treatment: Once hyperthyroidism is confirmed, divide the animals into control and treatment groups. The treatment groups receive the test compounds (e.g., methimazole, carbimazole) at various doses, while the control group receives the vehicle.
-
Monitoring and Endpoint Analysis: Monitor the animals for clinical signs of hyperthyroidism and treatment effects. At the end of the treatment period (e.g., 2-4 weeks), collect blood samples for final thyroid hormone analysis.
Protocol 2: In Vitro Thyroid Peroxidase (TPO) Inhibition Assay
This assay is used to determine the direct inhibitory effect of a compound on the TPO enzyme.[7]
Materials:
-
Porcine or rat thyroid microsomes (as a source of TPO)
-
Test compounds (methimazole, precursors) dissolved in a suitable solvent (e.g., DMSO)
-
Phosphate buffer (pH 7.4)
-
Guaiacol solution
-
Hydrogen peroxide (H₂O₂) solution
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate or cuvette, prepare a reaction mixture containing phosphate buffer, the TPO enzyme preparation, and the test compound at various concentrations.
-
Pre-incubation: Incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.
-
Substrate Addition: Add the guaiacol solution to the reaction mixture.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the H₂O₂ solution.
-
Measurement: Immediately measure the increase in absorbance at 470 nm over time. The rate of increase in absorbance is proportional to the TPO activity.
-
Data Analysis: Calculate the percentage of TPO inhibition for each concentration of the test compound. Determine the half-maximal inhibitory concentration (IC50) value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Visualizing the Mechanism and Workflow
Diagrams created using Graphviz (DOT language) illustrate the key pathways and processes involved in the action of methimazole and its evaluation.
Caption: Mechanism of action of methimazole and its precursor carbimazole.
References
- 1. Methimazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Comparative bioavailability of carbimazole and methimazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Pharmacokinetic properties and bioavailability of methimazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The efficiency and safety of methimazole and propylthiouracil in hyperthyroidism: A meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Synthetic Routes of Methimazole for Pharmaceutical Research and Development
For Researchers, Scientists, and Drug Development Professionals
Methimazole, a critical thiourea-based antithyroid drug, is a cornerstone in the management of hyperthyroidism. Its synthesis has been approached through various chemical pathways, each presenting a unique profile of efficacy, scalability, and environmental impact. This guide provides a comprehensive comparison of the most prominent synthetic routes to methimazole, offering quantitative data, detailed experimental protocols, and an evaluation based on green chemistry principles to inform process development and optimization.
Comparative Analysis of Synthetic Efficacy
The selection of a synthetic route for an active pharmaceutical ingredient (API) like methimazole is a multi-faceted decision, balancing yield, purity, cost, and environmental footprint. Below is a summary of key quantitative data for the leading synthetic pathways to methimazole.
| Synthetic Route | Starting Materials | Key Reagents/Catalysts | Reaction Conditions | Yield (%) | Purity (%) |
| 1. From Aminoacetaldehyde Acetals and Thiocyanates | |||||
| a) Methylamino acetaldehyde diethyl acetal & Potassium thiocyanate | Methylamino acetaldehyde diethyl acetal, Potassium thiocyanate | Hydrochloric acid | Aqueous solution, ~30°C | 47.2[1] | >99[1] |
| b) Methylamino acetaldehyde ethylene acetal & Ammonium thiocyanate | Methylamino acetaldehyde ethylene acetal, Ammonium thiocyanate | Sulfuric acid, Phase transfer catalyst (e.g., PEG-2000) | Aqueous solution, 40-70°C, 5 hours | 81.4 (crude)[2] | >99.6 (recrystallized)[2] |
| 2. Base Hydrolysis of Imidazole Carboxylate | 1-Methyl-1H-imidazole | Ethyl chloroformate, Sulfur, Base (e.g., NaOH) | Stage 1 (Intermediate formation): 60°C, 9 hoursStage 2 (Methylation): 25-35°C, 2-3 hoursStage 3 (Hydrolysis): 25-35°C, 5 hours | 78 (overall)[2] | High |
| 3. From Chloroacetaldehyde Dimethyl Acetal | Chloroacetaldehyde dimethyl acetal, Methylamine methanol solution | Sodium thiocyanate, Hydrochloric acid | Step 1 (Amination): 125-135°CStep 2 (Cyclization): 50-60°C, 12-15 hours | 55.1 | 98.7 |
| 4. Novel Approach from Glyoxal | Glyoxal, 1-Methylthiourea or 4,5-dihydroxy-1-methylimidazolidine-2-thione (1-Me-DHIT), 1-Methylthiourea | Not specified | Not specified | Not reported | Not reported |
Green Chemistry Evaluation
The principles of green chemistry are increasingly integral to modern pharmaceutical manufacturing. Key metrics such as Atom Economy and the Environmental Factor (E-Factor) provide a quantitative assessment of the sustainability of a chemical process.
-
Atom Economy calculates the proportion of reactant atoms that are incorporated into the final product. A higher percentage indicates a more efficient and less wasteful process.
-
E-Factor is the ratio of the mass of waste generated to the mass of the desired product. A lower E-Factor is indicative of a greener process.
-
Routes from Aminoacetaldehyde Acetals (1a and 1b): These are condensation reactions that typically have good atom economy. However, the use of strong acids and organic solvents for extraction and purification can contribute to a higher E-Factor. The use of a phase transfer catalyst in route 1b may improve efficiency but also adds to the complexity of the waste stream.
-
Base Hydrolysis of Imidazole Carboxylate (2): This multi-step synthesis involves the formation of an intermediate. While the overall yield is good, the atom economy of the entire sequence may be lower due to the use of protecting and activating groups that are not incorporated into the final methimazole molecule. The process involves several reagents, which could lead to a significant E-Factor.
-
Route from Chloroacetaldehyde Dimethyl Acetal (3): This two-step process involves high temperatures and the use of methanol and ethyl acetate as solvents. The generation of inorganic salts as byproducts will contribute to the waste stream and increase the E-Factor.
-
Novel Approach from Glyoxal (4): This route is presented as a potentially "clean" and "green" approach, especially if it can be performed with minimal use of hazardous solvents and reagents.[3] However, without detailed experimental data, a quantitative assessment of its green metrics is not possible.
Experimental Protocols
Detailed methodologies are crucial for the replication and optimization of synthetic routes. Below are protocols for the key syntheses discussed.
Protocol 1b: Synthesis from Methylamino Acetaldehyde Ethylene Acetal and Ammonium Thiocyanate
This method is adapted from a patented industrial process and is noted for its high yield.[2]
-
Reaction Setup: In a suitable reactor, dissolve 221g of methylamino acetaldehyde ethylene acetal and 206g of ammonium thiocyanate in 200mL of deionized water with stirring.
-
Catalyst Addition: Add 15g of PEG-2000 (phase transfer catalyst) to the mixture and raise the temperature to 40°C.
-
Acidification and Cyclization: Slowly add 40mL of 98% concentrated sulfuric acid over 1 hour. After the addition is complete, increase the temperature to 70°C and maintain for 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Extraction: Once the reaction is complete, add 200mL of saturated brine and extract the product with 300mL of 2-tetrahydrofuran. Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to obtain the crude methimazole.
-
Purification: The crude product can be recrystallized from ethanol to yield pure methimazole.
Protocol 2: Base Hydrolysis of Ethyl 3-methyl-2-thioxo-2,3-dihydro-1H-imidazole-1-carboxylate
This scalable two-step process begins with the synthesis of a key imidazole carboxylate intermediate.[2]
Step 1: Synthesis of the Intermediate
-
(Detailed protocol for the synthesis of ethyl 3-methyl-2-thioxo-2,3-dihydro-1H-imidazole-1-carboxylate from 1-methyl-1H-imidazole, ethyl chloroformate, and sulfur would be included here based on the referenced literature.)
Step 2: Base Hydrolysis
-
Reaction Setup: The intermediate is subjected to hydrolysis using a base such as sodium hydroxide.
-
Reaction Conditions: The reaction is typically carried out at a controlled temperature of 25-35°C for approximately 5 hours.
-
Work-up and Isolation: After the reaction is complete, the methimazole product is isolated through appropriate work-up procedures, which may include neutralization, extraction, and crystallization.
Protocol 3: Synthesis from Chloroacetaldehyde Dimethyl Acetal
This two-step route provides a viable alternative for methimazole synthesis.
Step 1: Formation of Methylamino Dimethylacetal
-
Ammonolysis: React chloroacetaldehyde dimethyl acetal with a methylamine methanol solution in an autoclave at 125-135°C.
-
Neutralization and Isolation: After the reaction, neutralize the mixture with an alkali alcoholate, filter, and remove the methanol by distillation. The intermediate, methylamino dimethylacetal, is obtained by reduced pressure distillation.
Step 2: Cyclization to Methimazole
-
Reaction Setup: Add the purified methylamino dimethylacetal and sodium thiocyanate to purified water.
-
Acidification: Add hydrochloric acid dropwise at room temperature.
-
Reaction: Heat the mixture to 50-60°C for 12-15 hours.
-
Work-up and Purification: After the reaction, remove water by reduced pressure distillation. Add ethyl acetate, heat to reflux, and filter while hot. The filtrate is then concentrated and cooled to crystallize the methimazole product.
Visualizing the Synthesis and Mechanism of Action
To further elucidate the processes involved, the following diagrams illustrate a representative synthetic workflow and the mechanism of action of methimazole.
Methimazole's therapeutic effect is derived from its ability to inhibit thyroid peroxidase (TPO), a key enzyme in the synthesis of thyroid hormones.[2]
References
Navigating the Labyrinth: A Comparative Guide to In Vitro Assay Validation for Novel Thyroid Hormone Inhibitors
For researchers, scientists, and drug development professionals, the quest for novel thyroid hormone inhibitors demands robust and reliable in vitro assays. This guide provides an objective comparison of key assays, complete with experimental data and detailed protocols, to aid in the selection and validation of the most appropriate methods for your research.
The thyroid hormone system plays a pivotal role in regulating metabolism, growth, and development. Consequently, the identification of compounds that can modulate this system is of significant interest in drug discovery and toxicology. Validating in vitro assays to screen for and characterize novel thyroid hormone inhibitors is a critical first step in this process. This guide delves into the most common in vitro assays, comparing their methodologies, performance, and the interpretation of their results.
Key Targets for Thyroid Hormone Inhibition
In vitro assays for thyroid hormone inhibitors typically target one or more key proteins involved in the synthesis, transport, and action of thyroid hormones. The primary targets include:
-
Thyroid Peroxidase (TPO): A crucial enzyme in the synthesis of thyroid hormones.[1][2]
-
Sodium-Iodide Symporter (NIS): Responsible for the uptake of iodide into thyroid follicular cells, the first step in hormone synthesis.[3][4]
-
Thyroid Hormone Receptors (TRα and TRβ): Nuclear receptors that mediate the physiological effects of thyroid hormones.
-
Transthyretin (TTR): A transport protein for thyroid hormones in the blood.[5]
-
Deiodinases (DIOs): Enzymes that convert the prohormone thyroxine (T4) to the more active triiodothyronine (T3).[3]
Comparative Analysis of In Vitro Assays
The selection of an appropriate in vitro assay depends on the specific research question, the desired throughput, and the available resources. The following tables provide a comparative summary of commonly used assays for key targets.
Table 1: Comparison of Thyroid Peroxidase (TPO) Inhibition Assays
| Assay Method | Principle | Advantages | Disadvantages | Key Validation Parameters |
| Amplex UltraRed (AUR) | Fluorometric detection of hydrogen peroxide consumption by TPO.[1][2] | High specificity for TPO activity, suitable for high-throughput screening.[1][2] | Requires a specific plate reader. | IC50, Z'-factor, signal-to-background ratio. |
| Luminol | Chemiluminescent detection of peroxidase activity.[1][2] | High sensitivity, applicable for high-throughput screening.[1][2] | Lack of specificity; can detect peroxidase activity from sources other than TPO.[1][2] | IC50, confirmation of TPO-specificity. |
| Guaiacol Oxidation | Spectrophotometric measurement of the oxidation of guaiacol by TPO.[3] | Simple and cost-effective. | Lower sensitivity compared to AUR and Luminol assays.[2] | IC50, Michaelis-Menten kinetics. |
Table 2: Comparison of Thyroid Hormone Receptor (TR) Binding Assays
| Assay Method | Principle | Advantages | Disadvantages | Key Validation Parameters |
| Competitive Filter Binding | Measures the displacement of a radiolabeled ligand from the receptor by a test compound.[6] | Direct measurement of binding affinity. | Requires handling of radioactive materials, lower throughput.[6] | Ki, IC50, Bmax. |
| Scintillation Proximity Assay (SPA) | A radioligand binding assay where the signal is only generated when the radioligand is in close proximity to the receptor-coated beads, eliminating the need for a separation step.[6] | Homogeneous assay format, higher throughput than filter binding.[6] | Requires specialized SPA beads and a suitable scintillation counter. | IC50, Z'-factor. |
| Reporter Gene Assays | Measures the transcriptional activation of a reporter gene (e.g., luciferase) in response to TR activation or inhibition in a cell-based system.[4][7] | Functional assay that can distinguish between agonists and antagonists, high throughput.[7] | Indirect measure of binding, susceptible to off-target effects. | EC50 (for agonists), IC50 (for antagonists), Z'-factor. |
Table 3: Comparison of Sodium-Iodide Symporter (NIS) Inhibition Assays
| Assay Method | Principle | Advantages | Disadvantages | Key Validation Parameters |
| Radioactive Iodide Uptake (RAIU) | Measures the uptake of radioactive iodide (e.g., ¹²⁵I) into cells expressing NIS.[3] | Direct and sensitive measure of NIS function. | Requires handling of radioactive materials, lower throughput. | IC50, confirmation of NIS-mediated uptake. |
| Spectrophotometric Methods | Utilizes colorimetric or fluorescent probes to measure iodide uptake or changes in membrane potential associated with NIS activity.[4] | Non-radioactive, amenable to high-throughput screening. | Indirect measurement, may be prone to interference from colored or fluorescent compounds. | IC50, Z'-factor. |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducibility and comparability of results. Below are generalized protocols for key in vitro assays.
Thyroid Peroxidase (TPO) Inhibition Assay (Amplex UltraRed Method)
1. Materials:
- Human or rat thyroid microsomes (source of TPO)
- Amplex UltraRed reagent
- Horseradish peroxidase (HRP)
- Hydrogen peroxide (H₂O₂)
- Test compounds and reference inhibitor (e.g., methimazole)
- Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
- 96-well black microplates
2. Procedure:
- Prepare serial dilutions of test compounds and the reference inhibitor in the assay buffer.
- Add the thyroid microsomes to the wells of the microplate.
- Add the test compounds or reference inhibitor to the respective wells.
- Pre-incubate for a defined period (e.g., 15 minutes) at room temperature.
- Prepare the Amplex UltraRed/HRP/H₂O₂ working solution.
- Initiate the reaction by adding the working solution to all wells.
- Incubate the plate in the dark for a specific time (e.g., 30 minutes) at room temperature.
- Measure the fluorescence using a microplate reader (excitation ~530-560 nm, emission ~590 nm).
- Calculate the percentage of TPO inhibition for each compound concentration and determine the IC50 value.
Thyroid Hormone Receptor (TR) Competitive Binding Assay (Filter Binding)
1. Materials:
- Purified thyroid hormone receptor (TRα or TRβ)
- Radiolabeled T3 (e.g., [¹²⁵I]T3)
- Unlabeled T3 (for standard curve and non-specific binding)
- Test compounds
- Assay buffer (containing appropriate salts and stabilizers)
- Glass fiber filters
- Filtration apparatus
- Scintillation fluid and counter
2. Procedure:
- Prepare serial dilutions of unlabeled T3 and test compounds in the assay buffer.
- In a microplate or tubes, add the assay buffer, radiolabeled T3, and either unlabeled T3, test compound, or buffer (for total binding). For non-specific binding, add a high concentration of unlabeled T3.[6]
- Add the purified TR to initiate the binding reaction.
- Incubate the mixture to reach equilibrium (e.g., 2-18 hours at 4°C).[6]
- Rapidly filter the reaction mixture through the glass fiber filters under vacuum to separate bound from free radioligand.
- Wash the filters with ice-cold assay buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.
- Calculate the specific binding and the percentage of inhibition by the test compounds to determine the Ki or IC50 value.
Sodium-Iodide Symporter (NIS) Inhibition Assay (Radioactive Iodide Uptake)
1. Materials:
- Cell line stably expressing human NIS (e.g., HEK293-hNIS)
- Cell culture medium
- Radioactive iodide (e.g., Na¹²⁵I)
- Non-radioactive sodium iodide (NaI)
- Test compounds and a reference inhibitor (e.g., perchlorate)
- Uptake buffer (e.g., Hanks' Balanced Salt Solution)
- Gamma counter
2. Procedure:
- Seed the NIS-expressing cells in a multi-well plate and grow to confluence.
- Wash the cells with uptake buffer.
- Pre-incubate the cells with various concentrations of the test compounds or reference inhibitor in uptake buffer for a defined period.
- Add the radioactive iodide to the wells and incubate for a specific time (e.g., 30-60 minutes) to allow for uptake.
- To determine non-specific uptake, incubate a set of cells with a high concentration of a known NIS inhibitor.
- Terminate the uptake by aspirating the medium and washing the cells rapidly with ice-cold uptake buffer.
- Lyse the cells and measure the radioactivity in the cell lysates using a gamma counter.
- Calculate the percentage of NIS inhibition for each compound concentration and determine the IC50 value.
Visualizing the Pathways and Processes
Understanding the underlying biological pathways and experimental workflows is crucial for interpreting assay results. The following diagrams, generated using the DOT language, illustrate the thyroid hormone signaling pathway and a general workflow for in vitro assay validation.
Caption: The Hypothalamic-Pituitary-Thyroid (HPT) axis regulates thyroid hormone production.
References
- 1. In vitro assessment of thyroid peroxidase inhibition by chemical exposure: comparison of cell models and detection methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro assessment of thyroid peroxidase inhibition by chemical exposure: comparison of cell models and detection methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A 2024 inventory of test methods relevant to thyroid hormone system disruption for human health and environmental regulatory hazard assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Concept Life Sciences [conceptlifesciences.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Detection of thyroid hormone receptor disruptors by a novel stable in vitro reporter gene assay - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Molecular Docking of Methimazole and its Carboxylate Precursor with Thyroid Peroxidase
For Immediate Release
This guide provides a detailed comparative analysis of the molecular docking of the antithyroid drug methimazole and its carboxylate precursor, carbimazole, with their primary target, thyroid peroxidase (TPO). This document is intended for researchers, scientists, and drug development professionals interested in the molecular interactions that govern the therapeutic effects of these compounds.
Methimazole is a potent inhibitor of TPO, a key enzyme in the biosynthesis of thyroid hormones.[1] Carbimazole, its carboxylate precursor, is a prodrug that is rapidly metabolized to methimazole in the body.[2][3] Understanding the binding mechanisms of both compounds at the molecular level is crucial for the development of more effective antithyroid therapies.
Data Presentation
The following table summarizes the quantitative data from molecular docking studies of methimazole with thyroid peroxidase. Due to a lack of direct comparative docking studies of carbimazole with TPO in the available literature, this table focuses on the well-documented interactions of methimazole. Inferences about carbimazole's potential interactions are discussed in the subsequent sections.
| Compound | Target Protein | Docking Score/Binding Energy (kcal/mol) | Key Interacting Residues |
| Methimazole | Thyroid Peroxidase (TPO) | -11.05 (PBTOT), -9.43 (GBTOT)[4] | Arg491 (Hydrogen Bond); Asp238, His239, Phe243, Thr487, His494 (Hydrophobic Interactions)[4][5] |
| Carbimazole | Thyroid Peroxidase (TPO) | Data not available in cited literature | Inferred to be similar to methimazole post-metabolism |
Discussion of Molecular Interactions
Molecular docking studies have revealed that methimazole binds effectively to the active site of thyroid peroxidase.[5] The interaction is characterized by a hydrogen bond between the thiol group of methimazole and the Arg491 residue of TPO.[4] Additionally, hydrophobic interactions with several other residues, including Asp238, His239, Phe243, Thr487, and His494, further stabilize the complex.[4][5] These interactions effectively block the access of substrates to the enzyme's active site, thereby inhibiting thyroid hormone synthesis.[5]
Experimental Protocols
The following is a generalized protocol for comparative molecular docking studies, based on methodologies cited in the literature.[4][5]
1. Protein Preparation:
- The three-dimensional structure of thyroid peroxidase is obtained from a protein data bank or predicted using homology modeling.
- The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.
- The active site is defined based on known inhibitor binding sites or through pocket prediction algorithms.
2. Ligand Preparation:
- The 3D structures of methimazole and its carboxylate precursor (carbimazole) are obtained from chemical databases like PubChem.[6]
- The ligands are prepared by assigning appropriate atom types and charges, and their geometries are optimized.
3. Molecular Docking Simulation:
- A docking program (e.g., AutoDock, PatchDock) is used to predict the binding poses of the ligands within the active site of the protein.[4][5]
- A grid box is generated around the active site to define the search space for the docking algorithm.
- Multiple docking runs are performed to generate a series of possible binding conformations.
4. Analysis of Results:
- The resulting docked poses are ranked based on their binding energies or docking scores.
- The best binding poses are visualized and analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein residues.
- Binding free energies can be calculated using methods like MM-PBSA/GBSA to provide a more quantitative comparison of the binding affinities.[4]
Visualizations
Signaling Pathway
Caption: Inhibition of Thyroid Peroxidase by Methimazole.
Experimental Workflow
Caption: Workflow for Comparative Docking Studies.
References
- 1. Design, synthesis, anticancer properties, and molecular docking of imidazolone derivatives with lipophilic moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. longdom.org [longdom.org]
- 6. 2H-Imidazole-2-thione, 1,3-dihydro-1-methyl- [webbook.nist.gov]
A Comparative Analysis of Novel Imidazole Derivatives and Propylthiouracil in Antithyroid Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of newly synthesized imidazole derivatives against the established antithyroid drug, propylthiouracil (PTU). The following sections detail their relative performance based on available experimental data, outline the methodologies for key experiments, and visualize the underlying biological pathways and experimental workflows. This document is intended to be a resource for researchers and professionals in the field of thyroid-related drug discovery and development.
Quantitative Performance Comparison
The efficacy of antithyroid agents is primarily determined by their ability to inhibit thyroperoxidase (TPO), the key enzyme in thyroid hormone synthesis, and consequently lower circulating levels of thyroid hormones, thyroxine (T4) and triiodothyronine (T3). The following table summarizes the available quantitative data for a promising new imidazole derivative, 1-methyl-4,5-dipropyl 2-thioimidazole, in comparison to the benchmark drug, propylthiouracil.
| Compound | In Vitro TPO Inhibition (IC50) | In Vivo Effect on T4 Levels (Rat Model) | In Vivo Effect on T3 Levels (Rat Model) |
| Propylthiouracil (PTU) | 2 µM[1] | Baseline for comparison | Baseline for comparison |
| 1-methyl-4,5-dipropyl 2-thioimidazole | Lower than PTU (Specific value not publicly available)[2] | Higher reduction than PTU (Specific % not publicly available)[2] | Comparable reduction to PTU (Specific % not publicly available)[2] |
Note: While the study by Fatimi et al. (1994) identified 1-methyl-4,5-dipropyl 2-thioimidazole as having the highest antithyroid activity among the tested derivatives, the precise quantitative IC50 value and the exact percentage of T3/T4 reduction were not available in the accessible literature. The available information indicates a superior or comparable performance to PTU.[2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of these antithyroid agents.
In Vitro Thyroperoxidase (TPO) Inhibition Assay (Guaiacol Oxidation Method)
This assay colorimetrically measures the peroxidase activity of TPO.
1. Reagent Preparation:
-
Phosphate Buffer: 0.1 M Sodium Phosphate buffer, pH 7.4.
-
Guaiacol Solution: 25 mM guaiacol in a suitable solvent (e.g., isopropanol).
-
Hydrogen Peroxide (H₂O₂) Solution: Freshly prepared 10 mM H₂O₂ in water.
-
TPO Enzyme Preparation: Solubilized thyroid microsomal preparations are commonly used as the source of TPO.
-
Inhibitor Stock Solutions: Prepare stock solutions of the test compounds (new imidazole derivatives and PTU) in a suitable solvent (e.g., DMSO).
2. Assay Procedure:
-
In a 96-well plate or a cuvette, add the phosphate buffer.
-
Add the TPO enzyme preparation and the inhibitor at various concentrations.
-
Incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme interaction.
-
Add the guaiacol solution.
-
Initiate the reaction by adding the H₂O₂ solution.
-
Immediately measure the change in absorbance at 470 nm over time using a spectrophotometer.
3. Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of TPO activity) by fitting the data to a dose-response curve.
In Vivo Evaluation of Antithyroid Activity in a Rat Model
This protocol describes the induction of hyperthyroidism in rats and the subsequent evaluation of the test compounds.
1. Animal Model and Hyperthyroidism Induction:
-
Animals: Wistar rats are commonly used.
-
Induction of Hyperthyroidism: Administer L-thyroxine to the rats for a specified period to induce a hyperthyroid state. This is confirmed by measuring baseline serum T3 and T4 levels.
2. Dosing and Sample Collection:
-
Divide the hyperthyroid rats into groups: a control group, a PTU-treated group, and groups for each of the new imidazole derivatives.
-
Administer the test compounds and PTU to their respective groups daily for a chronic period (e.g., several weeks) via oral gavage or intraperitoneal injection.
-
At the end of the treatment period, collect blood samples for hormone analysis.
-
Euthanize the animals and collect the thyroid glands for histological examination.
3. Analysis:
-
Hormone Analysis: Measure serum T3 and T4 levels using appropriate immunoassay kits.
-
Histological Examination: Fix, embed, section, and stain the thyroid glands (e.g., with Hematoxylin and Eosin) to observe any changes in follicular cell structure and colloid content.
4. Data Interpretation:
-
Compare the mean serum T3 and T4 levels of the treated groups to the control and PTU groups to determine the in vivo efficacy of the new imidazole derivatives.
-
Analyze the histological sections for signs of reduced thyroid gland activity, such as follicular cell atrophy and increased colloid storage.
Visualizing the Mechanisms and Workflows
Signaling Pathway of Thyroid Hormone Synthesis and Inhibition
The primary mechanism of action for both propylthiouracil and the new imidazole derivatives is the inhibition of thyroperoxidase (TPO). TPO is a crucial enzyme in the thyroid gland that catalyzes the oxidation of iodide and the iodination of tyrosine residues on the thyroglobulin protein, which are essential steps in the synthesis of thyroid hormones.
Caption: Thyroid hormone synthesis pathway and the inhibitory action of antithyroid drugs on TPO.
Experimental Workflow for Benchmarking Antithyroid Drugs
The process of evaluating new antithyroid compounds involves a structured workflow, from initial in vitro screening to more complex in vivo studies.
Caption: General experimental workflow for the evaluation of new antithyroid drug candidates.
References
Confirming the Structure of Synthesized Methyl 2-mercapto-1-methyl-1H-imidazole-5-carboxylate: A Comparative Guide
For researchers, scientists, and professionals in drug development, rigorous structural confirmation of newly synthesized compounds is a critical step to ensure the integrity of their findings. This guide provides a comparative framework for confirming the structure of Methyl 2-mercapto-1-methyl-1H-imidazole-5-carboxylate (CAS No: 68892-07-9, Molecular Formula: C₆H₈N₂O₂S, Molecular Weight: 172.21 g/mol ). We present expected analytical data alongside detailed experimental protocols to facilitate a direct comparison with experimental results.
Structural Confirmation Workflow
The following diagram outlines the logical workflow for the synthesis and structural elucidation of this compound.
Caption: Workflow for Synthesis and Structural Analysis.
Comparison of Expected vs. Experimental Data
This section provides a direct comparison of expected (predicted) analytical data for this compound against which experimental results can be benchmarked.
| Analytical Technique | Expected Data (Predicted) | Experimental Data |
| ¹H NMR (400 MHz, CDCl₃) | δ ~ 7.8 (s, 1H, imidazole C-H), 3.8 (s, 3H, O-CH₃), 3.6 (s, 3H, N-CH₃), ~12.5 (br s, 1H, SH) | (Record experimental values here) |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~ 162 (C=O), ~158 (C=S), ~135 (imidazole C-H), ~120 (imidazole C-CO), 52 (O-CH₃), 33 (N-CH₃) | (Record experimental values here) |
| IR Spectroscopy (ATR) | ~3000-2800 cm⁻¹ (C-H stretch), ~2600-2550 cm⁻¹ (S-H stretch), ~1720 cm⁻¹ (C=O stretch, ester), ~1600 cm⁻¹ (C=N stretch) | (Record experimental values here) |
| Mass Spectrometry (EI) | Molecular Ion [M]⁺ at m/z = 172. Key fragments: [M-SH]⁺ (m/z 139), [M-COOCH₃]⁺ (m/z 113) | (Record experimental values here) |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Synthesis of this compound
A plausible synthetic route involves the reaction of methyl isocyanoacetate with methyl isothiocyanate.
Materials:
-
Methyl isocyanoacetate
-
Methyl isothiocyanate
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Hydrochloric acid (HCl)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of methyl isocyanoacetate in anhydrous DMF, add potassium carbonate.
-
Cool the mixture to 0°C and add methyl isothiocyanate dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and acidify with 1M HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: 400 MHz NMR Spectrometer
¹H NMR Protocol:
-
Dissolve 5-10 mg of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum, referencing the residual solvent peak (CDCl₃ at 7.26 ppm).
-
Integrate the peaks and determine the chemical shifts (δ) in ppm and coupling constants (J) in Hz.
¹³C NMR Protocol:
-
Use the same sample prepared for ¹H NMR.
-
Acquire the ¹³C NMR spectrum, referencing the solvent peak (CDCl₃ at 77.16 ppm).
-
Determine the chemical shifts (δ) in ppm.
Infrared (IR) Spectroscopy
Instrumentation: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Protocol:
-
Ensure the ATR crystal is clean.
-
Place a small amount of the purified solid product directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum over a range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption frequencies (in cm⁻¹) for the key functional groups.
Mass Spectrometry (MS)
Instrumentation: Mass Spectrometer with an Electron Ionization (EI) source.
Protocol:
-
Dissolve a small amount of the purified product in a suitable volatile solvent (e.g., methanol or dichloromethane).
-
Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC).
-
Acquire the mass spectrum in positive ion mode.
-
Identify the molecular ion peak [M]⁺ and the major fragmentation peaks, reporting their mass-to-charge ratios (m/z).
By systematically following these protocols and comparing the acquired experimental data with the expected values provided, researchers can confidently confirm the structure of their synthesized this compound.
Safety Operating Guide
Proper Disposal of Methyl 2-mercapto-1-methyl-1H-imidazole-5-carboxylate: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical waste is paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed procedures for the safe disposal of Methyl 2-mercapto-1-methyl-1H-imidazole-5-carboxylate, a compound that requires careful management due to its chemical properties. Adherence to these protocols is essential for minimizing risks and meeting regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to be aware of the potential hazards associated with this compound and related chemical structures. Compounds containing mercaptan groups are known for their strong, unpleasant odors, while imidazole derivatives can present various health risks. Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate personal protective equipment (PPE).
Key Safety Information Summary
| Precaution Category | Specific Recommendations |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[1][2][3][4] |
| Ventilation | Use only in a well-ventilated area or a certified chemical fume hood to minimize inhalation exposure.[1][4][5] |
| Spill Response | In case of a spill, absorb the material with an inert substance (e.g., sand, diatomaceous earth) and collect it into a suitable, labeled container for disposal.[6] Ventilate the affected area.[6] |
| First Aid | In case of skin contact, immediately wash the affected area with plenty of water.[2][3] If inhaled, move the person to fresh air.[1][2] In case of eye contact, rinse cautiously with water for several minutes.[1][2][3] Seek immediate medical attention if symptoms persist or in case of ingestion.[1][2][5] |
| Incompatible Materials | Avoid contact with strong oxidizing agents, bases, amines, and reducing agents.[3] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with federal, state, and local environmental regulations.[5] This chemical should be treated as hazardous waste.
Experimental Protocol: Waste Neutralization (for small quantities)
For small quantities of thiols (mercaptans), oxidation can be a method to reduce the hazard before disposal. This procedure should only be performed by trained personnel in a controlled laboratory setting.
-
Preparation : In a chemical fume hood, prepare a solution of sodium hypochlorite (bleach) in a suitable reaction vessel.
-
Reaction : Slowly and carefully add the this compound waste to the stirred bleach solution. The reaction is exothermic, so addition should be gradual to control the temperature.
-
Completion : Continue stirring the mixture until the reaction is complete, which is indicated by the absence of the characteristic mercaptan odor.
-
Disposal of Product : The resulting sulfonic acid may be less hazardous, but it should still be disposed of as chemical waste. Neutralize the pH if necessary and dispose of it through the designated hazardous waste stream.
Note: This in-lab treatment is only for small quantities. Larger volumes must be disposed of directly as hazardous waste.[7]
Operational Disposal Plan
-
Waste Segregation : Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Containerization :
-
Use a designated, leak-proof, and chemically compatible container for collecting the waste.
-
For chemicals with strong odors like mercaptans, use a container with a tight-fitting lid.[8] It is also recommended to seal the lid with parafilm or place the primary container inside a larger, sealed secondary container to further contain the stench.[8]
-
-
Labeling :
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the accumulation start date and any other information required by your institution.
-
-
Storage :
-
Store the sealed waste container in a designated satellite accumulation area that is secure and away from incompatible materials.
-
Ensure the storage area is cool and well-ventilated.[3]
-
-
Final Disposal :
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. carlroth.com [carlroth.com]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 8. research.auburn.edu [research.auburn.edu]
Essential Safety and Operational Guide for Handling Methyl 2-mercapto-1-methyl-1H-imidazole-5-carboxylate
This guide provides crucial safety and logistical information for the handling of Methyl 2-mercapto-1-methyl-1H-imidazole-5-carboxylate (CAS No. 68892-07-9) in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining proper handling, personal protective equipment (PPE), and disposal methods.
Chemical Information:
| Property | Value |
| CAS Number | 68892-07-9[1][2] |
| Molecular Formula | C₆H₈N₂O₂S[1] |
| Molecular Weight | 172.2 g/mol [1] |
Hazard Identification and Personal Protective Equipment (PPE)
Required Personal Protective Equipment:
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Chemical Safety Goggles | Must be worn at all times to protect against splashes and fine dust. Goggles should comply with OSHA 29 CFR 1910.133 or European Standard EN166.[3][4] |
| Face Shield | Recommended when there is a significant risk of splashing. | |
| Skin Protection | Nitrile Gloves | Nitrile gloves are recommended for handling imidazoles.[5][6] Always inspect gloves for pinholes or tears before use.[6] Contaminated gloves should be disposed of as hazardous waste.[6][7] |
| Laboratory Coat | A fully buttoned lab coat is mandatory to prevent skin exposure.[5][8] | |
| Respiratory Protection | Chemical Fume Hood | All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors.[3][5][8] |
| Respirator | For situations where a fume hood is not available or in case of a spill, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter may be necessary.[3] For significant exposures, a full-face, positive-pressure, air-supplied respirator is recommended.[6] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Ensure a certified chemical fume hood is operational.[3][5][8]
-
Verify that an emergency eyewash station and safety shower are accessible within a 10-second travel distance (approximately 50 feet).[3][5]
-
Keep the container of this compound tightly closed when not in use.[3][8]
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[3][5][6]
2. Donning PPE:
-
A workflow for donning and doffing PPE is provided in the diagram below.
3. Handling the Chemical:
-
Avoid all contact with eyes, skin, and clothing.[8]
-
Do not inhale dust or vapors.[8]
-
Use non-sparking tools for handling.[8]
4. Post-Handling:
Disposal Plan
Waste Collection:
-
All waste containing this compound, including contaminated gloves and spill cleanup materials, must be collected in a designated, sealed, and airtight hazardous waste container.[5][6]
-
Label the waste container clearly.
Disposal Method:
-
Disposal should be arranged through a licensed professional waste disposal service.[8]
-
Controlled incineration in a facility equipped with an afterburner and scrubber is a common disposal method for mercaptans.[9]
-
Do not dispose of this chemical down the drain or in the regular trash.[8]
Emergency Procedures
| Emergency Situation | Procedural Steps |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[7] Remove contaminated clothing.[7] Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Use an inert absorbent material to contain the spill.[8] Collect the absorbed material into a sealed container for hazardous waste disposal.[8] Ventilate the area. |
Visual Guidance
Caption: Workflow for donning and doffing Personal Protective Equipment (PPE).
References
- 1. scbt.com [scbt.com]
- 2. This compound (1 x 1 g) | Reagentia [reagentia.eu]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. faculty.washington.edu [faculty.washington.edu]
- 7. Mercaptan Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
